Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-bromo-1-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWEKOOOHATJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Introduction: The Significance of a Versatile Indole Scaffold
This compound is a substituted indole that serves as a crucial building block in the fields of medicinal chemistry and organic synthesis.[1][2] The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and the specific functionalization pattern of this molecule—a bromine atom for cross-coupling reactions, an N-methyl group altering solubility and metabolic stability, and a methyl ester as a handle for further modification—makes it a highly valuable intermediate.[3] Researchers utilize this compound in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.[1][2] This guide provides a detailed examination of the primary synthetic pathways to this molecule, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for its preparation.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals two primary and strategically distinct synthetic routes. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Strategy A involves a convergent approach where the indole core is constructed using the classical Fischer Indole Synthesis, followed by a final N-alkylation step.
Strategy B employs a linear, functional group manipulation approach, starting from a commercially available, pre-formed indole core, 6-bromoindole-2-carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: The Fischer Indole Synthesis Approach
The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for producing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5] This pathway leverages the reaction's reliability for constructing the bicyclic indole core.
Mechanism Deep Dive
The reaction proceeds through a well-established, multi-step mechanism:[6][7]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-bromophenyl)hydrazine and methyl pyruvate to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, cyclic[1][1]-sigmatropic rearrangement, analogous to a Cope rearrangement.[6] This is typically the rate-determining step, resulting in the cleavage of the weak N-N bond and the formation of a new C-C bond.[7]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization where a nitrogen atom attacks an imine carbon to form a five-membered ring (an aminal).
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss yields the energetically favorable aromatic indole ring.[4][7]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Experimental Protocols
Step 1A: Synthesis of Methyl 6-bromo-1H-indole-2-carboxylate
-
Materials: (4-bromophenyl)hydrazine hydrochloride, Methyl pyruvate, Glacial acetic acid.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq).
-
Add glacial acetic acid to serve as both the solvent and the Brønsted acid catalyst.[4][5]
-
Heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-water. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove excess acetic acid, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
-
Step 1B: N-Methylation to Yield Final Product
-
Materials: Methyl 6-bromo-1H-indole-2-carboxylate, Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add the indole from Step 1A (1.0 eq) and anhydrous DMF.
-
Add finely ground anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the flask in an ice bath and add methyl iodide (1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the final product, this compound.
-
Pathway 2: Functionalization of 6-Bromoindole-2-carboxylic acid
This pathway is often preferred in laboratory settings due to the commercial availability of 6-bromoindole-2-carboxylic acid and the high yields typically associated with the functionalization steps.[8][9] This linear approach provides greater control and modularity.
Caption: Workflow for the functionalization pathway (Strategy B).
Experimental Protocols
Step 2A: Fischer Esterification
-
Materials: 6-Bromoindole-2-carboxylic acid (CAS: 16732-65-3)[8], Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Suspend 6-bromoindole-2-carboxylic acid (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. The reaction should become a homogeneous solution as the starting material is converted to the more soluble ester.
-
Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Cool the solution and remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford Methyl 6-bromo-1H-indole-2-carboxylate, which is often pure enough for the next step.
-
Step 2B: N-Methylation
-
The N-methylation protocol for this pathway is identical to the one described in Step 1B above, using the product from Step 2A as the starting material.
Comparative Analysis and Data
The selection of a synthetic route is a critical decision based on multiple factors. The following table summarizes key considerations for the two primary pathways discussed.
| Feature | Pathway 1 (Fischer Synthesis) | Pathway 2 (Functionalization) |
| Starting Materials | (4-bromophenyl)hydrazine, Methyl pyruvate | 6-Bromoindole-2-carboxylic acid[8] |
| Overall Yield | Moderate; can be variable | Generally High and more reproducible |
| Atom Economy | Lower (loss of H₂O and NH₃) | Higher (loss of H₂O only) |
| Key Advantages | Convergent; builds complexity quickly | Modular; high-yielding steps; readily available starting indole |
| Key Disadvantages | Harsh acidic/thermal conditions; potential for side products (regioisomers if ketone is unsymmetrical)[6] | Linear sequence (more steps); relies on availability of the starting indole |
Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Bromoindole-2-carboxylic acid | 16732-65-3 | C₉H₆BrNO₂ | 240.05[8] |
| Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 | C₁₀H₈BrNO₂ | 254.08[10] |
| This compound | 680569-18-0 | C₁₁H₁₀BrNO₂ | 268.11[2] |
Conclusion
The synthesis of this compound can be reliably achieved through two primary strategic routes. The Fischer Indole Synthesis offers a classic and powerful method for constructing the indole core from basic precursors, while the functionalization of pre-existing 6-bromoindole-2-carboxylic acid provides a more controlled, linear, and often higher-yielding pathway. The choice of method will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, cost, and available starting materials. Both pathways underscore the fundamental principles of heterocyclic chemistry and provide robust methods for accessing this valuable synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromoindole-2-carboxylic acid | 16732-65-3 | FB44912 [biosynth.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Methyl 6-bromo-1H-indole-2-carboxylate 97% | CAS: 372089-59-3 | AChemBlock [achemblock.com]
An In-depth Technical Guide to Methyl 6-bromo-1H-indole-2-carboxylate (CAS 372089-59-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromo-1H-indole-2-carboxylate, identified by CAS number 372089-59-3, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features, comprising a substituted indole core, render it a valuable precursor for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of therapeutic agents targeting neurological disorders and cancer. This document serves as a detailed resource for researchers and drug development professionals, offering insights into its chemical reactivity and potential for further molecular exploration.
Chemical Identity and Physicochemical Properties
Methyl 6-bromo-1H-indole-2-carboxylate is a solid, typically appearing as an off-white or yellow crystalline powder.[1] Its fundamental identifiers and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 372089-59-3 | |
| IUPAC Name | methyl 6-bromo-1H-indole-2-carboxylate | |
| Synonyms | 6-Bromo-1H-indole-2-carboxylic acid methyl ester | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Melting Point | 179 - 183 °C | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Solubility | Soluble in acetone |
The structure of Methyl 6-bromo-1H-indole-2-carboxylate, characterized by a bromine atom at the C6 position and a methyl ester at the C2 position of the indole ring, is a key determinant of its chemical reactivity. The electron-withdrawing nature of the bromine atom and the carboxylate group influences the electron density of the indole ring, making it amenable to a variety of chemical transformations.
Figure 1: Chemical structure of Methyl 6-bromo-1H-indole-2-carboxylate.
Synthesis and Manufacturing
While specific proprietary synthesis methods may exist, the preparation of Methyl 6-bromo-1H-indole-2-carboxylate can be approached through established indole synthesis methodologies. A common strategy involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted phenylhydrazines and pyruvate derivatives.
A plausible synthetic route is outlined below:
Figure 2: Plausible synthetic pathway for Methyl 6-bromo-1H-indole-2-carboxylate via Fischer indole synthesis.
Experimental Protocol: Conceptual Outline
-
Hydrazone Formation: 4-Bromophenylhydrazine is reacted with methyl pyruvate in a suitable solvent, such as ethanol, often with catalytic acid, to form the corresponding hydrazone.
-
Cyclization (Fischer Indolization): The isolated hydrazone is then treated with a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), and heated. This induces an intramolecular cyclization and subsequent aromatization to yield the indole ring system.
-
Work-up and Purification: The reaction mixture is neutralized and the crude product is extracted with an organic solvent. Purification is typically achieved through recrystallization or column chromatography to afford the final product with high purity.
Applications in Drug Discovery and Organic Synthesis
The primary utility of Methyl 6-bromo-1H-indole-2-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] The bromine atom at the C6 position serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for molecular diversification.
3.1. Precursor for Bioactive Molecules
This compound is a valuable starting material for the synthesis of a range of bioactive indole derivatives. Research has indicated its utility in developing novel therapeutic agents, particularly in the fields of oncology and neurology.[1] The indole scaffold is a well-known privileged structure in medicinal chemistry, and modifications at the C2 and C6 positions can significantly modulate the biological activity of the resulting compounds.
3.2. Role in the Synthesis of Kinase Inhibitors
Many kinase inhibitors, a class of targeted cancer therapeutics, feature a substituted indole core. The strategic placement of functional groups on the indole ring is crucial for achieving high potency and selectivity. Methyl 6-bromo-1H-indole-2-carboxylate provides a platform for the synthesis of such compounds, where the C6 position can be functionalized to interact with specific residues in the kinase active site.
Figure 3: Workflow illustrating the use of Methyl 6-bromo-1H-indole-2-carboxylate in drug discovery.
Analytical Methods for Quality Control
Ensuring the purity and identity of Methyl 6-bromo-1H-indole-2-carboxylate is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A typical reverse-phase HPLC method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (typically around 220 nm and 280 nm).
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the molecule. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar indole derivatives.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the sp²-hybridized carbons of the indole ring, and the methyl carbon of the ester.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.
Safety and Handling
Methyl 6-bromo-1H-indole-2-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a dry, well-ventilated place.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 6-bromo-1H-indole-2-carboxylate is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its versatile chemical nature, stemming from the strategically placed bromine and methyl ester functionalities on the indole core, allows for the synthesis of a wide range of novel compounds. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, underscoring its importance as a key building block for the development of future therapeutics. As research in the fields of oncology, neurology, and other disease areas continues to evolve, the utility of this and similar indole derivatives is expected to grow.
References
-
PubChem. methyl 6-bromo-1H-indole-2-carboxylate. ([Link])
Sources
physical and chemical properties of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a vital heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure found in a vast array of biologically active compounds and natural products. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive starting material for the synthesis of complex molecular architectures. The N-methylation of the indole ring enhances its lipophilicity and can significantly influence its biological activity and metabolic stability. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with inferred properties based on structurally related compounds. Furthermore, it outlines detailed synthetic and experimental protocols relevant to its preparation and common transformations, offering valuable insights for its application in research and drug development.[1][2]
Molecular Structure and Properties
The foundational structure of this compound is the indole ring system, a bicyclic aromatic heterocycle. Key structural features include a methyl group on the indole nitrogen (N1), a methyl carboxylate group at the 2-position, and a bromine atom at the 6-position of the benzene ring.
Table 1: Physical and Chemical Properties of this compound and a Related Analog
| Property | This compound | Methyl 6-bromo-1H-indole-2-carboxylate (N-unmethylated analog) |
| CAS Number | 680569-18-0[2] | 372089-59-3[3][4] |
| Molecular Formula | C₁₁H₁₀BrNO₂[1][2] | C₁₀H₈BrNO₂[3][4] |
| Molecular Weight | 268.11 g/mol [1][2] | 254.08 g/mol [3][4] |
| Appearance | Light yellow solid[1][2] | Yellow crystals[4] |
| Melting Point | Data not available | 179 - 183 °C[4] |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[5] | Soluble in acetone.[5] |
| Purity | ≥ 98% (HPLC)[1][2] | ≥ 98.5% (Assay)[4] |
Synthesis and Purification
Conceptual Synthetic Workflow
Caption: Synthetic approach via N-methylation.
Experimental Protocol: N-methylation of Methyl 6-bromo-1H-indole-2-carboxylate (Proposed)
This protocol is based on standard procedures for the N-methylation of indoles and should be optimized for this specific substrate.
-
Preparation: To a solution of Methyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at 0 °C for 30 minutes, allowing for the formation of the sodium salt of the indole.
-
Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the bromine substituent on the indole ring, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position of the indole ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck couplings are particularly powerful transformations for elaborating the indole core.
Sources
An In-depth Technical Guide to the Structure Elucidation of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a key synthetic intermediate, valued for its functionalized indole structure which allows for further chemical modification.[2][3] Its bromine substitution, in particular, provides a reactive handle for cross-coupling reactions, while the methyl ester and N-methyl groups influence its electronic properties and steric profile.
The unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any research or development context. Misidentification could lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. This guide provides a comprehensive, technically-grounded walkthrough of the structure elucidation process for this specific molecule, synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the analytical choices and data interpretation, ensuring a self-validating approach to structural confirmation.
The Elucidation Workflow: A Multi-Technique Approach
The structural characterization of a novel or synthesized compound is a systematic process. It begins with isolating a pure sample and then subjecting it to a battery of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework and atom connectivity.[4][5][6] The collective data from these methods allows for the definitive elucidation of the molecule's constitution.
Caption: Overall workflow for spectroscopic structure elucidation.
Experimental Protocols: Ensuring Data Integrity
The quality of spectroscopic data is fundamentally dependent on meticulous sample preparation. The following protocols are designed to minimize contamination and artifacts, ensuring the acquisition of high-fidelity data.
Protocol 1: NMR Sample Preparation
The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]
-
Material Weighing: Accurately weigh 10-20 mg of the purified solid sample for ¹³C NMR (or 5-10 mg for ¹H NMR) and place it into a clean, dry vial.[8]
-
Rationale: This concentration range provides a good balance between achieving a strong signal-to-noise ratio and avoiding solubility issues or line broadening from sample aggregation.[8]
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, to the vial.[9]
-
Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte peaks. The choice of solvent depends on the sample's solubility.[9]
-
-
Dissolution & Transfer: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.[8][9]
-
Final Volume Check: Ensure the sample height in the NMR tube is between 4-5 cm.[10] This volume is optimal for positioning within the instrument's detection coil.
-
Capping & Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
Protocol 2: Mass Spectrometry (ESI-MS) Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing moderately polar organic molecules.
-
Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[11]
-
Working Solution Dilution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of the same solvent. This brings the concentration into the optimal range for ESI-MS, preventing detector saturation.[11]
-
Sample Filtration: If any precipitation occurs upon dilution, the sample must be filtered through a 0.22 µm syringe filter before injection.
-
Rationale: Insoluble material can block the fine capillaries of the mass spectrometer's sample introduction system.[11]
-
-
Data Acquisition: Infuse the sample into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Rationale: The indole nitrogen and ester oxygen can be protonated, making positive ion mode suitable for detection.
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR is used to identify the specific types of chemical bonds (functional groups) within a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the finely ground solid sample with ~100-200 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.[12]
-
-
Background Collection: Place the KBr pellet holder (without the sample pellet) into the FTIR spectrometer and run a background scan.
-
Rationale: This step is crucial as it records the absorbance of atmospheric CO₂ and water vapor, which can then be subtracted from the sample spectrum.
-
-
Sample Analysis: Place the sample pellet into the holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Spectroscopic Data Interpretation: Assembling the Puzzle
This section details the predicted spectroscopic data for this compound and explains the reasoning behind the assignments.
Mass Spectrometry (MS)
The mass spectrum provides the molecular weight and, crucially in this case, confirms the presence of bromine.
| Feature | Predicted Observation | Rationale |
| Molecular Formula | C₁₁H₁₀BrNO₂ | Based on the proposed structure. |
| Molecular Weight | 268.11 g/mol | Sum of atomic masses. |
| Molecular Ion (M⁺) | m/z 267 | For the ⁷⁹Br isotope. |
| Isotopic Peak (M+2) | m/z 269 | For the ⁸¹Br isotope. |
| Isotopic Ratio | ~1:1 | The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal, providing a definitive signature for a single bromine atom.[13] |
| Key Fragment Ion | m/z 208/210 | Loss of the methoxycarbonyl radical (•COOCH₃, 59 Da). The bromine isotopic pattern would remain. |
| Key Fragment Ion | m/z 129 | Loss of Br (79/81 Da) and •COOCH₃ (59 Da) from the molecular ion. |
The most telling feature is the pair of peaks at m/z 267 and 269 with nearly identical intensity. This "doublet" is the classic signature of a molecule containing one bromine atom and immediately validates a key part of the proposed structure.
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3050-3150 | Aromatic C-H Stretch | Vibration of C-H bonds on the indole ring system. |
| ~2950 | Aliphatic C-H Stretch | Vibration of C-H bonds in the two methyl groups (N-CH₃ and O-CH₃). |
| ~1710-1730 | C=O Stretch (Ester) | This will be a strong, sharp absorption band, characteristic of the carbonyl group in the methyl ester. Its position indicates a conjugated ester.[14] |
| ~1600, ~1470 | Aromatic C=C Stretch | Vibrations of the carbon-carbon double bonds within the aromatic indole ring. |
| ~1250-1300 | C-N Stretch | Stretching vibration of the C-N bond in the indole ring and the N-methyl group. |
| ~1200-1250 | C-O Stretch (Ester) | Asymmetric C-O-C stretching of the ester functional group. |
| ~550-650 | C-Br Stretch | Vibration of the carbon-bromine bond. |
The presence of a very strong peak around 1720 cm⁻¹ is the primary diagnostic feature in the IR spectrum, confirming the ester functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information, revealing the precise connectivity and chemical environment of each proton and carbon atom. The following predictions are based on established chemical shift principles for substituted indoles.[15][16]
¹H NMR Predicted Data (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H7 | ~7.70 | d (J ≈ 1.5 Hz) | 1H | Deshielded by the adjacent bromine atom. Appears as a doublet due to small meta-coupling to H5. |
| H4 | ~7.55 | d (J ≈ 8.5 Hz) | 1H | Typical aromatic proton ortho to the fused ring junction. Appears as a doublet due to ortho-coupling to H5. |
| H5 | ~7.25 | dd (J ≈ 8.5, 1.5 Hz) | 1H | Coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets. |
| H3 | ~7.10 | s | 1H | A characteristic singlet for the H3 proton of a 2-substituted indole. |
| N-CH₃ | ~4.05 | s | 3H | The N-methyl protons are deshielded by the nitrogen atom and the aromatic system. |
| O-CH₃ | ~3.90 | s | 3H | Singlet corresponding to the methyl ester protons. |
¹³C NMR Predicted Data (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~162.0 | Carbonyl carbons are highly deshielded and appear far downfield. |
| C2 | ~138.0 | Attached to the electron-withdrawing ester group. |
| C7a | ~137.5 | Bridgehead carbon adjacent to the nitrogen. |
| C3a | ~128.0 | Bridgehead carbon. |
| C4 | ~125.0 | Aromatic CH carbon. |
| C5 | ~124.0 | Aromatic CH carbon, shifted slightly by the adjacent bromine. |
| C7 | ~114.0 | Aromatic CH carbon, shielded by the nitrogen and deshielded by the bromine. |
| C6 | ~116.0 | Carbon directly attached to bromine; its signal is significantly influenced by the heavy atom effect. |
| C3 | ~108.0 | Shielded carbon in the five-membered ring. |
| O-CH₃ | ~52.0 | Typical chemical shift for a methyl ester carbon. |
| N-CH₃ | ~32.0 | The N-methyl carbon. |
Integrated Structure Confirmation
The final step in the elucidation process is to synthesize all the spectroscopic data into a single, coherent structural assignment. No single technique is sufficient on its own, but together they provide unambiguous proof.
Caption: Convergence of multi-spectroscopic data for structure confirmation.
The mass spectrum confirms the correct molecular formula and the presence of a single bromine atom. The infrared spectrum provides clear evidence for the key ester functional group. Finally, the ¹H and ¹³C NMR spectra meticulously map out the entire molecular skeleton, showing the relative positions of the bromine, the N-methyl group, the methyl ester, and all protons on the indole core. The predicted splitting patterns and chemical shifts in the ¹H NMR are fully consistent with the 6-bromo substitution pattern. For absolute certainty, 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range H-C correlations) could be employed to definitively link every atom in the spin system, providing an unassailable final proof of structure.
References
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- Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
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- Methyl 6-Bromo-1-Methyl-1H-Indole-2-Carboxyl
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- Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide. Benchchem.
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- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH.
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- IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1...
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In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the ability to unequivocally elucidate the structure of novel chemical entities is paramount. Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a substituted indole derivative that serves as a valuable building block in the synthesis of various biologically active compounds.[1] This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and integration patterns. We will explore the underlying principles that govern the spectral features and provide a robust experimental protocol for acquiring high-quality data.
Molecular Structure and Predicted ¹H NMR Spectral Features
The structure of this compound incorporates several key functional groups that influence its ¹H NMR spectrum: a disubstituted indole core, a bromine atom at the 6-position, a methyl group on the indole nitrogen (N1), and a methyl ester at the 2-position. Each proton in the molecule resides in a unique chemical environment, giving rise to a distinct signal in the ¹H NMR spectrum.
Predicted ¹H NMR Signal Assignments
The predicted ¹H NMR spectrum can be dissected into three main regions: the aromatic region, the N-methyl region, and the ester methyl region.
Aromatic Protons (H-3, H-4, H-5, and H-7)
The protons on the indole ring system typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[2] The specific chemical shifts are further influenced by the electronic effects of the substituents.
-
H-3: This proton is on the pyrrole ring of the indole nucleus. It is adjacent to the electron-withdrawing carboxylate group at C-2, which will deshield it, causing a downfield shift. It is expected to appear as a singlet, as there are no adjacent protons to couple with.
-
H-4, H-5, and H-7: These protons are on the benzene ring portion of the indole. Their chemical shifts and multiplicities are determined by their position relative to the bromine atom and the fused pyrrole ring.
-
H-7: This proton is ortho to the indole nitrogen and will likely be the most downfield of the benzene ring protons. It will appear as a doublet due to coupling with H-5 (meta coupling).
-
H-5: This proton is ortho to the electron-withdrawing bromine atom, which will cause a significant downfield shift.[3] It will appear as a doublet of doublets due to coupling with H-4 (ortho coupling) and H-7 (para coupling, which may not be resolved).
-
H-4: This proton is meta to the bromine atom. It is expected to appear as a doublet due to ortho coupling with H-5.
-
N-Methyl Protons (N1-CH₃)
The protons of the methyl group attached to the indole nitrogen are deshielded by the aromatic ring system and the electronegative nitrogen atom. This signal is expected to be a sharp singlet in the region of δ 3.7-4.0 ppm. N-methylation is a common structural modification in medicinal chemistry.[4][5][6]
Ester Methyl Protons (COOCH₃)
The protons of the methyl ester group are also deshielded by the adjacent carbonyl and oxygen atoms. This will result in a singlet, typically appearing in the range of δ 3.8-4.0 ppm.
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 (meta) | 1H |
| H-5 | ~ 7.4 - 7.6 | dd | ~ 8.5 (ortho), ~ 1.5 - 2.0 (meta) | 1H |
| H-4 | ~ 7.2 - 7.4 | d | ~ 8.5 (ortho) | 1H |
| H-3 | ~ 7.0 - 7.2 | s | - | 1H |
| N1-CH₃ | ~ 3.8 - 4.0 | s | - | 3H |
| COOCH₃ | ~ 3.9 - 4.1 | s | - | 3H |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Visualization of Molecular Structure and Proton Connectivity
The following diagram illustrates the molecular structure and the key through-bond relationships that give rise to the observed spin-spin coupling.
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized and carefully executed experimental protocol is essential.
I. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gently vortexing or inverting the NMR tube.
II. NMR Instrument Parameters (400 MHz Spectrometer)
The following are typical acquisition parameters that may need to be adjusted based on the specific instrument and sample concentration.[7]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |
| Number of Scans (NS) | 16-64 | Increase for dilute samples to improve signal-to-noise ratio. |
| Spectral Width (SW) | 12-16 ppm | Ensures all proton signals are captured. |
| Acquisition Time (AT) | 3-4 s | Longer acquisition times provide better resolution. |
| Relaxation Delay (D1) | 1-2 s | Allows for full relaxation of protons between scans, ensuring accurate integration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. Compare the experimental data with the predicted values to confirm the structure.
Workflow for Spectral Interpretation
The following diagram outlines the logical workflow for interpreting the acquired ¹H NMR spectrum.
Caption: A stepwise workflow for the interpretation of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. By carefully analyzing the chemical shifts, coupling patterns, and integrations, researchers can confidently verify the identity and purity of this important synthetic intermediate. The protocols and predictive data presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis and characterization of novel indole derivatives.
References
- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
- Chem-Impex. (n.d.). This compound.
- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- BenchChem. (n.d.). 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols.
- Feng, K., et al. (2020). Late-stage oxidative C(sp3)-H methylation. Nature, 580, 621–627.
- ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds.
- ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using.
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Spectroscopic Characterization of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and organic synthesis.[1][2] As a Senior Application Scientist, this document moves beyond a simple presentation of data, offering in-depth interpretations and the rationale behind the experimental choices for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize this and similar indole derivatives.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[2] The specific compound, this compound (Molecular Formula: C₁₁H₁₀BrNO₂, Molecular Weight: 268.11 g/mol ), is a valuable building block in drug discovery.[1] Its utility stems from the versatile reactivity of the indole ring, further functionalized with a bromine atom, a methyl ester, and an N-methyl group. These features allow for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents.
Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive overview of the expected spectroscopic data and the methodologies for their acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for assigning the positions of all protons and carbons.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A robust and reliable protocol is critical for obtaining high-quality NMR data. The following methodology is based on established practices for similar indole derivatives.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz) is recommended for optimal signal dispersion and resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. The use of polarization transfer techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can aid in distinguishing between CH, CH₂, and CH₃ groups.
¹H NMR Spectral Interpretation: A Proton-by-Proton Analysis
The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-7 | ~ 7.7 | d | ~ 1.5 | Located ortho to the bromine atom, experiencing deshielding. Expected to be a doublet due to coupling with H-5. |
| H-5 | ~ 7.3 | dd | J ≈ 8.5, 1.5 | Coupled to both H-4 (ortho) and H-7 (meta). |
| H-4 | ~ 7.5 | d | ~ 8.5 | Ortho to the electron-donating nitrogen atom, appearing as a doublet from coupling with H-5. |
| H-3 | ~ 7.1 | s | - | A singlet, as there are no adjacent protons. |
| N-CH₃ | ~ 4.0 | s | - | The N-methyl protons are deshielded by the adjacent nitrogen and the aromatic ring. |
| O-CH₃ | ~ 3.9 | s | - | The ester methyl protons are in a typical chemical shift range. |
¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C=O (ester) | ~ 162 | The carbonyl carbon of the methyl ester is significantly deshielded. |
| C-7a | ~ 138 | A quaternary carbon at the fusion of the two rings. |
| C-2 | ~ 130 | The carbon bearing the methyl ester group. |
| C-3a | ~ 128 | Another quaternary carbon at the ring junction. |
| C-5 | ~ 125 | Aromatic CH carbon. |
| C-4 | ~ 123 | Aromatic CH carbon. |
| C-6 | ~ 118 | The carbon atom attached to the bromine, its chemical shift is influenced by the halogen. |
| C-7 | ~ 114 | Aromatic CH carbon. |
| C-3 | ~ 108 | The C-3 carbon of the indole ring typically appears at a higher field. |
| O-CH₃ | ~ 52 | The methyl carbon of the ester group. |
| N-CH₃ | ~ 32 | The N-methyl carbon, shielded relative to the aromatic carbons. |
Workflow for NMR Data Interpretation:
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and deducing its structure from fragmentation patterns.
Experimental Protocol: Ionization and Detection
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source is suitable. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.
Sample Preparation:
-
For ESI, dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL to ng/mL).
-
For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
Mass Spectrum Interpretation: The Molecular Ion and Key Fragments
The molecular weight of this compound is 268.11 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 267 and 269, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Predicted Fragmentation Pathway:
Caption: Predicted MS fragmentation pathway.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Sample Analysis
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
IR Spectrum Interpretation: Characteristic Absorption Bands
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| C=O (ester) | ~ 1720 | Stretching |
| C-O (ester) | ~ 1250 | Stretching |
| C-N | ~ 1350 | Stretching |
| Aromatic C=C | ~ 1600, 1450 | Stretching |
| C-H (aromatic) | ~ 3100 | Stretching |
| C-H (aliphatic) | ~ 2950 | Stretching |
| C-Br | ~ 600 | Stretching |
Conclusion: A Multi-faceted Approach to Spectroscopic Characterization
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, MS, and IR data, provides an unambiguous confirmation of its chemical structure. This technical guide serves as a valuable resource for researchers, offering not only the expected data but also the underlying principles and methodologies for its acquisition and interpretation. By following the protocols and interpretive strategies outlined herein, scientists can ensure the quality and integrity of their research, paving the way for advancements in drug discovery and development.
References
-
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1345. Retrieved from [Link]
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The Diverse Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The indole nucleus, a privileged scaffold in medicinal chemistry, represents a cornerstone in the development of novel therapeutics.[1][2][3][4][5] This bicyclic aromatic heterocycle is not merely a structural curiosity but a versatile pharmacophore endowed with a remarkable spectrum of biological activities.[2][3][6][7] Its inherent ability to mimic the structure of peptides and interact with a multitude of biological targets has cemented its importance in drug discovery.[2][7] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the multifaceted biological activities of indole derivatives. We will delve into the core mechanisms of action, present validated experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system, composed of a fused benzene and pyrrole ring, is a ubiquitous motif in nature, found in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[6] This natural prevalence has inspired medicinal chemists to explore the vast chemical space of indole derivatives, leading to the discovery of compounds with a wide array of pharmacological properties.[2][7][8][9] The unique electronic and structural features of the indole nucleus allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal scaffold for designing targeted therapies.[4] This guide will systematically explore the most significant of these biological activities, providing both the foundational knowledge and the practical insights necessary for advancing indole-based drug discovery programs.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
Indole derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy through a variety of mechanisms that target the complex biology of cancer cells.[1][5][6][10][11] Their ability to interfere with critical cellular processes such as cell division, signaling pathways, and angiogenesis underscores their therapeutic promise.
Mechanisms of Anticancer Action
The anticancer effects of indole derivatives are not monolithic; rather, they stem from the ability of these compounds to interact with a diverse set of molecular targets.[10][11] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Several indole derivatives, most notably the vinca alkaloids (vinblastine and vincristine), disrupt microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1][6][11] This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
Kinase Inhibition: Many indole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer.[1][11] By targeting these kinases, they can block signaling pathways that promote cell proliferation, survival, and metastasis.[10]
-
Topoisomerase Inhibition: Certain indole derivatives can inhibit topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication and transcription.[1][10] Their inhibition leads to DNA damage and triggers apoptotic cell death.
-
Induction of Apoptosis: Beyond targeting specific enzymes, many indole derivatives can directly induce programmed cell death, or apoptosis, in cancer cells through various intrinsic and extrinsic pathways.[4][10]
Experimental Workflow for Assessing In Vitro Anticancer Activity
A robust and reliable assessment of in vitro anticancer activity is paramount for the successful identification of promising lead compounds.[12][13] A patient-oriented approach that focuses on selective cytotoxicity against cancer cells is highly recommended.[12][13]
Diagram: Workflow for In Vitro Anticancer Activity Screening
Caption: A streamlined workflow for the in vitro evaluation of the anticancer activity of indole derivatives.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed human cancer cells and non-malignant control cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indole derivative and a standard anticancer drug (positive control) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values. The selectivity index (SI) is then calculated by dividing the IC50 value in non-malignant cells by the IC50 value in cancer cells.[14] A higher SI value indicates greater selectivity towards cancer cells.
Table 1: Representative Anticancer Activity of Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indole-Curcumin Derivative | HeLa | 4 | Not specified | [6] |
| Indole-Chalcone Derivative | Various | 0.006 - 0.035 | Tubulin Polymerization & TrxR Inhibition | [11] |
| Substituted Indole-Acrylamide | Various | Not specified | Tubulin Targeting | [6] |
| Chalcone-Indole Derivative | Various | 0.22 - 1.80 | Tubulin Polymerization Inhibition | [1] |
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The indole scaffold is a valuable platform for the development of novel antimicrobial and antiviral agents, offering potential solutions to the growing challenge of drug resistance.[15][16][17][18]
Mechanisms of Antimicrobial and Antiviral Action
-
Antibacterial: Indole derivatives can exert their antibacterial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[15][16][19] Some derivatives have shown synergistic effects when combined with conventional antibiotics.[16]
-
Antifungal: The antifungal activity of certain indole derivatives involves inhibiting the yeast-to-hypha transition, disrupting biofilm formation, and damaging mitochondrial function in fungal pathogens like Candida albicans.[20]
-
Antiviral: Indole-based compounds can inhibit viral replication at different stages of the viral life cycle.[21] For instance, Arbidol, an indole-containing drug, inhibits the fusion of the viral lipid membrane with the cell membrane, preventing viral entry.[22] Other derivatives act as reverse transcriptase inhibitors or integrase inhibitors, which are crucial for the replication of retroviruses like HIV.[17][22]
Experimental Protocols for Assessing Antimicrobial and Antiviral Activity
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
-
Bacterial Culture: Grow bacterial strains overnight in an appropriate broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of the indole derivative in a 96-well microplate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[23]
Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cells with a known titer of the virus for 1 hour.
-
Compound Treatment: Remove the viral inoculum and add an overlay medium containing different concentrations of the indole derivative.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization and Counting: Stain the cells with crystal violet and count the number of plaques. The reduction in plaque number compared to the untreated control indicates antiviral activity.[24][25]
Diagram: Key Stages of Viral Life Cycle Targeted by Indole Derivatives
Caption: Major stages in the viral life cycle that are targeted by various indole derivatives.[21]
Anti-inflammatory and Neuroprotective Effects
The therapeutic potential of indole derivatives extends to the treatment of inflammatory conditions and neurodegenerative diseases, where oxidative stress and inflammation play crucial roles.[26][27]
Mechanisms of Action
-
Anti-inflammatory: Indole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[28][29] They can also stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.[28]
-
Neuroprotective: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, indole-based compounds exhibit neuroprotective properties by scavenging free radicals, reducing oxidative stress, and inhibiting the aggregation of misfolded proteins such as amyloid-beta and alpha-synuclein.[26][27][30] Melatonin and its analogs are prominent examples of neuroprotective indole derivatives.[26]
In Vitro Assays for Anti-inflammatory and Neuroprotective Activity
Protocol: Protein Denaturation Inhibition Assay for Anti-inflammatory Activity
-
Reaction Mixture: Prepare a reaction mixture containing the indole derivative, bovine serum albumin (BSA), and a buffer.
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Inhibition Calculation: A decrease in turbidity compared to the control indicates inhibition of protein denaturation.[28][31]
Protocol: Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Reaction Mixture: Mix the indole derivative with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Allow the reaction to proceed in the dark for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance.
Structure-Activity Relationship (SAR) Insights
The biological activity of indole derivatives is intricately linked to their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[5][8][9][20][32]
-
Substitution Pattern: The position, nature, and size of substituents on the indole ring can significantly influence biological activity. For instance, in some anticancer derivatives, methyl substitution at the N-1 position of the indole ring has been shown to dramatically enhance activity.[1]
-
Linker and Side Chains: The type and length of linkers connecting the indole core to other pharmacophores can impact binding affinity and selectivity for the target protein.
-
Chirality: The stereochemistry of chiral centers within the molecule can play a critical role in determining biological activity.
Diagram: Generic Indole Scaffold and Key Positions for Modification
Caption: Key positions on the indole scaffold that are frequently modified to optimize biological activity.
Conclusion and Future Directions
Indole derivatives represent a remarkably versatile and enduringly relevant class of compounds in drug discovery.[3][6] Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, continue to inspire the development of novel therapeutic agents.[2][3][7] The future of indole-based drug discovery lies in the integration of rational drug design, guided by a deep understanding of SAR, with advanced screening methodologies to identify next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of the vast chemical space of indole derivatives holds immense promise for addressing unmet medical needs across a spectrum of diseases.
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The Pivotal Role of Bromine Substitution in Modulating Indole Reactivity: A Guide for Synthetic and Medicinal Chemists
An in-depth technical guide by a Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold, central to a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its functionalization is a cornerstone of modern organic synthesis and drug discovery. The introduction of a bromine atom onto the indole ring is a transformative, yet nuanced, strategy that fundamentally alters the molecule's electronic landscape and dictates its subsequent chemical reactivity. This guide provides an in-depth analysis of the multifaceted role of bromine substitution, moving beyond a simple description of reactions to explore the underlying principles that govern experimental outcomes. We will dissect the electronic effects of bromine, its influence on electrophilic, nucleophilic, and radical-mediated transformations, and its critical function as a synthetic linchpin for advanced molecular construction, particularly through palladium-catalyzed cross-coupling reactions.
The Electronic Influence of the Bromine Substituent
The reactivity of the indole ring is governed by the high electron density of the pyrrole moiety, which makes it exceptionally susceptible to electrophilic attack, primarily at the C3 position.[3][4] The introduction of a bromine atom imposes a duality of electronic effects that chemists must understand and exploit.
-
Inductive Electron-Withdrawing Effect (-I): As a halogen, bromine is significantly more electronegative than carbon. This disparity causes bromine to pull electron density away from the ring through the sigma bond framework.[1] This inductive effect deactivates the ring, making it less nucleophilic and consequently less reactive towards electrophiles compared to the parent indole.[1]
-
Mesomeric Electron-Donating Effect (+M): Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system through resonance.[1] This effect pushes electron density back into the ring, partially counteracting the inductive withdrawal.
For halogens, the strong -I effect generally outweighs the weaker +M effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, the +M effect is still crucial for directing the regioselectivity of incoming electrophiles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a bromoindole.
Radical Reactions
While less common than ionic pathways, the C-Br bond can be homolytically cleaved to generate indolyl radicals. These reactive intermediates can participate in intramolecular cyclization reactions, providing a powerful method for synthesizing fused polycyclic indole systems. For example, radicals generated at the C7 position of indole have been shown to undergo 5-exo-trig cyclization onto an N-allyl chain. This approach opens up synthetic routes to complex alkaloids and other natural products.
Nucleophilic Substitution
Although nucleophilic aromatic substitution on an electron-rich ring like indole is generally difficult, the bromine atom can, under specific circumstances, act as a leaving group. [5]This is more feasible when the indole ring is modified with strong electron-withdrawing groups or under forcing conditions. A more common strategy involves an Sɴ1-type reaction where protonation at C3 generates an indolium intermediate, which can then be attacked by a nucleophile. [6]
Key Experimental Protocols
The reliable synthesis of bromoindole precursors is paramount. Methodologies must be chosen carefully to ensure high regioselectivity and yield.
Protocol 1: Synthesis of 5-Bromoindole
This procedure utilizes a sulfonate protecting group at the C2 position to direct bromination to the C5 position of the benzene ring. [7][8] Workflow Diagram:
Caption: Synthetic workflow for the preparation of 5-bromoindole.
Step-by-Step Methodology: [7][8]
-
Protection: Dissolve 50g of indole in 100 mL of ethanol. Add this solution to a stirred solution of 100g of sodium bisulfite in 300 mL of water. Stir the mixture overnight. Collect the resulting solid by vacuum filtration, wash with ether, and dry to yield sodium indoline-2-sulfonate.
-
N-Acetylation: Suspend 30g of sodium indoline-2-sulfonate and 30g of sodium bisulfite in 300 mL of acetic anhydride. Heat the suspension to 70°C for 1 hour, then increase to 90°C for 2 hours. Cool the mixture to room temperature, filter the solid, and wash with acetic anhydride. The crude product can be used directly in the next step.
-
Bromination: Dissolve the acylated material from the previous step in 150 mL of water and cool to 0-5°C. Add 40g of bromine dropwise, maintaining the temperature below 5°C. Stir for 1 hour at this temperature, then allow it to warm to room temperature. Quench excess bromine with a 10% aqueous sodium bisulfite solution.
-
Deprotection and Hydrolysis: Neutralize the solution to pH 7 using 40% NaOH, keeping the temperature below 30°C. Then, make the solution basic with additional 40% NaOH and stir overnight at 50°C. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and air dry. Recrystallize from ethanol/water to obtain pure 5-bromoindole.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of 2-Bromoindole
This generalized protocol is adapted from established procedures for the cross-coupling of 2-bromoindoles. [9] Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-1H-indole-3-acetonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted indole derivative.
Applications in Drug Development and Medicinal Chemistry
The ability to selectively functionalize the indole scaffold via bromo-intermediates is of immense value in drug discovery. Bromoindoles are not only key precursors but are also found in numerous biologically active natural products. [10][11]
-
Scaffold for Diversification: 5-Bromoindole is a widely used intermediate in the synthesis of compounds targeting cancer, inflammatory diseases, and neurological conditions. [12]Its utility in Suzuki, Stille, and Buchwald-Hartwig couplings allows for the rapid generation of diverse chemical libraries to probe structure-activity relationships (SAR). [12]* Bioisostere and Potency Enhancer: The bromine atom itself can be a critical pharmacophore. Its size and lipophilicity can enhance binding affinity to biological targets. [10]For example, bromination of indole-3-carboxaldehydes has been shown to increase their quorum sensing inhibition activity, a promising strategy for developing novel antimicrobial agents. [13]* GSK-3 Inhibition: 5-Bromoindole is a known intermediate in the synthesis of inhibitors for Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in diseases such as Alzheimer's and diabetes. [12]* Anticancer Agents: Novel derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target in oncology. [14][15]
Conclusion and Future Outlook
Bromine substitution is a powerful and versatile tool in the repertoire of the modern synthetic chemist for modulating indole reactivity. It serves a dual purpose: deactivating the ring to control electrophilic attack while simultaneously installing a highly effective functional handle for sophisticated cross-coupling chemistry. This allows for the precise and regioselective construction of complex indole derivatives that would be otherwise inaccessible. The continued development of novel catalytic systems and a deeper understanding of the subtle interplay between bromine's electronic effects and reaction conditions will further expand the synthetic utility of bromoindoles, solidifying their indispensable role in the advancement of pharmaceutical and materials science.
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The Indole Scaffold: A Cornerstone for Modern Drug Discovery
An in-depth technical guide by a Senior Application Scientist
A Technical Guide to the Rational Design, Synthesis, and Screening of Novel Indole-Based Therapeutics
Introduction: The Enduring Legacy of the Indole Nucleus
The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in nature is remarkable, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1][3] This natural ubiquity has inspired chemists for over a century, leading to the discovery and development of a vast portfolio of indole-containing pharmaceuticals.[4] From the early discovery of the antihypertensive agent Reserpine to modern targeted cancer therapies, the indole scaffold has consistently proven to be a "privileged" structure in drug discovery.[3][5][6] Over 40 indole-containing drugs have received FDA approval for a wide range of conditions, including cancer, viral infections, and neurological disorders, with many more currently in clinical trials.[4][7][8][9]
This guide provides a comprehensive technical overview for researchers and drug development professionals on the core principles and modern practices in the discovery of novel indole-based compounds. We will move beyond simple procedural descriptions to explore the underlying rationale for experimental design, from initial synthesis and in silico modeling to high-throughput screening and lead optimization, grounding our discussion in field-proven insights and authoritative standards.
Strategic Foundations: Why the Indole Scaffold Excels
The indole nucleus's success is not accidental; it stems from a unique combination of physicochemical properties that make it an ideal pharmacophore.
-
Structural Versatility: The indole ring is an electron-rich aromatic system, making it a good hydrogen bond donor (via the N-H group) and capable of participating in π-π stacking and hydrophobic interactions with biological targets.[10]
-
Synthetic Accessibility: A multitude of robust and well-established synthetic methods allow for the functionalization of nearly every position on the indole ring, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.[2][11]
-
Bio-Relevance: As a bioisostere of other aromatic systems and its presence in endogenous molecules, the indole scaffold is often well-tolerated and recognized by biological systems, providing a favorable starting point for drug design.
This inherent versatility allows indole derivatives to target a wide array of biological macromolecules, including protein kinases, tubulin, histone deacetylases (HDACs), and viral proteins, explaining their broad therapeutic utility.[12][13]
Constructing the Arsenal: Modern Synthetic & Computational Strategies
The discovery of novel compounds begins with their creation, either physically in the lab or virtually in a computer. Modern approaches integrate both to maximize efficiency and innovation.
Chemical Synthesis: From Classic Reactions to Precision Engineering
While classic methods laid the groundwork, modern synthesis focuses on efficiency, versatility, and the ability to tolerate a wide range of functional groups. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the scale of the library.
Comparative Overview of Key Indole Synthesis Methods
| Method | Starting Materials | Key Features & Rationale | Typical Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Classic/Workhorse: One of the oldest and most widely used methods. It is cost-effective for large-scale synthesis but often requires harsh acidic conditions, limiting its use with sensitive functional groups.[14][15] | 70-80[16] |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Positional Control: Excellent for producing indole-2-carboxylic acids, which are versatile intermediates. The process involves a reductive cyclization step.[14][16][17] | Variable |
| Larock Indole Synthesis | o-Iodoaniline, Alkyne | Modern/Versatile: A powerful palladium-catalyzed method that allows for the construction of highly substituted 2,3-disubstituted indoles in a single step. Its mild conditions tolerate a wide variety of functional groups, making it ideal for diversity-oriented synthesis.[14][16] | 60-95[16] |
| C-H Functionalization | Substituted Anilines, Ketones | Atom Economy: A cutting-edge approach that avoids pre-functionalized starting materials by directly forming C-C or C-N bonds on the aromatic ring. This strategy is highly efficient and allows for novel disconnection approaches.[2][18][19] | 70-90+[18] |
Exemplary Protocol: Palladium-Catalyzed Larock Indole Synthesis
This protocol describes a reliable method for generating 2,3-disubstituted indoles, a common motif in bioactive molecules.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the o-iodoaniline (1.0 equiv), the internal alkyne (1.2 equiv), Palladium(II) acetate (2-5 mol%), and a suitable carbonate base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 100°C and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality Insight: The palladium catalyst is essential for the oxidative addition into the C-I bond, followed by alkyne insertion and reductive elimination to form the indole ring. The base is required to neutralize the acid generated during the catalytic cycle.
-
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired indole.[16]
In Silico Design: Building Leads Before the Lab
Computational chemistry has revolutionized drug discovery by enabling the design and evaluation of virtual compound libraries, saving significant time and resources.[20]
-
Structure-Based Design: When the 3D structure of a biological target is known, molecular docking can be used to predict how well a virtual indole compound will bind to a specific site, such as the active site of an enzyme.[21][22] This allows for the rational design of molecules with high predicted affinity and selectivity.
-
Pharmacophore Modeling: Based on a set of known active compounds, a pharmacophore model can be generated that defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries for novel scaffolds that fit the criteria.
-
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds.[20][23] This critical step helps to deprioritize molecules that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.
Finding the Needle: High-Throughput Screening (HTS)
Once a physical library of indole compounds is synthesized, HTS is employed to rapidly test thousands of compounds for activity against a specific biological target.[24]
The choice of assay is paramount and must be robust, reproducible, and scalable.
-
Biochemical Assays: These measure the effect of a compound directly on a purified target protein, such as an enzyme or receptor. They are excellent for identifying direct inhibitors but do not provide information on cellular activity. Example: A kinase inhibition assay measuring ATP consumption.[24]
-
Cell-Based Assays: These measure a compound's effect in a cellular context, providing more biologically relevant data, such as cytotoxicity or the modulation of a signaling pathway.[24] Example: An MTT assay to measure cancer cell viability.
Exemplary Protocol: High-Throughput Kinase Inhibition Assay (Luminescent)
This protocol is designed to identify indole derivatives that inhibit a specific protein kinase.
-
Principle: This is a luminescent assay that measures the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to kinase activity; therefore, inhibition of the kinase results in a higher ATP level and a stronger luminescent signal.[24]
-
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂)
-
Test indole compounds dissolved in DMSO
-
Commercial luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
384-well microplates (white, solid bottom)
-
-
Methodology:
-
Compound Plating: Using an acoustic dispenser or pin tool, dispense 20-50 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X solution of the target kinase and its substrate in assay buffer to each well.
-
Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction.
-
Self-Validation Insight: The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Reading: Incubate for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Compounds showing significant inhibition (e.g., >50%) are identified as "hits."
Refining the Arrow: Lead Optimization & SAR
Identifying a "hit" from an HTS campaign is only the beginning. The next phase, lead optimization, involves systematically modifying the hit's structure to improve its potency, selectivity, and drug-like properties. This iterative process is guided by Structure-Activity Relationship (SAR) studies.[25][26]
The Logic of Structure-Activity Relationships (SAR)
SAR establishes the connection between a molecule's chemical structure and its biological activity.[25] By making small, defined changes to the indole scaffold (e.g., adding a halogen, changing an alkyl chain length, altering a substituent's position) and measuring the resulting change in activity, researchers can deduce which parts of the molecule are critical for its function. For example, studies on indole-derived cannabinoids have shown that the length of the carbon side chain is critical for CB1 receptor affinity, with chains of 4 to 6 carbons producing optimal activity.[26]
A Key Tool: Bioisosteric Replacement
Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced with another that has similar physical or chemical properties, with the goal of improving the molecule's overall profile.[27][28] In the context of indoles, this can be used to:
-
Improve Metabolic Stability: Replacing a metabolically labile part of the molecule.
-
Enhance Target Affinity: Modifying electronics or sterics to improve binding.
-
Modulate Physicochemical Properties: Altering solubility or cell permeability.
-
Explore New Intellectual Property: Creating novel chemical matter.
A common strategy involves replacing the core indole ring itself with a related heterocycle like an azaindole or a thienopyrimidine to modulate properties while maintaining key binding interactions.[29][30]
Therapeutic Frontiers: The Broad Impact of Indole-Based Compounds
The structural and synthetic versatility of the indole nucleus has led to its application across numerous therapeutic areas.[12][31][32]
-
Anticancer Agents: This is arguably the most prolific area for indole derivatives. They act through diverse mechanisms, including:
-
Tubulin Polymerization Inhibition: Vinca alkaloids like vinblastine and vincristine are classic examples.[3] More recent synthetic derivatives also target the colchicine binding site on tubulin to disrupt microtubule dynamics and arrest cell division.[13]
-
Kinase Inhibition: Many indole-based compounds are designed to inhibit protein kinases that drive cancer cell proliferation.[12]
-
HDAC Inhibition: Panobinostat is an FDA-approved histone deacetylase inhibitor used to treat multiple myeloma.[6]
-
BCL-2 Inhibition: Indole derivatives are being developed to inhibit the anti-apoptotic protein BCL-2, making cancer cells more susceptible to death.[3][21]
-
-
Antiviral Agents: Several indole-containing drugs are used to treat viral infections. Arbidol is a broad-spectrum antiviral used against influenza, and Delavirdine is a non-nucleoside reverse transcriptase inhibitor for HIV.[8] The scaffold has also been explored for activity against SARS-CoV-2.[33]
-
Anti-Inflammatory Drugs: Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[3][12]
-
Neurological Agents: The structural similarity of indole to serotonin has made it a key scaffold for drugs targeting the central nervous system, including antidepressants and antipsychotics.[5]
Conclusion and Future Directions
The indole scaffold remains a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the discovery of novel therapeutics. The integration of advanced synthetic methods, particularly C-H functionalization, with powerful in silico design and high-throughput screening technologies continues to accelerate the identification of new lead compounds. Future efforts will likely focus on developing indole derivatives with multi-target activities, exploring novel chemical space through advanced synthetic transformations, and applying machine learning algorithms to better predict biological activity and pharmacokinetic properties. The rich history and continued success of indole-based compounds ensure that they will remain a central focus of drug discovery for years to come.
References
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A Technical Guide to the Preliminary Screening of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate Derivatives
Introduction
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2][3] This versatile heterocyclic scaffold is found in numerous natural products and FDA-approved drugs, demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8][9] The unique electronic properties of the indole ring system and its capacity for diverse functionalization make it an ideal starting point for the design of novel therapeutic agents.[4]
Rationale for Screening Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate Derivatives
The core structure, this compound, serves as a key intermediate for the synthesis of various bioactive molecules.[10][11] The strategic placement of the bromine atom at the 6-position enhances its synthetic utility and can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives.[4][10][11] Furthermore, substitutions at the 2- and 6-positions of the indole ring have been shown to be effective for potent inhibition of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[12][13][14]
This guide provides a comprehensive framework for the preliminary in vitro screening of a library of derivatives based on this core structure. The objective is to identify initial "hits" with promising biological activity, specifically focusing on anticancer applications, and to generate preliminary Structure-Activity Relationship (SAR) data to guide future lead optimization.
Chapter 1: Designing the Screening Cascade
A tiered, or cascaded, screening approach is an efficient strategy to manage the cost and labor associated with screening a large number of compounds. This methodology prioritizes the most promising candidates for more complex and resource-intensive secondary and tertiary assays.
Target Class Identification & Rationale
Based on extensive literature, indole derivatives are potent inhibitors of various protein kinases.[4][5][12][13][14] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[12][14] Therefore, the primary focus of this screening cascade will be on identifying compounds with kinase inhibitory and cytotoxic activity.
The Tiered Screening Approach
Our screening cascade is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for a smaller number of validated hits.
Caption: The tiered experimental workflow for preliminary screening.
Chapter 2: Primary High-Throughput Screening (HTS)
The goal of primary screening is to rapidly assess the entire compound library at a single, relatively high concentration (e.g., 10-20 µM) to identify initial hits. We will employ a dual-pronged approach: a cell-based cytotoxicity assay and a biochemical kinase assay.
Rationale for Dual-Pronged Approach
A cell-based assay provides a holistic view of a compound's effect on cell viability, capturing multiple potential mechanisms of action (e.g., apoptosis, necrosis, cell cycle arrest).[15][16][17] A biochemical assay, on the other hand, provides direct evidence of target engagement (in this case, kinase inhibition). A compound that is active in both assays is a particularly strong candidate for follow-up.
Protocol 2.1: General Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][18] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals, which can be quantified spectrophotometrically.[16]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[8][19]
-
96-well flat-bottom sterile microplates.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound stock solutions (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Multi-channel pipette and microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 1 µL of test compound stock solution (or DMSO for vehicle control) to achieve a final concentration of 10 µM. Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Hit Identification: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50% inhibition) are considered primary hits.
Protocol 2.2: General Tyrosine Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of a representative tyrosine kinase. Many commercial kits (e.g., ADP-Glo™) are available for this purpose, which measure the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant tyrosine kinase (e.g., Src or EGFR).
-
Kinase substrate (e.g., a generic poly-peptide).
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Test compounds and a known kinase inhibitor (e.g., Staurosporine) as a positive control.
-
White, opaque 96-well plates.
-
Luminometer.
Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound (at a final concentration of 10 µM) in the appropriate kinase buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP.
-
Measure Luminescence: The newly synthesized ATP is used by a luciferase to generate a light signal, which is measured by a luminometer. The light signal is proportional to the amount of ADP produced and thus, to the kinase activity.
-
Hit Identification: Calculate the percentage of kinase inhibition relative to the vehicle control. Compounds that inhibit activity above a certain threshold (e.g., >50%) are considered primary hits.
Chapter 3: Hit Confirmation and Dose-Response Analysis
Primary hits must be validated to eliminate false positives. The next step is to confirm their activity and determine their potency by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[15][16]
Protocol 3.1: IC50 Value Determination
This protocol is an extension of the primary screening assays but involves testing the confirmed hits over a range of concentrations.
Step-by-Step Procedure:
-
Prepare Serial Dilutions: For each hit compound, prepare a series of dilutions (e.g., 8-10 concentrations, such as 100 µM down to 0.01 µM) in the appropriate medium or buffer.
-
Perform Assay: Conduct the cytotoxicity (MTT) or kinase assay as described in Chapter 2, but using the range of compound concentrations.
-
Data Analysis:
-
For each concentration, calculate the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).
-
The IC50 is the concentration of the compound that produces 50% of the maximum inhibitory response.
-
Data Presentation: IC50 Values
The IC50 values for a hypothetical set of derivatives should be summarized in a table for easy comparison.
| Compound ID | Derivative Structure (R-group) | Cytotoxicity IC50 (µM) [MCF-7 Cells] | Kinase Inhibition IC50 (µM) [Src Kinase] |
| LEAD-001 | -H | 15.2 ± 1.8 | 8.5 ± 0.9 |
| LEAD-002 | -Cl | 8.7 ± 1.1 | 4.1 ± 0.5 |
| LEAD-003 | -OCH3 | 25.4 ± 3.2 | 12.3 ± 1.5 |
| LEAD-004 | -NO2 | 5.1 ± 0.6 | 2.8 ± 0.4 |
| Doxorubicin | (Positive Control) | 0.08 ± 0.01 | N/A |
| Staurosporine | (Positive Control) | N/A | 0.01 ± 0.002 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Chapter 4: Secondary and Orthogonal Assays
Confirmed hits with potent IC50 values are advanced to secondary assays to further characterize their mechanism of action and assess their selectivity.
Rationale for Orthogonal Assays
An orthogonal assay measures the same biological endpoint using a different technology or principle. This is crucial for ruling out assay artifacts. For example, a compound that inhibits the luciferase enzyme in the kinase assay would appear as a false positive.
Caption: Potential mechanism: Inhibition of a Receptor Tyrosine Kinase pathway.
Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
This assay determines if the observed cytotoxicity is due to an arrest at a specific phase of the cell cycle (G1, S, or G2/M), a common mechanism for anticancer drugs.[19]
Step-by-Step Procedure:
-
Cell Treatment: Treat cells (e.g., A549) in 6-well plates with the hit compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells and resuspend in PBS containing Propidium Iodide (PI) and RNase A. PI is a fluorescent dye that intercalates with DNA, so the fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The data will show the distribution of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
-
Data Analysis: Compare the cell cycle profile of treated cells to untreated controls. A significant accumulation of cells in a particular phase indicates cell cycle arrest.
Protocol 4.2: Selectivity Assessment
A crucial step is to determine if the compounds are selectively toxic to cancer cells over normal, non-cancerous cells. This provides an early indication of a potential therapeutic window.
Step-by-Step Procedure:
-
Select Non-Cancerous Cell Line: Choose a relevant non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).[1]
-
Determine IC50: Perform the MTT assay as described in Protocol 3.1 on the non-cancerous cell line to determine the IC50 value.
-
Calculate Selectivity Index (SI): The SI is a ratio that compares the cytotoxicity of a compound in normal cells versus cancer cells.
-
SI = IC50 (non-cancerous cells) / IC50 (cancer cells)
-
A higher SI value (ideally >10) is desirable, indicating that the compound is more potent against the cancer cell line.[18]
-
Chapter 5: Data Interpretation and Next Steps
The culmination of this screening cascade is a dataset that allows for the prioritization of compounds for the next phase of drug discovery: lead optimization.
Preliminary Structure-Activity Relationship (SAR)
By comparing the IC50 values from the dose-response table (Chapter 3) with the chemical structures of the derivatives, preliminary SAR can be established. For example, from our hypothetical data:
-
The addition of a nitro group (-NO2) at the R-position (LEAD-004 ) resulted in the most potent activity.
-
The methoxy group (-OCH3) at the R-position (LEAD-003 ) decreased activity compared to the unsubstituted parent compound (LEAD-001 ). These initial insights are invaluable for guiding the synthesis of a new generation of more potent and selective derivatives.
Hit Prioritization
The ideal "hit" compound to advance for lead optimization should exhibit the following characteristics:
-
High Potency: Low micromolar or sub-micromolar IC50 values in both the cytotoxicity and kinase assays.
-
Confirmed Mechanism: Evidence of a specific cellular effect, such as cell cycle arrest.
-
Favorable Selectivity: A high Selectivity Index, indicating lower toxicity to non-cancerous cells.
-
Favorable Chemical Properties: The structure should be amenable to further chemical modification.
Concluding Remarks
This technical guide outlines a robust and logical workflow for the preliminary screening of this compound derivatives. By systematically progressing from high-throughput screening to more detailed mechanistic and selectivity studies, researchers can efficiently identify promising hit compounds. The data generated provides a solid foundation for subsequent lead optimization efforts, ultimately contributing to the discovery of novel therapeutics.
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
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Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. (n.d.). Europe PMC. [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55-72. [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). ResearchGate. [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry, 27(14), 3045-3052. [Link]
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6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. (2018). Marine Drugs, 16(11), 441. [Link]
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Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. (2014). Journal of Pharmaceutical Sciences, 103(4), 1236-1244. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). International Journal of Molecular Sciences, 25(1), 1. [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
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Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (2017). Scientific Reports, 7, 3944. [Link]
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Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2024). Molecules, 29(14), 3298. [Link]
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6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. (2018). PubMed. [Link]
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6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2023). Molecules, 28(21), 7380. [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Frontiers in Chemistry, 10, 893693. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2631. [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Scientific Reports, 14(1), 10793. [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). ChemistrySelect, 8(26). [Link]
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Strategic approaches to the discovery of biologically active indole derivatives: a comprehensive review. (2025). CoLab. [Link]
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A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). (2020). Polycyclic Aromatic Compounds, 40(5), 1409-1416. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Biomedicines, 12(6), 1279. [Link]
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Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. (2014). Archiv der Pharmazie, 347(11), 814-823. [Link]
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1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Molecules, 27(19), 6667. [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). International Journal of Molecular Sciences, 24(17), 13531. [Link]
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Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. (2018). Molecules, 23(12), 3180. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate as a Versatile Scaffold in Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] This guide focuses on Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, a strategically functionalized building block designed for efficient and versatile use in drug discovery campaigns. Its structure incorporates three key features for synthetic manipulation: an N-methylated indole core that prevents undesired side reactions, a C2-ester moiety amenable to downstream modifications, and a C6-bromo handle that serves as a prime anchor for diversification via modern cross-coupling chemistry.[3][4] We provide detailed protocols for leveraging this bromo-handle in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the rapid generation of diverse compound libraries. These protocols are designed for researchers, scientists, and drug development professionals aiming to accelerate structure-activity relationship (SAR) studies, particularly in fields such as oncology and neurology where indole derivatives have shown significant promise.[3][5]
Physicochemical Properties & Handling
This compound is a stable, readily handled solid, making it an ideal starting material for library synthesis.
| Property | Value | Reference |
| CAS Number | 680569-18-0 | [3] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [3] |
| Molecular Weight | 268.11 g/mol | [3] |
| Appearance | Light yellow solid | [3] |
| Purity | ≥ 98% (by HPLC) | [3] |
| Storage | Store at 0-8°C, protected from light | [3][4] |
The Strategic Advantage in Medicinal Chemistry
The utility of this compound stems from its pre-engineered design, which addresses several common challenges in indole chemistry and provides a clear path for molecular diversification.
-
The Privileged Indole Core : The indole ring system is a bioisostere for various biological recognition motifs and is central to essential biomolecules like serotonin and tryptophan.[2] Its structural rigidity and ability to participate in hydrogen bonding and π-stacking interactions make it a frequent component of molecules designed to interact with biological targets.[2]
-
The N-Methyl Group : The methylation at the N1 position serves a critical strategic purpose. It protects the indole nitrogen, preventing potential N-arylation side reactions during cross-coupling and eliminating the need for separate protection/deprotection steps, thereby streamlining synthesis.[6]
-
The C6-Bromo Handle : This is the primary reactive site for diversification. The carbon-bromine bond at the 6-position is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the systematic and controlled introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, which is fundamental for probing the SAR of a compound series.[3][5]
-
The C2-Ester Moiety : While the C6-position is used for primary diversification, the C2-methyl ester provides a secondary handle for late-stage modifications. It can be hydrolyzed to a carboxylic acid for fragment growing, converted to an amide to modulate solubility and hydrogen bonding capacity, or reduced to an alcohol.
Below is a diagram illustrating the key functional handles of the molecule that are exploited in drug discovery workflows.
Caption: Key diversification points on the core scaffold.
Core Application: Parallel Library Synthesis via Cross-Coupling
The most powerful application of this reagent is in the construction of chemical libraries through palladium-catalyzed cross-coupling reactions. This approach enables the rapid synthesis of dozens to hundreds of analogs for screening.
General Experimental Workflow
The workflow for generating a library is systematic. It involves parallel reaction setup, monitoring, workup, and purification, often aided by automated or semi-automated laboratory systems.
Caption: General workflow for library synthesis.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
Principle: The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds between the indole C6-position and various aryl or heteroaryl boronic acids/esters.[7] This is arguably the most common reaction for scaffold hopping and SAR exploration in medicinal chemistry.[1] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the product.[1][8]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol:
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 100 mg), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst & Solvent Addition: In a separate vial, prepare the catalyst solution. Dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand in a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Add the solvent to the reaction vial via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-1-methyl-1H-indole-2-carboxylate.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
Principle: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the indole C6-position with a wide range of primary and secondary amines.[9][10] This is a critical transformation for introducing functionalities that can act as hydrogen bond donors/acceptors or basic centers, which are often key for target engagement. The mechanism is similar to the Suzuki coupling but involves coordination of the amine to the palladium center.[11]
Caption: Simplified Buchwald-Hartwig amination cycle.
Detailed Protocol:
-
Preparation: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 4-8 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in the Suzuki protocol.
-
Reagent Addition: Add the amine (1.2 equiv.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LiHMDS) (1.4 equiv.). Finally, add a dry, degassed solvent like toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C with stirring.
-
Monitoring (Self-Validation): Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the solvent and purify the crude material by flash column chromatography to yield the 6-amino-1-methyl-1H-indole-2-carboxylate product.
Protocol 3: Sonogashira C-C (Alkynylation) Bond Formation
Principle: The Sonogashira coupling reaction introduces an alkyne moiety by coupling the bromoindole with a terminal alkyne.[13][14] This transformation is valuable for creating rigid, linear linkers in molecules or for introducing a chemical handle (the alkyne) that can be used in subsequent "click chemistry" reactions. The classic protocol uses a dual catalyst system of palladium and a copper(I) co-catalyst.[15]
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Detailed Protocol:
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Establish an inert atmosphere as previously described.
-
Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base. Alternatively, use a solvent like THF or DMF with an added amine base. Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Causality Note: The copper(I) iodide is a co-catalyst that forms a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center, allowing the reaction to proceed under milder conditions.[13][14]
-
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitoring (Self-Validation): Monitor the disappearance of the starting material by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Purification: After concentration, purify the crude product by flash column chromatography to isolate the 6-alkynyl-1-methyl-1H-indole-2-carboxylate.
Downstream Modifications of the C2-Ester
After successful diversification at the C6-position, the C2-ester can be manipulated to further tune the molecule's properties.
Caption: Potential downstream modifications of the C2-ester.
-
Saponification (to Carboxylic Acid): Stirring the ester with a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature typically affords the corresponding carboxylic acid after acidic workup. This introduces an acidic center and a handle for amide bond formation.
-
Amidation (to Amide): The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse array of amides.
-
Reduction (to Alcohol): Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF will reduce the ester to the primary alcohol, providing a different functional group for further derivatization or interaction with biological targets.
Conclusion
This compound is a high-value, strategically designed building block for modern drug discovery. Its stable, easy-to-handle nature, combined with a versatile reactive handle for proven and reliable cross-coupling chemistry, makes it an indispensable tool for the rapid and efficient construction of novel indole-based compound libraries. The protocols outlined in this guide provide a robust framework for researchers to explore the vast chemical space around this privileged scaffold, significantly accelerating the journey from hit identification to lead optimization.
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- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
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Application Note: Strategic Derivatization of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate for the Synthesis of Bioactive Molecules
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a highly versatile building block for drug discovery, offering multiple reaction handles for strategic molecular elaboration.[2][3] The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust entry point to a diverse range of C-C and C-N bonded analogues. This application note provides a detailed guide for researchers, outlining key synthetic transformations—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—and their application in synthesizing novel indole derivatives with potential therapeutic value. We present field-proven protocols, explain the rationale behind experimental choices, and discuss the biological relevance of the resulting molecular architectures.
Introduction: The Strategic Value of the Starting Material
This compound is an ideal starting material for library synthesis and lead optimization programs. Its strategic value stems from several key structural features:
-
The Indole Core: A well-established pharmacophore known for a wide spectrum of biological activities.[1][4]
-
C6-Bromine Atom: Serves as a versatile synthetic handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions. Its position on the benzene portion of the indole ring allows for modulation of electronic and lipophilic properties without sterically encumbering the key recognition elements often found at C2 and C3.
-
C2-Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. Indole-2-carboxamides are a well-represented class of bioactive molecules, with activities including anticancer and antiviral properties.[5][6]
-
N1-Methyl Group: This modification prevents potential complications during cross-coupling reactions, such as catalyst deactivation or undesired N-H reactivity, which can be problematic with unprotected indoles.[7][8]
These features make the title compound a stable and reactive intermediate for accessing novel chemical space in drug discovery programs targeting conditions like cancer, neurological disorders, and infectious diseases.[2][3]
Key Synthetic Pathways: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[9] For the functionalization of this compound, three key transformations are paramount.
Caption: Core synthetic strategies from the starting material.
Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a highly reliable method for creating biaryl and vinyl-aryl structures by coupling the C6-bromo position with a variety of aryl or vinyl boronic acids.[10][11]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the indole.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Choice of Reagents:
-
Catalyst: Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is common. For nitrogen-containing heterocycles, modern biarylphosphine ligands are often superior as they promote faster rates of reductive elimination and prevent catalyst inhibition.[12]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for activating the boronic acid in the transmetalation step.[9][13]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents.[14]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira reaction facilitates the coupling of the C6-bromo indole with terminal alkynes, providing access to rigid, linear extensions of the indole scaffold.[15] These alkynyl indoles are valuable intermediates for further transformations or as final bioactive compounds.[16][17]
Mechanistic Rationale: This reaction typically involves a dual catalytic system. A palladium catalyst performs the main cross-coupling cycle (similar to the Suzuki reaction), while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[15][18] Copper-free protocols have also been developed.[17]
Choice of Reagents:
-
Catalysts: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is the classic system.
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used, which also often serves as the solvent.
-
Solvent: Anhydrous solvents like THF or DMF are common.
Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common motif in pharmaceuticals.[19][20] This reaction couples the C6-bromo indole with a wide range of primary and secondary amines.[21][22]
Mechanistic Rationale: The catalytic cycle is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[19]
Choice of Reagents:
-
Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or DavePhos are highly effective as they facilitate the reductive elimination step, which is often rate-limiting.[8][21]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.[21]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium catalysts and phosphine ligands are air- and/or moisture-sensitive to varying degrees and should be handled under an inert atmosphere (Nitrogen or Argon).
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with various boronic acids.[9][12]
Materials:
-
This compound
-
Aryl- or Vinylboronic Acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or Pd(OAc)₂ (0.05 eq) with SPhos (0.1 eq)
-
K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good[10] |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High[10] |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling. |
Protocol 3.2: General Procedure for Sonogashira Coupling
This protocol describes a standard copper-co-catalyzed Sonogashira reaction.[15][23]
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02 equivalents)
-
Copper(I) Iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., 5 mL THF) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3.3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure using a modern catalyst system.[8][21]
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 mmol) to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in a small amount of the reaction solvent to pre-form the catalyst.
-
To the Schlenk flask, add this compound (1.0 mmol) and the pre-formed catalyst solution.
-
Add the remaining solvent (to a total of 5 mL) followed by the amine (1.2 mmol).
-
Seal the flask and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Applications in Bioactive Molecule Synthesis
The functionalized indole-2-carboxylates and their subsequent derivatives (e.g., carboxamides) are prevalent in molecules with a wide range of biological activities.
-
Anticancer Agents: Many kinase inhibitors feature a substituted indole scaffold. The ability to introduce diverse aryl and heteroaryl groups at the C6 position via Suzuki coupling can be used to target the ATP-binding pocket of various kinases. Furthermore, indole-2-carboxamides have shown cytotoxic and antiproliferative activities against pediatric brain cancer cells.[5][24]
-
Antimicrobial Agents: Functionalized indole-2-carboxylic acid derivatives have been reported to possess significant antibacterial and moderate antifungal activities.[25][26] The introduction of different substituents through the described coupling reactions allows for a systematic structure-activity relationship (SAR) study to optimize antimicrobial potency.
-
Anti-inflammatory Agents: A novel class of potent and selective CysLT1 antagonists, based on a 3-substituted indole-2-carboxylic acid scaffold, has been discovered for potential use in treating asthma.[27] The methodologies described here can be adapted to build similarly complex structures.
-
Selective Androgen Receptor Modulators (SARMs): While not a direct derivative of the starting material, the drug candidate GSK2881078, a SARM for treating muscle weakness, highlights the pharmaceutical industry's interest in complex indole structures.[28][29][30] The synthetic routes detailed in this note provide access to a broad range of indole derivatives that can be screened for diverse biological targets.
Conclusion
This compound is a robust and versatile platform for the synthesis of novel bioactive molecules. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and modular strategies for functionalizing the C6 position. The protocols and guidelines presented in this application note offer researchers a solid foundation for exploring new chemical space and developing the next generation of indole-based therapeutics.
References
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- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC - PubMed Central.
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- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed.
- GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - Oxford Academic.
- GSK-2881078 | GSK2881078 | CAS#1539314-06-1 | selective androgen receptor modulator - MedKoo Biosciences.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC.
- GSK-2881078 | Androgen Receptor Modulator | MedChemExpress.
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- Biomedical Importance of Indoles - PMC - NIH.
- GSK-2881078 | selective androgen receptor modulator (SARM) | CAS 1539314-06-1 | Buy GSK2881078 from Supplier InvivoChem.
- Buchwald–Hartwig amination - Wikipedia.
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- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central.
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- Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing).
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- Suzuki reaction - Wikipedia.
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Application Notes: Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate as a Strategic Building Block in Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of functionalized indoles, Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate stands out as a particularly versatile and strategic building block. Its pre-functionalized structure, featuring a reactive bromine atom at the C6 position and an ester group at C2, provides medicinal chemists with orthogonal chemical handles for molecular elaboration and diversification. This guide details the core reactivity, synthetic utility, and direct applications of this compound, providing field-proven protocols for its use in the synthesis of biologically active molecules, with a focus on kinase inhibitors.
Introduction: The Strategic Value of a Pre-functionalized Indole Core
The indole ring system is often referred to as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its presence in essential amino acids (tryptophan) and key neurotransmitters (serotonin) underscores its fundamental biological relevance. In drug discovery, indole derivatives have been successfully developed as anticancer, anti-inflammatory, and neurological agents.[1][2]
This compound offers several distinct advantages for library synthesis and lead optimization:
-
C6-Bromo Handle: The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino substituents, enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule.[3][4]
-
C2-Ester Functionality: The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a key interaction point for hydrogen bonding with protein targets.
-
N1-Methyl Group: The methylation of the indole nitrogen prevents the formation of undesired regioisomers in certain reactions and can enhance metabolic stability and cell permeability.
These features make it an ideal starting material for creating diverse molecular architectures aimed at complex targets like protein kinases.[1][2]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is crucial for safe and effective experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 917369-00-5 | N/A |
| Molecular Formula | C₁₁H₁₀BrNO₂ | N/A |
| Molecular Weight | 268.11 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Storage | Store at 2-8°C, protected from light and moisture | [2] |
| Solubility | Soluble in acetone, DMF, DMSO, Ethyl Acetate, Dichloromethane | [5] |
Safety & Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated fume hood. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Core Reactivity and Synthetic Diversification
The primary value of this compound lies in its capacity for selective, high-yield transformations at its key functional groups. The C-Br bond is particularly amenable to forming new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern medicinal chemistry.[6][7]
dot graph "Synthetic_Utility" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Start [label="Methyl 6-bromo-1-methyl-\n1H-indole-2-carboxylate", fillcolor="#F1F3F4"]; Suzuki [label="Aryl/Heteroaryl\nBoronic Acid", fillcolor="#E8F0FE", fontcolor="#4285F4"]; Sonogashira [label="Terminal\nAlkyne", fillcolor="#E6F4EA", fontcolor="#34A853"]; Buchwald [label="Amine\n(R₂NH)", fillcolor="#FEF7E0", fontcolor="#FBBC05"]; Hydrolysis [label="Saponification\n(e.g., LiOH)", fillcolor="#FCE8E6", fontcolor="#EA4335"];
Intermediate_Suzuki [label="C6-Aryl/Heteroaryl\nIndole Ester", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate_Sonogashira [label="C6-Alkynyl\nIndole Ester", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate_Buchwald [label="C6-Amino\nIndole Ester", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate_Acid [label="6-Bromo-1-methyl-1H-indole-\n2-carboxylic Acid", shape=ellipse, fillcolor="#FFFFFF"];
Final_Amide [label="Final Amide\nDerivatives", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate_Suzuki [label="Suzuki Coupling\n(Pd Catalyst, Base)"]; Start -> Intermediate_Sonogashira [label="Sonogashira Coupling\n(Pd/Cu Catalysts)"]; Start -> Intermediate_Buchwald [label="Buchwald-Hartwig\nAmination (Pd Catalyst)"]; Start -> Intermediate_Acid [label="Ester Hydrolysis"];
Suzuki -> Intermediate_Suzuki; Sonogashira -> Intermediate_Sonogashira; Buchwald -> Intermediate_Buchwald;
Intermediate_Suzuki -> Hydrolysis [label="Hydrolysis"]; Intermediate_Acid -> Final_Amide [label="Amide Coupling\n(R'NH₂, Coupling Agents)"]; }
Caption: Synthetic diversification pathways from the core scaffold.
Application Focus: Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[8] Their dysregulation is a hallmark of many cancers, making the development of small molecule kinase inhibitors a highly active area of research.[9] The indole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Derivatives of this compound can be designed to target various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are crucial regulators of tumor growth and angiogenesis.[9]
dot graph "Kinase_Inhibition_Pathway" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes GF [label="Growth Factor\n(e.g., EGF, VEGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR-2)", fillcolor="#E8F0FE", fontcolor="#4285F4"]; P1 [label="Phosphorylation\n& Dimerization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP", shape=cylinder, fillcolor="#FEF7E0", fontcolor="#FBBC05"]; ADP [label="ADP", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(Ras/Raf/MEK/ERK)", fillcolor="#E6F4EA", fontcolor="#34A853"]; Proliferation [label="Cell Proliferation,\nAngiogenesis, Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Indole-based\nKinase Inhibitor", shape=box, style="filled,diagonals", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> P1 [label="Activates"]; P1 -> Downstream [label="Initiates"]; Downstream -> Proliferation [label="Promotes"]; ATP -> P1 [color="#5F6368"]; P1 -> ADP [color="#5F6368"];
Inhibitor -> RTK [label="Blocks ATP Binding Site", color="#EA4335", style=bold, fontcolor="#EA4335"]; }
Caption: Mechanism of action for indole-based kinase inhibitors.
Detailed Experimental Protocols
The following protocols are provided as representative examples of key transformations. Researchers should perform their own optimization based on their specific substrates and equipment.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an arylboronic acid to the C6 position.
Objective: To synthesize Methyl 1-methyl-6-(4-methoxyphenyl)-1H-indole-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 268 mg, 1.0 mmol).
-
Reagent Addition: Add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16 mg, 0.04 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe. Causality: The aqueous base is required for the transmetalation step of the catalytic cycle, while dioxane solubilizes the organic reagents.[10]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Ester Hydrolysis (Saponification)
This protocol describes the conversion of the C2-ester to a carboxylic acid, a common step for preparing for subsequent amide coupling.
Objective: To synthesize 6-Bromo-1-methyl-1H-indole-2-carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH, 3.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve this compound (e.g., 268 mg, 1.0 mmol) in a mixture of THF (6 mL) and water (2 mL) in a round-bottom flask.
-
Base Addition: Add lithium hydroxide (72 mg, 3.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL). Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl while stirring in an ice bath. A precipitate should form. Causality: Acidification protonates the carboxylate salt, causing the less soluble free carboxylic acid to precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold water (2 x 10 mL) and then dry under high vacuum to yield the desired carboxylic acid. The product can often be used in the next step without further purification.
Conclusion and Future Outlook
This compound is a high-value, versatile intermediate for medicinal chemistry.[1][11] Its well-defined reactive sites allow for predictable and efficient synthetic diversification, making it an excellent tool for generating libraries of complex molecules for high-throughput screening and for performing rapid lead optimization. The robust and well-documented reactivity, particularly in palladium-catalyzed cross-coupling reactions, ensures its continued application in the discovery of new therapeutic agents targeting a wide range of diseases, from cancer to neurological disorders.[2] Future applications will likely involve its use in more complex synthetic strategies, such as multi-component reactions and the synthesis of macrocyclic indole derivatives.
References
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ResearchGate. (n.d.). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]
-
PubMed Central. (2022). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Retrieved from [Link]
-
ORGANIC CHEMISTRY FRONTIERS. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-Bromo-1H-Indole-3-Carboxylate. Retrieved from [Link]
-
Research Square. (2022). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Retrieved from [Link]
-
PubChem. (n.d.). methyl 6-bromo-1H-indole-2-carboxylate. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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- 5. 6-BROMO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER | 372089-59-3 [chemicalbook.com]
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Application Notes & Protocols: Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate emerges as a particularly strategic building block for synthetic chemists. Its structure is pre-functionalized at three key positions: the N1-methyl group prevents unwanted side reactions at the nitrogen, the C2-methyl ester provides a handle for further modification, and the C6-bromo substituent serves as a versatile anchor for modern cross-coupling reactions.
This guide provides an in-depth exploration of this compound's utility, focusing on field-proven protocols for palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, offering not just a series of steps but a framework for rational synthesis design. The protocols described herein are designed to be robust and self-validating, empowering researchers in drug discovery and materials science to leverage this building block to its full potential.[2][3]
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the integrity of the starting material.
| Property | Value |
| CAS Number | 119828-56-1 |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store in a cool, dry, well-ventilated area. Recommended storage temperature: 0-8°C.[4] |
Safety Precautions: Standard laboratory safety protocols should be observed. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and handle in a chemical fume hood.[5][6]
Core Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Principle & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly for creating biaryl systems.[7][8][9] For the 6-bromoindole scaffold, this reaction allows for the introduction of a diverse array of aryl or heteroaryl substituents at the 6-position. This is a critical strategy for modulating the pharmacological properties of indole-based compounds. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[9][10]
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki coupling reaction.
Detailed Protocol: Synthesis of Methyl 1-methyl-6-(4-methoxyphenyl)-1H-indole-2-carboxylate
This protocol provides a representative procedure for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 268 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Via cannula, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Causality Insight: The use of a biphasic solvent system like dioxane/water is common. The water helps to dissolve the inorganic base (K₂CO₃), while the organic solvent dissolves the substrates and catalyst, facilitating the reaction at the interface.
-
Heat the reaction mixture to 85 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 85 | 85-95 |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 90 | 80-90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 90 | 75-85 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 85 | 80-92 |
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination
Principle & Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general alternative to classical methods like nucleophilic aromatic substitution.[11][12] This reaction is indispensable for installing primary and secondary amines at the C6-position of the indole core, a common motif in pharmacologically active molecules.[13] The reaction's success hinges on the careful selection of a palladium precursor and a specialized, sterically bulky phosphine ligand, which facilitates the key reductive elimination step.[14][15]
Detailed Protocol: Synthesis of Methyl 6-(morpholino)-1-methyl-1H-indole-2-carboxylate
This protocol provides a representative procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube or glovebox-prepared vial, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol).
-
Add this compound (268 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Causality Insight: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine (or its ammonium salt intermediate) to form the active amide nucleophile within the catalytic cycle. Weaker bases are often ineffective.
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon is preferred).
-
Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step, broadening the scope of compatible amines.[13]
-
Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired arylamine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Data for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand (mol%) | Base | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos (2/4) | NaOtBu | 100 | 80-90 |
| Benzylamine | Pd(OAc)₂ / RuPhos (2/4) | K₃PO₄ | 110 | 75-85 |
| Piperidine | Pd₂(dba)₃ / BrettPhos (2/4) | LiHMDS | 90 | 85-95 |
| n-Butylamine | Pd(OAc)₂ / SPhos (2/4) | Cs₂CO₃ | 100 | 70-80 |
Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a high-value, versatile intermediate for chemical synthesis. Its true power is unlocked through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide reliable and scalable pathways to novel C-C and C-N linked indole derivatives, respectively. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to construct complex molecular architectures for applications in drug discovery, agrochemicals, and materials science.
References
-
Copp, B. R., et al. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 2019. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Maccioni, E., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Sangeetha, G., et al. Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ChemistrySelect, 2021. [Link]
-
Ielo, L., et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 2021. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Kotha, S., et al. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 2005. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Fors, B. P., et al. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society, 2010. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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- 6. Methyl 6-bromo-1H-indole-2-carboxylate 97% | CAS: 372089-59-3 | AChemBlock [achemblock.com]
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Application Notes and Protocols for the N-Alkylation of 6-Bromoindoles
Introduction: The Strategic Importance of N-Alkylated 6-Bromoindoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, N-alkylated 6-bromoindoles represent a particularly valuable class of molecules. The introduction of an alkyl group at the N-1 position of the indole ring is a powerful strategy to modulate the pharmacological properties of a molecule, including its binding affinity for biological targets, metabolic stability, and pharmacokinetic profile.
The bromine atom at the 6-position serves as a versatile synthetic handle. It can be retained as a key pharmacophoric element or utilized for further structural diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This dual functionality makes N-alkylated 6-bromoindoles highly sought-after intermediates in the synthesis of complex drug candidates, including kinase inhibitors, antivirals, and central nervous system agents.
This comprehensive guide provides detailed experimental protocols for the N-alkylation of 6-bromoindoles, catering to researchers, scientists, and drug development professionals. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale behind the experimental choices.
Mechanistic Considerations: The Indole N-H and the Impact of the 6-Bromo Substituent
The N-alkylation of an indole proceeds through the deprotonation of the N-H proton to form an indolide anion, which then acts as a nucleophile to attack an alkylating agent. The acidity of the N-H proton is a critical factor influencing the reaction's feasibility and the choice of base. The electron-withdrawing nature of the bromine atom at the 6-position is expected to slightly increase the acidity of the N-H proton compared to unsubstituted indole, potentially allowing for the use of milder bases. However, the choice of base and solvent remains crucial to avoid competing C-3 alkylation, a common side reaction in indole chemistry. The selection of an appropriate solvent is also critical for ensuring the solubility of the indolide salt and facilitating the desired nucleophilic substitution.
Experimental Protocols
This section details three distinct and reliable methods for the N-alkylation of 6-bromoindole, each with its own advantages depending on the desired scale, available reagents, and the nature of the alkylating agent.
Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions
This is the most direct and widely used method for N-alkylation. It relies on a strong base to deprotonate the indole nitrogen, followed by reaction with an electrophilic alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection (Sodium Hydride vs. Potassium Carbonate): Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. It is ideal for less reactive alkylating agents. Potassium carbonate (K₂CO₃) is a milder base, suitable for more reactive alkylating agents like benzyl bromide or allyl bromide. Its use can sometimes minimize side reactions.[1]
-
Solvent Selection (DMF vs. THF): Anhydrous N,N-dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium indolide salt, enhancing its nucleophilicity.[1] Tetrahydrofuran (THF) is another common choice, particularly when using NaH.
-
Temperature Control: The initial deprotonation is often performed at 0°C to control the exothermic reaction with NaH. The subsequent alkylation is typically carried out at room temperature, but gentle heating may be required for less reactive alkyl halides.
Detailed Step-by-Step Methodology:
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF (or THF) to the flask (approximately 5-10 mL per gram of 6-bromoindole) and stir until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become darker, indicating the formation of the indolide anion.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 6-bromoindole.
Workflow Diagram:
Caption: Workflow for Classical N-Alkylation.
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful method for the N-alkylation of indoles using an alcohol as the alkylating agent. This reaction proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.
Causality Behind Experimental Choices:
-
Reagents (DEAD/DIAD and PPh₃): Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the classic reagents for the Mitsunobu reaction.[2][3] They react with the alcohol to form an alkoxyphosphonium salt, which is a potent electrophile.
-
Solvent (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice for Mitsunobu reactions as it effectively dissolves all the reactants and intermediates.[2]
-
Temperature Control: The reaction is typically initiated at 0°C to control the initial exothermic reaction between the azodicarboxylate and triphenylphosphine.
Detailed Step-by-Step Methodology:
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 6-bromoindole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over a period of 15-20 minutes. An exothermic reaction is often observed, and the solution may turn from colorless to yellow or orange.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Direct purification by flash column chromatography on silica gel is typically effective. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated 6-bromoindole.
Workflow Diagram:
Caption: Workflow for Mitsunobu N-Alkylation.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis offers a significant acceleration of reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwave energy directly heats the polar reactants and solvent, leading to rapid and uniform heating that can dramatically increase reaction rates.[4][5]
-
Base and Solvent: A combination of a mild base like K₂CO₃ and a high-boiling polar solvent like DMF is well-suited for microwave-assisted reactions.[4]
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst like 18-crown-6 can enhance the solubility and reactivity of the base, further accelerating the reaction.[4]
Detailed Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 6-bromoindole (1.0 eq), potassium carbonate (2.0 eq), and the alkyl halide (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (3-5 mL).
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). Note: The optimal time and temperature should be determined empirically.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: Workflow for Microwave-Assisted N-Alkylation.
Data Summary and Comparison
| Protocol | Alkylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Yield | Key Advantages |
| Classical | Alkyl Halide | NaH / K₂CO₃ | DMF / THF | 0°C to RT | 2-16 h | Good to Excellent | Widely applicable, reliable |
| Mitsunobu | Alcohol | - (Reagents) | THF | 0°C to RT | 4-24 h | Good | Utilizes alcohols, stereoinversion |
| Microwave | Alkyl Halide | K₂CO₃ | DMF | 120-150°C | 10-30 min | Good to Excellent | Rapid, high throughput |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete deprotonation: Ensure the base is fresh and the solvent is anhydrous. Consider using a stronger base or increasing the reaction temperature.
-
Poor reactivity of alkylating agent: Switch to a more reactive halide (I > Br > Cl) or consider using the Mitsunobu protocol if an alcohol is available.
-
-
Formation of C-3 Alkylated Byproduct:
-
This is more common with less hindered indoles and certain alkylating agents. Using a stronger base to ensure complete N-deprotonation before adding the alkylating agent can help. Running the reaction at a lower temperature may also improve N-selectivity.
-
-
Reaction Stalls:
-
For less reactive substrates, gentle heating may be necessary after the initial addition of the alkylating agent. In the case of microwave synthesis, increasing the temperature or irradiation time may be required.
-
Conclusion
The N-alkylation of 6-bromoindoles is a critical transformation in the synthesis of pharmaceutically relevant compounds. The choice of methodology—classical alkylation, Mitsunobu reaction, or microwave-assisted synthesis—will depend on the specific substrate, available reagents, and desired throughput. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide array of N-alkylated 6-bromoindole derivatives for their drug discovery programs.
References
-
Zhang, J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28205-28208. Available at: [Link]
-
Lim, S. H., et al. (2018). N-Alkylation Of 6,6'-Dibromoisoindigo via Tosylate: An Economical Pathway. ASM Science Journal, 11(Special Issue 2), 198-203. Available at: [Link]
-
Schareina, T., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(34), 18887–18896. Available at: [Link]
-
Di Trocchio, F., et al. (2024). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Molecules, 29(1), 232. Available at: [Link]
-
Corcos, A., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 25(64), 14642-14647. Available at: [Link]
-
Buchwald, S. L., et al. (2020). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 142(28), 12385–12393. Available at: [Link]
-
Zhu, S., et al. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nature Communications, 13, 6766. Available at: [Link]
-
Taylor, M. S., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 125, 132986. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. Available at: [Link]
-
Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1833-1848. Available at: [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
-
Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1545-1558. Available at: [Link]
-
Gérardy, R., et al. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Chemical Science, 10(35), 8239-8247. Available at: [Link]
-
de la Cruz, P., et al. (2006). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 11(11), 913-920. Available at: [Link]
-
Anilkumar, G., & Ghorai, P. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bhagwat, S. S., & Gude, C. (1994). N-alkylation of indole ring using Mitsunobu reaction. Tetrahedron Letters, 35(12), 1847-1850. Available at: [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its versatile biological activity has made it a cornerstone in drug discovery. The ability to functionalize the indole core at specific positions is paramount for developing novel therapeutic agents with tailored properties. Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a key building block, offering a strategic point for diversification at the C6 position through modern synthetic methodologies. The presence of the electron-withdrawing methyl ester at the C2 position and the N-methylation at the indole nitrogen significantly influence the electronic properties of the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of three pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—applied to this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][3][4]
The choice of palladium precursor, ligand, base, and solvent is critical and depends on the specific coupling partners and the substrate's electronic and steric properties. For our substrate, this compound, the electron-withdrawing ester group can facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for the Sonogashira reaction.
PART 2: Detailed Application Notes and Protocols
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for constructing biaryl structures by coupling an organohalide with an organoboron compound.[4][5] For our substrate, this allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.
Expertise & Experience Insights: The electron-withdrawing nature of the indole-2-carboxylate can make the indole ring more susceptible to catalyst inhibition, especially with unprotected NH-indoles.[6] However, our N-methylated substrate mitigates this issue. The choice of a sufficiently strong base is crucial to activate the boronic acid for transmetalation without promoting hydrolysis of the methyl ester.[5] Potassium carbonate or potassium phosphate are often effective choices.[7] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are generally preferred for coupling with heteroaryl halides to promote efficient oxidative addition and reductive elimination.[6]
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Readily available and effective Pd(0) sources upon in situ reduction. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands that promote efficient coupling of heteroaryl halides.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Moderately strong bases that activate the boronic acid while minimizing ester hydrolysis.[7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Biphasic solvent systems are common and facilitate the dissolution of both organic and inorganic reagents.[6] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) and add them to the reaction flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Section 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1][2][8] This reaction enables the introduction of a wide variety of primary and secondary amines at the C6 position of our indole substrate.
Expertise & Experience Insights: The choice of ligand is paramount in Buchwald-Hartwig amination and is highly dependent on the nature of the amine coupling partner.[8] For primary amines, bulky biaryl phosphine ligands like BrettPhos can be effective.[9] For secondary amines, ligands such as XantPhos may be suitable.[10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine or the intermediate palladium-amine complex.[1] Care must be taken as strong bases can potentially hydrolyze the ester functionality, although this is less of a concern in anhydrous solvents at moderate temperatures.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources. |
| Ligand | BrettPhos, XPhos, or DavePhos (2-8 mol%) | Bulky, electron-rich ligands that facilitate C-N bond formation.[1][9][10] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents) | Strong, non-nucleophilic bases are essential for the catalytic cycle.[1] |
| Solvent | Toluene, 1,4-Dioxane, or THF (anhydrous) | Aprotic solvents are required to prevent quenching of the strong base. |
| Temperature | 80-120 °C | Reaction temperature is optimized based on the reactivity of the coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing catalyst deactivation and side reactions. |
Experimental Protocol: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.5 equiv.) to a flame-dried Schlenk tube. Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., BrettPhos, 3 mol%).
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 2.3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to alkynylated indoles.[11][12] These products are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.
Expertise & Experience Insights: The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[11] The copper is essential for the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[13] However, copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and potential difficulties in removing copper residues from the final product.[14][15][16] For our substrate, a mild base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically sufficient to deprotonate the terminal alkyne without affecting the ester group.
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Condition (Copper-Catalyzed) | Condition (Copper-Free) | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) with a phosphine ligand | Standard and effective palladium catalysts for this transformation. |
| Copper Co-catalyst | CuI (2-5 mol%) | None | CuI facilitates the formation of the copper acetylide intermediate.[11][13] |
| Ligand | PPh₃ (often part of the Pd complex) | Bulky phosphine ligand (e.g., P(t-Bu)₃) | Ligands stabilize the palladium catalyst and promote the reaction. |
| Base | Et₃N or DIPEA (2-4 equivalents) | Cs₂CO₃ or K₃PO₄ (2 equivalents) | A mild amine base is typically used in the copper-catalyzed version, while a stronger inorganic base is often employed in copper-free conditions. |
| Solvent | THF, DMF, or Acetonitrile | Toluene or 1,4-Dioxane | Aprotic polar solvents are common for the copper-catalyzed reaction. |
| Temperature | Room Temperature to 80 °C | 60-110 °C | Copper-catalyzed reactions can often be run at lower temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to prevent oxidative homocoupling and catalyst decomposition. |
Experimental Protocol: Copper-Free Sonogashira Coupling
Caption: General workflow for the copper-free Sonogashira coupling.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., P(t-Bu)₃, 6 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by the terminal alkyne (1.5 equiv.) via syringe.
-
Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired alkynylated indole.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a robust and versatile platform for the synthesis of a diverse library of functionalized indole derivatives. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully apply Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to this valuable building block. Careful consideration of the reaction parameters, particularly the choice of ligand and base, is key to achieving high yields and purity. These methods open up vast possibilities for the exploration of new chemical space in the pursuit of novel therapeutics and advanced materials.
References
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Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama–Denmark) for the synthesis of aryl- and heteroaryl-ferrocenes. Coordination Chemistry Reviews, 251(5-6), 717-757. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Affouard, C., Crockett, R. D., Diker, K., Farrell, R. P., Gorins, G., Huckins, J. R., & Caille, S. (2015). Development of a multi-kilogram-scale synthetic route to the drug candidate AMG 925. Organic Process Research & Development, 19(4), 476-485. [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
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Wang, D., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Lodi, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14363-14373. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484-16489. [Link]
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The Organic Chemistry Tutor. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
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Cacchi, S., & Fabrizi, G. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2833. [Link]
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Kumar, S., et al. (2022). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ChemistrySelect, 7(28). [Link]
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Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]
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Jones, K., & Keenan, M. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Musso, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8349-8360. [Link]
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Nikas, S. P., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(9), 3797-3818. [Link]
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Campeau, L. C., et al. (2013). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 11(16), 2694-2700. [Link]
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protocol for functionalization of the indole C6 position
An Application Note and Protocol for the Strategic Functionalization of the Indole C6 Position
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals. While functionalization of the electron-rich pyrrole ring (C2 and C3 positions) is well-established, selective modification of the benzene core, particularly the C6 position, remains a significant synthetic challenge. This difficulty arises from the remote nature of the C6-H bond and its lower intrinsic reactivity compared to other sites on the indole ring.[1][2] This guide provides a detailed overview of modern, field-proven strategies for achieving selective C6 functionalization. We will delve into the mechanistic basis and provide step-by-step protocols for three primary approaches: direct C-H activation using directing groups, the classic "halogenate-and-couple" sequence, and iridium-catalyzed C-H borylation.
Introduction: The Significance and Challenge of C6 Functionalization
The substitution pattern on the indole's benzenoid ring profoundly influences the molecule's pharmacological properties, including binding affinity, selectivity, and metabolic stability. C6-substituted indoles, in particular, are key components of various biologically active compounds. However, achieving this substitution pattern is not trivial. The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position, and to a lesser extent, the C2 and N1 positions.[3] Direct functionalization of the C4-C7 positions requires overcoming this innate reactivity profile, necessitating innovative synthetic strategies.[4][5]
Early methods for producing C6-substituted indoles often relied on multi-step syntheses starting from pre-functionalized benzene derivatives.[6][7][8][9] While effective, these linear approaches lack the efficiency and modularity required for modern drug discovery, which often involves the rapid generation of diverse compound libraries. The advent of transition-metal-catalyzed C-H functionalization has revolutionized this field, offering more direct and atom-economical routes to these valuable molecules.[5][10]
This document serves as a practical guide to the contemporary methods available, explaining the strategic choices behind each protocol to empower researchers to select and implement the optimal approach for their specific target molecule.
Strategic Overview: Choosing Your Path to C6
Selecting the appropriate strategy for C6 functionalization depends on several factors, including the starting material's complexity, desired functional group, and tolerance to specific reaction conditions. Below is a workflow to guide this decision-making process.
Caption: Decision workflow for selecting a C6 functionalization strategy.
Strategy 1: Direct C-H Functionalization via Directing Groups
This is the most atom-economical approach, creating the desired bond directly at the C6 position. Success hinges on the use of a directing group (DG) temporarily installed on the indole nitrogen. This DG coordinates to the metal catalyst, positioning it in close proximity to the C6-H bond and overriding the indole's natural reactivity.[4]
Causality and Mechanistic Insight
The key principle is chelation-assisted C-H activation. A directing group, such as the di-tert-butylphosphinoyl (N-P(O)tBu2), forms a stable metallacycle with the catalyst (e.g., Palladium or Copper).[4][10] This conformation brings the metal center into the vicinity of the C6-H bond, facilitating its cleavage in a process like concerted metalation-deprotonation (CMD). Once the C-H bond is activated and a new C-Metal bond is formed, the catalytic cycle proceeds through steps analogous to traditional cross-coupling, such as oxidative addition and reductive elimination, to form the final product.
Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.
Protocol 1: Copper-Catalyzed C6-Arylation using an N-P(O)tBu2 Directing Group
This protocol is adapted from the work of Yang et al. and provides a reliable method for the direct arylation of the indole C6 position.[10][11][12] The N-P(O)tBu2 directing group is crucial for achieving C6 selectivity with a copper catalyst.
Materials & Reagents:
-
N-P(O)tBu2 protected indole
-
Diaryliodonium triflate salt (Ar₂IOTf)
-
Copper(I) oxide (CuO)
-
1,2-Dichloroethane (DCE)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the N-P(O)tBu2 protected indole (1.0 equiv.), the diaryliodonium triflate salt (1.5 equiv.), and CuO (0.2 equiv.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the C6-arylated product.
-
DG Removal (if required): The N-P(O)tBu2 group can be removed under basic conditions if the free N-H indole is the final target.
| Parameter | Condition/Reagent | Rationale (The "Why") |
| Catalyst | CuO | Copper(I) oxide is an effective and inexpensive catalyst for this transformation.[11] |
| Directing Group | N-P(O)tBu2 | This specific phosphinoyl group directs the copper catalyst selectively to the C6 position.[4][11] |
| Aryl Source | Diaryliodonium Triflate | These are highly reactive arylating agents that are effective partners in copper-catalyzed C-H functionalization. |
| Solvent | DCE | A high-boiling, non-coordinating solvent suitable for the reaction temperature. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the catalyst and other reaction components. |
Strategy 2: Halogenation and Subsequent Cross-Coupling
This is a robust, two-step strategy that offers immense flexibility. First, a halogen (typically bromine) is selectively installed at the C6 position. This C6-haloindole then becomes a versatile building block for a wide range of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[13][14][15]
Protocol 2A: Regioselective C6-Bromination
Direct bromination of a simple indole typically yields a complex mixture of products. Regioselectivity at C6 can be achieved by first installing an electron-withdrawing group at the N1 position, which deactivates the pyrrole ring towards electrophilic attack. This protocol is based on a procedure for the C6-bromination of methyl indolyl-3-acetate.[6]
Materials & Reagents:
-
N1-Carbomethoxy-protected indole (or similar N-EWG indole)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation: Dissolve the N1-protected indole (1.0 equiv.) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a dropping funnel. Caution: CCl₄ is toxic and carcinogenic; perform this reaction in a well-ventilated fume hood.
-
Bromination: Cool the solution in an ice bath (0 °C). Add a solution of bromine (1.1 - 2.0 equiv.) in CCl₄ dropwise to the stirred indole solution. The deep red color of bromine should dissipate as it reacts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding aqueous sodium thiosulfate or sodium sulfite solution until the red/orange color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) or recrystallization to yield the pure 6-bromoindole derivative.
Protocol 2B: Suzuki-Miyaura Coupling of 6-Bromoindole
This protocol provides a general method for forming a C-C bond at the C6 position.[15][16]
Materials & Reagents:
-
6-Bromoindole derivative (from Protocol 2A)
-
Aryl or heteroaryl boronic acid (or boronic ester) (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent system (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O)
Step-by-Step Procedure:
-
Setup: To a Schlenk flask, add the 6-bromoindole (1.0 equiv.), boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 6-arylindole product.
Protocol 2C: Buchwald-Hartwig Amination of 6-Bromoindole
This protocol is for forming a C-N bond at the C6 position, which is essential for synthesizing many pharmacologically active molecules.[13][17][18]
Materials & Reagents:
-
6-Bromoindole derivative (unprotected N-H is often tolerated)[13]
-
Amine (primary or secondary) (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Strong Base (e.g., NaOt-Bu, LiHMDS) (1.4-2.2 equiv.)[13]
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Step-by-Step Procedure:
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add the 6-bromoindole (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
| Reaction | Catalyst/Ligand | Base | Key Bond Formed | Rationale |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | C(sp²)-C(sp²) | Forms biaryl structures; highly reliable and tolerant of many functional groups.[15] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu, LiHMDS | C(sp²)-N | Creates arylamines; modern ligands allow for coupling with a wide range of amines, including for unprotected haloindoles.[13][14] |
Strategy 3: Iridium-Catalyzed C-H Borylation
A more recent and powerful strategy involves the direct conversion of a C-H bond to a C-B bond. Iridium catalysts are uniquely suited for this transformation. The resulting C6-borylated indole (as a pinacol boronate ester, Bpin) is an exceptionally versatile intermediate, analogous to a haloindole, that can participate in Suzuki couplings and other transformations.[19]
Causality and Rationale
Achieving C6 selectivity in borylation over other positions (like the more electronically favorable C2 or C3) again requires careful control, often through a directing group.[20][21] Recent advances have shown that bulky tertiary phosphine directing groups, in combination with specific ligands like 1,10-phenanthroline, can use non-covalent dispersion interactions to favor the transition state leading to C6 borylation.[19][22]
Protocol 3: Directed C6-Selective Iridium-Catalyzed Borylation
This protocol is a representative procedure for achieving C6-borylation. Specific directing groups and ligands may need to be optimized based on the substrate.
Materials & Reagents:
-
N-Directing group protected indole
-
[Ir(cod)OMe]₂ (Iridium precatalyst)
-
Ligand (e.g., 1,10-phenanthroline)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Anhydrous solvent (e.g., THF, Cyclohexane)
Step-by-Step Procedure:
-
Setup: In a glovebox, charge a vial with the N-DG-protected indole (1.0 equiv.), B₂pin₂ (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and the ligand (3.0 mol%).
-
Solvent: Add anhydrous solvent to the vial.
-
Reaction: Seal the vial and heat the mixture at 80 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can often be taken directly to the next step (e.g., Suzuki coupling). If purification is needed, it can be achieved by flash column chromatography on silica gel. The resulting 6-Bpin-indole is a stable solid that can be used in a wide variety of subsequent reactions.
Conclusion
The selective functionalization of the indole C6 position has transitioned from a formidable challenge to a solvable problem with a diverse toolkit of synthetic methods. Direct C-H activation offers an elegant and efficient route, provided a suitable directing group strategy is available. For maximum versatility and access to a broad scope of functionalities, the two-step halogenation/borylation followed by cross-coupling remains a highly reliable and powerful approach. The protocols and strategic insights provided herein are designed to equip researchers with the knowledge to confidently and successfully synthesize C6-functionalized indoles for applications in drug discovery and materials science.
References
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. [Link]
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Leitch, J. A., et al. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis. [Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Royal Society of Chemistry. [Link]
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Taskesenligil, Y. (2023). C6–H Bond Functionalization of Indoles: A New Gate. SciSpace. [Link]
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Transition-Metal Catalyzed C6 selective C−H Functionalization of Indoles. (2022). ResearchGate. [Link]
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C(6)–H Bond Functionalization of Indoles: A New Gate. (2023). ResearchGate. [Link]
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Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. PubMed. [Link]
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Suarez-Castillo, O. R., et al. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. ResearchGate. [Link]
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Yang, G., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society. [Link]
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Zhou, L., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
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Zheng, T., et al. (2023). Dispersion-controlled C6-selective C–H borylation of indoles. Royal Society of Chemistry. [Link]
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Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (2021). Royal Society of Chemistry. [Link]
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Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (2021). Royal Society of Chemistry. [Link]
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Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones. (n.d.). ACS Publications. [Link]
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Dispersion-controlled C6-selective C–H borylation of indoles. (2023). ResearchGate. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
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Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2023). ACS Publications. [Link]
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Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). Royal Society of Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
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A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. [Link]
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Zhou, L. J., et al. (2014). Organocatalytic arylation of 3-indolylmethanols via chemo- and regiospecific C6-functionalization of indoles. PubMed. [Link]
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Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. (2017). SciSpace. [Link]
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Muchowski, J., & Solas, D. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
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Cu-Catalyzed Direct C6-Arylation of Indoles. (2016). Journal of the American Chemical Society. [Link]
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Synthesis of Indoles from o-Haloanilines. (2014). ACS Publications. [Link]
-
Boger, D. L., & Zhang, M. (2006). Synthesis of indoles via 6pi-electrocyclic ring closures of trienecarbamates. PubMed. [Link]
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Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. (n.d.). CORE. [Link]
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Quick, Versatile Technique for Selective Bromination of Indoles. (2024). Mirage News. [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
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Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). ResearchGate. [Link]
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Application Notes and Protocols for the Development of Novel Neurological Disorder Drugs Using Indole Intermediates
Introduction: The Enduring Significance of the Indole Scaffold in Neuropharmacology
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel therapeutics for neurological disorders.[1][2] Its rigid structure and electron-rich nature allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets within the central nervous system (CNS).[2] Naturally occurring indole-containing molecules, such as serotonin and melatonin, are fundamental to neurotransmission and circadian rhythm regulation, highlighting the inherent biocompatibility of this scaffold.[3] The therapeutic landscape of neurology is populated with indole-based drugs, underscoring the scaffold's clinical relevance.[4]
This guide provides a comprehensive overview of the strategic synthesis of indole intermediates and their application in the development of drugs targeting key pathways in neurological diseases. We will delve into detailed protocols for chemical synthesis, high-throughput screening, and in vitro and in vivo pharmacological evaluation, offering researchers a practical framework for advancing their drug discovery programs.
Strategic Synthesis of Indole Intermediates: From Classic Reactions to Modern Innovations
The successful development of indole-based neurological drugs hinges on the efficient and versatile synthesis of key indole intermediates. The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring, which in turn influences the compound's biological activity and selectivity.
The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry
The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a workhorse for the construction of the indole nucleus.[1][5] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5] Its robustness and tolerance of a wide range of functional groups make it a powerful tool for generating diverse indole libraries.
Below is a foundational protocol for the synthesis of 2-phenylindole, a common intermediate.
Protocol 1: Two-Step Synthesis of 2-Phenylindole via Fischer Indole Synthesis [1]
Step 1: Formation of Acetophenone Phenylhydrazone
-
Reaction Setup: In a suitable reaction vessel, warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Dissolution: Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Crystallization: Induce crystallization by agitating the solution and then cool it in an ice bath.
-
Isolation: Collect the resulting crystals by filtration and wash them with 25 mL of cold ethanol. A second crop of crystals can be obtained by concentrating the filtrate.
-
Drying: Dry the combined solids under reduced pressure over calcium chloride. The typical yield of acetophenone phenylhydrazone is 87-91%.
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Reaction Setup: In a fume hood, place acetophenone phenylhydrazone (5.0 g, 0.024 mol) and anhydrous zinc chloride (20 g, 0.147 mol) in a beaker.
-
Heating: Heat the mixture in a sand bath to 170°C. The mass will liquefy, and the evolution of white fumes will be observed.
-
Reaction Quenching: Remove the beaker from the heat and continue stirring for 5 minutes. Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
Dissolution of Salts: Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Isolation and Purification: Collect the crude 2-phenylindole by filtration, wash with 200 mL of water, and then recrystallize from hot 95% ethanol.
Modern Synthetic Approaches for Bioactive Indole Alkaloids
While the Fischer synthesis is foundational, contemporary drug discovery often requires more sophisticated strategies to access complex, polycyclic indole alkaloids with specific stereochemistry. Modern methods frequently involve multi-step sequences and employ advanced catalytic systems. These can include reductive cyclization of nitroarenes and Pictet-Spengler reactions for the synthesis of C2-aryl indoles.[1][6] The synthesis of quinazolinone alkaloid derivatives containing an indole moiety can be achieved through a highly efficient three-component one-pot microwave-assisted approach or a multi-step Mazurkiewicz-Ganesan methodology.[7]
High-Throughput and High-Content Screening of Indole Libraries
High-throughput screening (HTS) and high-content screening (HCS) are indispensable for identifying promising lead compounds from large indole libraries.[8][9] HTS allows for the rapid testing of thousands of compounds in parallel, typically using miniaturized biochemical or cell-based assays with automated readouts.[8][10] HCS, while potentially lower in throughput, provides more detailed, multiparametric data from intact cells, offering insights into a compound's effects on cellular morphology and function.[9]
Workflow for High-Throughput Screening of a Kinase Inhibitor
The following diagram illustrates a typical automated workflow for a high-throughput kinase inhibition screen, a common assay for targets like Glycogen Synthase Kinase-3β (GSK-3β).
Caption: Automated workflow for a high-throughput kinase inhibition screen.[8]
Protocol 2: High-Throughput Kinase Inhibition Assay (Generic) [8]
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer approximately 50 nL of the indole library compounds, a positive control inhibitor, and a negative control (DMSO) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of the target kinase solution (e.g., GSK-3β) to all wells using a robotic liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP solution to all wells.
-
Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect the product by adding 10 µL of a detection reagent (e.g., a specific antibody for the phosphorylated substrate in a TR-FRET format).
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., a TR-FRET-capable reader).
-
Data Analysis: Normalize the raw data to the positive and negative controls. Identify hits as compounds that produce a signal inhibition above a predetermined threshold (e.g., >50% inhibition).
Targeting Key Pathologies in Neurological Disorders with Indole Derivatives
The versatility of the indole scaffold allows for the design of molecules that can modulate a wide range of targets implicated in the pathophysiology of neurodegenerative diseases.
Cholinesterase Inhibition in Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[11][12] Many potent cholinesterase inhibitors are based on the indole scaffold, often designed as analogues of the approved drug donepezil.[13][14][15]
Structure-Activity Relationship (SAR) of Indole-Based Cholinesterase Inhibitors
| Compound Series | Key Structural Features | Impact on Activity | Reference |
| Tryptophan-based analogs | Indole fragment interacts with Trp82 of BChE | Selective submicromolar inhibition of human BChE | [16] |
| Indole-based sulfonamides | Sulfonamide moiety | Potent inhibition of AChE | [17] |
| Bis-indolyl imines | Two indole moieties linked by an imine | High percentage inhibition of both AChE and BChE | [17] |
| Indole-Chalcone Hybrids | Chalcone segment | Dual AChE/BChE inhibitory activity | [18] |
Modulation of Monoamine Oxidase (MAO) for Neuroprotection
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters, and their inhibition can increase neurotransmitter levels, offering therapeutic benefits in Parkinson's disease and depression.[19][20] Indole derivatives have been extensively explored as reversible and selective MAO inhibitors.[19][20]
Protocol 3: In Vitro MAO-B Inhibition Assay [21]
-
Plate Preparation: In a 96-well black plate, add the test indole compound at various concentrations.
-
Enzyme Addition: Add the MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate benzylamine to each well.
-
Reaction Incubation: Incubate the plate for 20 minutes at 37°C.
-
Reaction Termination: Terminate the reaction by adding 2 N NaOH.
-
Fluorescence Reading: Measure the fluorescence of the product using a fluorometric plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Targeting Serotonin Receptors in Mood and Cognitive Disorders
Serotonin (5-HT) receptors are a major class of G protein-coupled receptors (GPCRs) that are critical for regulating mood, cognition, and memory.[3][22] The structural similarity of the indole nucleus to serotonin makes it an ideal starting point for designing potent and selective 5-HT receptor ligands.[3][22]
Workflow for a GPCR Binding Assay
Caption: Workflow for a competitive radioligand binding assay for a GPCR.
Inhibition of Glycogen Synthase Kinase-3 (GSK-3) in Neurodegenerative and Mood Disorders
GSK-3β is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and other neurological conditions.[6][7] The development of selective GSK-3β inhibitors is an active area of research, with several indole-based compounds showing promise.[6][7]
Protocol 4: In Vitro GSK-3β Kinase Assay [7]
-
Plate Setup: This protocol is designed for a 384-well plate format with a final reaction volume of 10 µL.
-
Inhibitor Preparation: Prepare a serial dilution of the indole test compound in kinase assay buffer.
-
Enzyme Addition: Add 5 µL of diluted GSK-3β enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Preclinical Evaluation of Indole-Based Drug Candidates
Promising indole derivatives identified through screening must undergo rigorous preclinical evaluation to assess their efficacy, safety, and pharmacokinetic properties. This typically involves a combination of in vitro cell-based assays and in vivo animal models of neurological disease.
Assessing Neuroprotection and Neurotoxicity in Cell-Based Models
Protocol 5: MTT Assay for Cell Viability [2][23][24][25]
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole test compound.
-
Induce Toxicity (Optional): To assess neuroprotective effects, induce toxicity with a neurotoxin (e.g., MPP+ for Parkinson's models, Aβ oligomers for Alzheimer's models).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubation: Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm.
Evaluating Anti-Neuroinflammatory Activity
Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of many neurological disorders.[15][18]
Protocol 6: Assessment of Nitric Oxide Production in LPS-Stimulated Microglia [10][18]
-
Cell Culture: Culture BV-2 microglial cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the indole test compounds.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Assay: Determine the nitric oxide (NO) concentration in the supernatant using the Griess reagent.
-
Data Analysis: Compare the NO levels in treated cells to those in LPS-stimulated control cells.
In Vivo Efficacy in Animal Models of Neurological Disease
Animal models are crucial for evaluating the in vivo efficacy and potential side effects of lead indole compounds. The choice of model depends on the disease being studied.
Protocol 7: Rotarod Test for Motor Coordination in a Mouse Model of Parkinson's Disease [16][19][26][27][28]
-
Acclimation: Acclimate mice to the test environment and handler before testing.
-
Training: Train the mice to walk on a rotating rod at a constant speed (e.g., 4 RPM).
-
Disease Induction: Induce a Parkinson's-like phenotype using a neurotoxin such as MPTP.
-
Drug Administration: Administer the indole test compound or vehicle control to the mice.
-
Testing: Place the mice on the rotarod, which is set to accelerate from 4 to 40 RPM over a set period (e.g., 300 seconds).
-
Data Collection: Record the latency to fall from the rod for each mouse.
-
Data Analysis: Compare the performance of the compound-treated group to the vehicle-treated group.
Conclusion
The indole scaffold continues to be a remarkably fruitful starting point for the discovery of novel drugs for a wide range of neurological disorders. Its synthetic tractability, coupled with its ability to interact with a multitude of CNS targets, ensures its enduring relevance in medicinal chemistry. By combining strategic synthesis, high-throughput screening, and rigorous preclinical evaluation as outlined in these protocols, researchers can effectively harness the potential of indole intermediates to develop the next generation of therapies for these debilitating diseases.
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Application Notes & Protocols: Synthesis of Indole-2-Carboxamide Derivatives as Potential Multi-Target Anti-Cancer Agents
Introduction: The Indole Scaffold as a Cornerstone in Oncology Drug Discovery
The indole nucleus is a preeminent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with significant biological activities.[1] In oncology, this bicyclic aromatic heterocycle is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This versatility has led to the development of several U.S. Food and Drug Administration (FDA)-approved indole-based anticancer agents, including Sunitinib, Osimertinib, and Panobinostat, which target key pathways in cancer progression.[2][3]
Indole derivatives exert their anti-cancer effects through various mechanisms, such as the inhibition of protein kinases (e.g., EGFR, VEGFR), disruption of microtubule polymerization, and induction of apoptosis.[2][4][5] Specifically, derivatives of indole-2-carboxylic acid have emerged as a particularly fruitful area of research. The carboxylate group at the C-2 position serves as a versatile chemical handle for creating extensive libraries of amides, esters, and other functionalized molecules. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer cells.[6][7]
This guide provides a detailed, field-proven framework for the synthesis of a promising class of potential anti-cancer agents: N-thiazolyl-indole-2-carboxamide derivatives. These compounds have demonstrated potent cytotoxicity against various cancer cell lines by acting as multi-target kinase inhibitors.[5][8] We will detail the core synthetic workflow, from the foundational Fischer indole synthesis to the final amide coupling, explaining the causality behind experimental choices to ensure both scientific integrity and reproducibility.
Overall Synthetic Strategy & Workflow
The synthesis of N-thiazolyl-indole-2-carboxamide derivatives is a multi-step process that begins with the construction of the core indole-2-carboxylate scaffold. This is followed by hydrolysis to the carboxylic acid, which is then activated and coupled with a desired amine-bearing heterocycle. The final derivatives can be further modified to explore a broad chemical space.
Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.
Detailed Protocols & Methodologies
The following protocols provide step-by-step procedures for the synthesis of key intermediates and a final representative compound.
Protocol 3.1: Synthesis of Ethyl 1H-indole-2-carboxylate (Fischer Indole Synthesis)
The Fischer indole synthesis is a robust and classical method for constructing the indole ring from an arylhydrazone.[9] This protocol uses phenylhydrazine and ethyl pyruvate. The acid catalyst (polyphosphoric acid or a mixture of acetic and hydrochloric acids) facilitates the key[4][4]-sigmatropic rearrangement of the tautomerized enamine intermediate.[10]
Materials:
-
Phenylhydrazine
-
Ethyl pyruvate
-
Ethanol (95%)
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA) or Concentrated HCl
Procedure (Based on PPA method): [11]
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, dissolve phenylhydrazine (5.4 g, 50 mmol) in 30 mL of 95% ethanol.
-
Add ethyl pyruvate (5.8 g, 50 mmol) dropwise to the solution while stirring.
-
Add 5-10 drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture at reflux (~80°C) for 1 hour.
-
Cool the reaction flask in an ice bath to precipitate the phenylhydrazone.
-
Collect the solid product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry.
-
-
Cyclization (Indolization):
-
Caution: This step should be performed in a well-ventilated fume hood.
-
In a 250 mL beaker, pre-heat polyphosphoric acid (~60 g) to 60-70°C on a hot plate with stirring.
-
Carefully add the dried phenylhydrazone (from the previous step) in portions to the hot PPA. An exothermic reaction will occur.
-
Once the addition is complete, continue to stir and heat the mixture at 80-90°C for 10-15 minutes.
-
Carefully pour the hot, viscous reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.
-
The crude ethyl 1H-indole-2-carboxylate will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 1H-indole-2-carboxylate as a white to pale yellow solid.
-
Expected Yield: 60-75%.
-
Protocol 3.2: Hydrolysis to 1H-Indole-2-carboxylic Acid
Alkaline hydrolysis is a standard and efficient method for converting the ester to the corresponding carboxylic acid, which is essential for the subsequent amide coupling step.[12]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Water
Procedure:
-
In a 250 mL round-bottom flask, suspend ethyl 1H-indole-2-carboxylate (5.0 g, 26.4 mmol) in 100 mL of ethanol.
-
Add a solution of potassium hydroxide (4.4 g, 78.4 mmol) in 20 mL of water.
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in 100 mL of water.
-
Cool the aqueous solution in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl with stirring.
-
A precipitate of 1H-indole-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: 85-95%.
Protocol 3.3: Amide Coupling to Synthesize an N-thiazolyl-indole-2-carboxamide Intermediate
This protocol describes the coupling of 1H-indole-2-carboxylic acid with an amine using HATU, a highly efficient uronium-based coupling reagent. HATU activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily attacked by the amine.[3][13] The non-nucleophilic base DIPEA is used to scavenge the protons generated during the reaction without interfering with the coupling partners.[14]
Materials:
-
1H-Indole-2-carboxylic Acid
-
Ethyl 2-(2-aminothiazol-4-yl)acetate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF in a flame-dried flask.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes to allow for the pre-activation of the carboxylic acid.
-
Add ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 3-6 hours. Monitor the reaction by TLC (e.g., in 1:1 Hexane:EtOAc).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure product, ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate.
-
Expected Yield: 70-90%.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Structure-Activity Relationship (SAR) & Biological Data
The synthesized indole-2-carboxamide derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines. The data reveals key structural features that influence anti-cancer potency. For example, specific substitutions on the terminal phenyl ring of hydrazone derivatives can significantly impact activity.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Selected Indole-2-Carboxamide Derivatives [8]
| Compound ID | R Group (Substitution on Phenyl Ring) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Panc-1 (Pancreatic) |
| 6e | 4-F | 6.21 ± 0.5 | 9.53 ± 0.8 | 10.16 ± 0.6 | 12.35 ± 0.9 |
| 6i | 4-Cl | 6.10 ± 0.4 | 8.95 ± 0.7 | 9.87 ± 0.5 | 11.89 ± 0.8 |
| 6q | 4-F (on 5-methoxyindole core) | 7.34 ± 0.6 | 10.12 ± 0.9 | 11.54 ± 0.7 | 13.11 ± 1.0 |
| 6v | 4-Cl (on 5-methoxyindole core) | 6.49 ± 0.3 | 9.13 ± 0.5 | 10.02 ± 0.4 | 12.56 ± 0.7 |
| Doxorubicin | Reference Drug | 1.10 ± 0.09 | 1.35 ± 0.11 | 1.05 ± 0.08 | 1.28 ± 0.10 |
Data presented as mean ± standard deviation. Lower IC₅₀ values indicate higher potency.
Analysis: The data indicates that compounds with electron-withdrawing groups, such as fluorine (6e, 6q) and chlorine (6i, 6v) at the para-position of the terminal phenyl ring, exhibit the most potent cytotoxic activity across all tested cell lines.[8] This suggests that this position is critical for interaction with the biological target(s). The presence of a methoxy group at the 5-position of the indole core does not dramatically alter the activity, indicating flexibility in this region for further modification.
Mechanistic Insights: Multi-Target Kinase Inhibition
The lead compounds, such as 6i and 6v , have been shown to function as multi-target inhibitors, a desirable attribute for overcoming the complexity and redundancy of cancer signaling pathways.[8] Kinase inhibition assays revealed that these compounds effectively inhibit several key protein kinases involved in cell proliferation, angiogenesis, and survival, including EGFR, HER2, VEGFR-2, and CDK2.[5][8]
Caption: Mechanism of action via multi-target kinase inhibition.
By simultaneously blocking these critical nodes, the indole-2-carboxamide agents can induce cell cycle arrest at the G2/M phase and promote programmed cell death (apoptosis), leading to potent anti-cancer effects.[8][15] This multi-targeted approach may also help to circumvent the drug resistance mechanisms that often arise with single-target agents.
Conclusion
The indole-2-carboxylate scaffold provides a robust and versatile platform for the synthesis of novel anti-cancer agents. The protocols outlined in this guide, from the foundational Fischer indole synthesis to modern amide coupling techniques, offer a reliable pathway for producing libraries of N-thiazolyl-indole-2-carboxamide derivatives. The demonstrated biological activity and multi-targeted mechanism of action of these compounds underscore their potential as lead candidates for further preclinical and clinical development. This document serves as a practical and scientifically grounded resource for researchers dedicated to advancing oncology drug discovery.
References
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Saadan, N. M., Ahmed, W. U., Kadi, A. A., Al-Mutairi, M. S., & Al-Wabli, R. I. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 9(40), 41944–41967. [Link]
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Gaur, R., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]
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Saadan, N. M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed. [Link]
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Saadan, N. M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC - PubMed Central. [Link]
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Al-Mousawi, S. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
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Hughes, G. K., et al. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.477. [Link]
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El-Sayed, M. A., et al. (2016). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]
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Emami, S., et al. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry. [Link]
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Jiang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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De Vita, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Gopishetty, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for Indole Derivatives
Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery
The indole ring system, a fusion of benzene and pyrrole, is a quintessential "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a multitude of biological targets have cemented its importance in drug discovery.[1][2] This is evidenced by its presence in numerous natural products and clinically approved therapeutics, which span a wide range of applications including oncology, neurology, and infectious diseases.[1][2][3] Given the vast chemical space that can be explored through substitution on the indole core, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying novel, biologically active derivatives from large compound libraries.[4][5][6]
This guide provides a Senior Application Scientist's perspective on the strategic selection and implementation of HTS assays for indole derivatives. We will delve into the causality behind experimental design, present field-proven, step-by-step protocols for key biochemical and cell-based assays, and offer insights into data analysis and troubleshooting common challenges associated with this unique chemical class.
Section 1: Foundational Principles & Strategic Assay Selection
The success of any HTS campaign hinges on the selection of an appropriate assay. This choice is not merely technical but strategic, balancing the need for target-specific data with physiological relevance, while proactively addressing the known challenges of the compound class under investigation.
The Core Decision: Biochemical vs. Cell-Based Assays
The first critical decision is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay format. Each provides a different, yet complementary, piece of the puzzle.
-
Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) in a cell-free system to directly measure the interaction between a compound and its intended target.[6] Their primary advantage is the unambiguous confirmation of target engagement, providing clean structure-activity relationship (SAR) data. This is crucial for lead optimization and understanding the mechanism of action.[6][7]
-
Cell-Based Assays: These assays use living cells, offering a more physiologically relevant environment where factors like cell permeability, metabolism, and off-target toxicity are inherently part of the readout.[8] They are essential for validating biochemical hits and are the primary choice for screening campaigns aimed at discovering modulators of complex cellular pathways.[5][8]
Navigating the Challenges of Screening Indole Derivatives
The physicochemical properties of the indole scaffold present specific challenges in HTS that must be anticipated and mitigated.
-
Compound Solubility: Many indole derivatives exhibit poor aqueous solubility. If a compound precipitates in the assay buffer, it can lead to a non-ideal dose-response curve or false negatives.[9] Kinetic solubility assays are recommended to assess compounds under conditions that mimic the final assay, where the compound is introduced from a DMSO stock.[9]
-
Autofluorescence: The indole ring itself is a fluorophore, which can create significant interference in fluorescence-based assays (e.g., FP, FRET).[10][11] This is a critical consideration, as compound fluorescence can easily mask a genuine biological signal, leading to false positives.[10]
-
Assay Interference & PAINS: Certain chemical motifs, sometimes found in indole libraries, are known as Pan-Assay Interference Compounds (PAINS). These compounds often generate hits through non-specific mechanisms like aggregation, reactivity, or redox cycling, rather than specific target binding.[12] It is crucial to run counter-screens to identify and eliminate these artifacts early in the discovery process.
A Logic-Driven Approach to Assay Selection
To guide the researcher, the following flowchart provides a decision-making framework for selecting an appropriate HTS assay for an indole-focused screening campaign.
Caption: Decision flowchart for HTS assay selection for indole derivatives.
Section 2: Featured HTS Assays: Principles & Protocols
This section provides detailed protocols for three robust, HTS-compatible assays that are well-suited for screening indole derivative libraries. The chosen methods prioritize reliability and minimize common compound interference artifacts.
Assay 1: Biochemical Kinase Inhibition (Luminescence-Based)
Causality & Principle: Protein kinases are one of the most important target classes in drug discovery, and many indole derivatives have been developed as kinase inhibitors.[1][13][14][15] To circumvent the issue of indole autofluorescence, a luminescence-based assay that quantifies ATP consumption is the method of choice. The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A low luminescence signal indicates high kinase activity (ATP consumed) and no inhibition, while a high signal indicates low kinase activity (ATP remaining) and therefore, potent inhibition by the test compound.[16]
Protocol: Luminescent Kinase Assay in 384-Well Format
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
2X Kinase/Substrate Solution: Dilute the target kinase and its specific peptide substrate in Assay Buffer to twice the final desired concentration.
-
2X ATP Solution: Dilute ATP in Assay Buffer to twice the final desired concentration (typically at the Kₘ for the kinase).
-
Test Compounds: Prepare a 10 mM stock of each indole derivative in 100% DMSO. Create serial dilutions and then a working stock (e.g., 200 µM in Assay Buffer with 2% DMSO).
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 2.5 µL of test compounds, positive control (e.g., Staurosporine), or negative control (DMSO vehicle) into the wells of a white, opaque 384-well plate.[4]
-
Add 5 µL of the 2X Kinase/Substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 12.5 µL of reconstituted Kinase-Glo® Reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a compatible plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Assay 2: PPI Inhibition using AlphaScreen Technology
Causality & Principle: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a powerful, bead-based technology ideal for studying protein-protein interactions (PPIs).[17][18] It is highly sensitive and, importantly, its signal detection at 520-620 nm is far removed from the typical excitation/emission wavelengths of indole autofluorescence, making it a superior choice over FRET for this compound class.[19][20] The assay involves two bead types: a Donor bead and an Acceptor bead. When a PPI brings the beads into close proximity (~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. An indole derivative that inhibits the PPI will prevent this proximity, leading to a loss of signal.[18][21]
Caption: Principle of the AlphaScreen assay for PPI inhibitors.
Protocol: AlphaScreen PPI Assay in 384-Well Format
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer compatible with both proteins and beads (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).
-
Tagged Proteins: Prepare stocks of biotinylated Protein A and His-tagged Protein B. The optimal concentration for each must be determined via a cross-titration experiment.
-
Bead Slurry: Prepare working solutions of Streptavidin-Donor beads and Ni-NTA Acceptor beads in Assay Buffer under subdued light conditions.
-
Test Compounds: Prepare serial dilutions in DMSO, followed by a working stock in Assay Buffer.
-
-
Assay Procedure:
-
Dispense 2 µL of test compounds or controls into the wells of a 384-well ProxiPlate.
-
Add 4 µL of a solution containing Protein A and Protein B at 2.5X their final concentration.
-
Incubate for 30 minutes at room temperature to allow the PPI to reach equilibrium and for compounds to bind.
-
Add 4 µL of a 2.5X slurry of the Donor and Acceptor beads.
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®).
-
Calculate percent inhibition based on controls where either one protein or the beads are omitted (minimum signal) and DMSO vehicle (maximum signal).
-
Assay 3: Cell-Based Cytotoxicity (Luminescence-Based)
Causality & Principle: Assessing cytotoxicity is fundamental, both for identifying potential anti-cancer agents and for flagging non-specific toxicity in other screening campaigns.[22][23] Similar to the kinase assay, a luminescence-based readout is preferred to avoid fluorescence artifacts. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is a direct indicator of metabolically active, viable cells.[8] A decrease in luminescence correlates with a decrease in cell viability, indicating a cytotoxic or cytostatic effect of the indole compound.[8]
Protocol: Cell Viability Assay in 384-Well Format
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT-116) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in culture medium.
-
Dispense 20 µL of the cell suspension into each well of a clear-bottom, white-walled 384-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of indole compounds in culture medium.
-
Remove the old medium from the cell plate and add 20 µL of the medium containing the test compounds, positive control (e.g., Doxorubicin), or negative control (DMSO vehicle).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[4]
-
-
Assay Procedure & Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent viability relative to DMSO-treated cells and determine the IC₅₀ value for active compounds.
-
Section 3: Data Interpretation and Quality Control
Quantitative Data Summary
Effective data presentation is key to identifying promising hits. The table below shows hypothetical screening data for a set of indole derivatives tested in the protocols described above.
| Compound ID | Kinase X IC₅₀ (µM) | PPI Inhibition IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (µM) | Notes |
| IND-001 | 0.05 | > 50 | 0.15 | Potent kinase inhibitor with on-target cytotoxicity. |
| IND-002 | 15.2 | > 50 | > 50 | Weak, non-selective activity. Low priority. |
| IND-003 | > 50 | 0.25 | 25.0 | Potent and selective PPI inhibitor. |
| IND-004 | 0.10 | 0.50 | 0.08 | Potent but non-selective; likely cytotoxic mechanism. |
| IND-005 | > 50 | > 50 | 1.2 | Cytotoxic, but not via Kinase X or the target PPI. |
Assay Validation and Troubleshooting
The robustness of an HTS assay is quantified by the Z'-factor , a statistical parameter that reflects the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability or degradation.- Inconsistent liquid handling.- Suboptimal reagent concentrations. | - Prepare fresh reagents daily.- Service and calibrate automated liquid handlers.[24]- Re-optimize enzyme/substrate/ATP concentrations. |
| High Well-to-Well Variability | - Incomplete mixing.- Edge effects in cell-based assays.- Compound precipitation. | - Ensure proper mixing after each reagent addition.- Use outer wells as buffer zones; ensure proper humidification.- Check compound solubility; lower the highest screening concentration.[9] |
| False Positives | - Compound autofluorescence (in other assays).- Compound interferes with detection reagent (e.g., luciferase).- Compound is a PAIN.[12] | - Prioritize non-fluorescent readouts (Luminescence, AlphaScreen).- Run counter-screens without the primary target to identify reagent inhibitors.- Use computational filters to flag known PAINS; perform orthogonal assays. |
| Shallow Dose-Response Curve | - Compound insolubility at high concentrations.- Non-specific binding mechanism. | - Visually inspect plates for precipitation.- Confirm direct target engagement with a biophysical method (e.g., SPR). |
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- Discovery of indole deriv
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- Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed.
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- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
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- 16. pubs.acs.org [pubs.acs.org]
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- 24. dispendix.com [dispendix.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The indole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for advancing novel therapeutic agents.[1][2] This document provides in-depth, field-proven insights into the two critical stages of this synthesis: the formation of the indole core and its subsequent N-methylation.
Troubleshooting Guide: From Synthesis to Optimization
This section addresses specific experimental issues in a direct question-and-answer format.
Part A: Synthesis of the Indole Core (Methyl 6-bromo-1H-indole-2-carboxylate)
The most common route to the indole core is the Fischer Indole Synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[3][4] This reaction, while powerful, is sensitive to conditions and substrate choice.[5]
Q1: My Fischer Indole Synthesis yield is extremely low or the reaction fails entirely. What are the primary causes?
Low to no yield in a Fischer indole synthesis can often be traced back to several critical factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount. A catalyst that is too weak may not facilitate the key[6][6]-sigmatropic rearrangement, while an overly strong acid can cause degradation of the starting materials or the product indole, which is known to polymerize in the presence of strong acids.[5][7][8]
-
Suboptimal Temperature: High temperatures can lead to the formation of tar and resinous byproducts, a common issue in this synthesis.[7] Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature is highly dependent on the specific substrate and catalyst used.
-
Unstable Hydrazone Intermediate: The phenylhydrazone formed from (4-bromophenyl)hydrazine and methyl pyruvate may be unstable under the reaction conditions, decomposing before it can cyclize.
-
Competing Side Reactions: Electron-donating groups on the carbonyl component can stabilize a competing reaction pathway involving the heterolytic cleavage of the N-N bond, which prevents the desired cyclization and reduces yields.[7][9][10]
Q2: I'm observing significant tar and polymer formation in my reaction vessel. How can I prevent this?
Tar formation is a clear sign of product or starting material degradation, typically caused by excessively harsh conditions. To mitigate this:
-
Optimize Temperature: Begin the reaction at a lower temperature and gradually increase it, monitoring the progress by TLC. This helps find the "sweet spot" where the reaction proceeds efficiently without significant decomposition.
-
Re-evaluate Your Catalyst: Switch to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a different Brønsted acid. Polyphosphoric acid (PPA) is often effective for less reactive substrates and can sometimes provide a more controlled reaction environment.[7]
-
Reduce Reaction Time: Extended reaction times, especially at elevated temperatures, increase the likelihood of side reactions. Consider using microwave-assisted synthesis, which can offer rapid heating and significantly shorter reaction times, often leading to cleaner reactions and improved yields.[7]
Q3: How do I select the optimal acid catalyst for the Fischer indolization step?
There is no single "best" catalyst; the choice is highly substrate-dependent.[7] A systematic approach is recommended:
-
Screen a Panel of Catalysts: Experiment with a range of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[11]
-
Consider Polyphosphoric Acid (PPA): PPA is a viscous liquid that can act as both a catalyst and a solvent, and it is particularly effective for challenging cyclizations.
-
Start with Literature Precedent: Review published syntheses of similar 6-bromoindole-2-carboxylates to identify successful catalyst systems.
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Strengths | Common Issues |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Readily available, effective for many substrates. | Can cause charring/polymerization if too strong or hot.[7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often milder, can improve regioselectivity.[3] | Can be moisture-sensitive, may require anhydrous conditions. |
| Polyphosphoric Acid | PPA | Excellent for difficult cyclizations, acts as solvent. | Viscous and difficult to handle, workup can be challenging. |
Q4: My hydrazone intermediate appears to be decomposing before cyclization. What should I do?
If you suspect the isolated hydrazone is unstable, a one-pot synthesis is the recommended solution.[7] In this approach, the hydrazone is generated in situ from (4-bromophenyl)hydrazine and methyl pyruvate and is immediately cyclized without being isolated. This minimizes the time the sensitive intermediate is exposed to potentially degrading conditions.
Q5: I'm struggling with the purification of the crude Methyl 6-bromo-1H-indole-2-carboxylate. Any advice?
Purification of indole derivatives can be challenging.
-
Column Chromatography: This is the most common method. If you observe streaking or poor separation on silica gel, it may be due to the acidic nature of the silica. Try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%).
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification.
-
Solvent Choice: For chromatography, a gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate is a standard starting point.
Part B: N-Methylation of the Indole Ring
Once the indole core is synthesized, the final step is methylation at the N1 position.
Q6: My N-methylation reaction is incomplete. How can I drive it to completion?
An incomplete reaction suggests either insufficient reactivity or non-optimal conditions.
-
Increase Temperature: For many N-alkylation reactions, higher temperatures are beneficial and can significantly improve yields.[12]
-
Stronger Base: If you are using a weak base like K₂CO₃, switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can more effectively deprotonate the indole nitrogen, increasing its nucleophilicity and driving the reaction forward.[13][14] NaH requires strictly anhydrous conditions.
-
More Reactive Methylating Agent: While toxic, methyl iodide (MeI) and dimethyl sulfate (DMS) are more reactive than greener alternatives. Use them as a last resort with appropriate safety precautions.[14]
Q7: I am concerned about the high toxicity of traditional methylating agents like methyl iodide. What are safer and effective alternatives?
Several modern, less hazardous reagents have been developed that provide excellent results.
-
Dimethyl Carbonate (DMC): This is an environmentally safe and much less toxic alternative.[14] The reaction is typically run at reflux in a polar aprotic solvent like DMF with a base such as K₂CO₃, providing high yields of the N-methylated product.[14][15]
-
Phenyl Trimethylammonium Iodide (PhMe₃NI): This solid reagent is safe, non-toxic, and easy to handle. It provides excellent, often quantitative, yields for the monoselective N-methylation of indoles, even those containing sensitive functional groups like esters.[6][13][16] The reaction is typically performed with a base like Cs₂CO₃ in a solvent such as toluene.[13]
Table 2: Comparison of Common N-Methylating Agents for Indoles
| Methylating Agent | Common Base/Solvent | Advantages | Disadvantages |
| Methyl Iodide (MeI) | NaH / THF or DMF | Highly reactive, effective. | Highly toxic, suspected carcinogen, low boiling point.[14][17] |
| Dimethyl Sulfate (DMS) | KOH / Acetone | Highly reactive, inexpensive. | Highly toxic and corrosive.[14] |
| Dimethyl Carbonate (DMC) | K₂CO₃ / DMF | Low toxicity, environmentally benign.[14] | Less reactive, often requires higher temperatures (reflux).[14] |
| PhMe₃NI | Cs₂CO₃ / Toluene | Safe, non-toxic, high yield, excellent functional group tolerance.[13][16] | Higher reagent cost. |
Q8: How do I choose the optimal base and solvent for the N-methylation step?
The base and solvent work in concert to facilitate the reaction.
-
Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices because they effectively solvate the indole anion formed after deprotonation, making it a more potent nucleophile.[12]
-
Base: The base must be strong enough to deprotonate the indole N-H (pKa ≈ 17).
-
NaH: Very strong, drives reactions to completion but is pyrophoric and requires anhydrous conditions.
-
K₂CO₃ / Cs₂CO₃: Easier to handle, less hazardous. Cs₂CO₃ is more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the resulting anion.[13]
-
Q9: My starting material or product seems to be degrading during N-methylation. What could be the cause?
Degradation during this step is often related to the ester functional group. If overly strong basic conditions (like NaOH/KOH) are used, especially in the presence of water or at high temperatures, you risk saponification (hydrolysis) of the methyl ester to a carboxylic acid. Using non-nucleophilic bases like NaH, K₂CO₃, or Cs₂CO₃ under anhydrous or aprotic conditions will prevent this side reaction.
Visualizing the Process
dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, label="Figure 1: Overall Synthetic Workflow", labelloc=b, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica"];
} dot Caption: Overall Synthetic Workflow
Recommended Experimental Protocols
The following protocols are provided as a robust starting point for synthesis and optimization.
Protocol 1: Fischer Indole Synthesis of Methyl 6-bromo-1H-indole-2-carboxylate
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Add methyl pyruvate (1.05 eq) dropwise at room temperature. Stir for 1-2 hours until TLC analysis indicates complete consumption of the hydrazine. The resulting hydrazone can be isolated by filtration or used directly in the next step.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (10x by weight) or a mixture of acetic acid and a catalytic amount of H₂SO₄.
-
Heating: Heat the mixture to 80-100 °C. Monitor the reaction progress closely using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The crude product will precipitate. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford Methyl 6-bromo-1H-indole-2-carboxylate.[18]
Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This modern protocol is recommended for its high yield, safety, and excellent functional group tolerance.[13][16]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 6-bromo-1H-indole-2-carboxylate (1.0 eq), phenyl trimethylammonium iodide (PhMe₃NI, 1.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by a short silica gel plug or recrystallization if necessary to yield the final product, this compound.
Frequently Asked Questions (FAQs)
What is the "magic methyl effect" and why is N-methylation important in drug development? The "magic methyl effect" refers to the phenomenon where the addition of a single methyl group to a bioactive molecule can dramatically and often unpredictably improve its pharmacological properties, such as potency, selectivity, metabolic stability, or solubility.[16] N-methylation of an indole, for instance, can block hydrogen bond donation, alter conformation, and improve membrane permeability, making it a critical late-stage modification strategy in drug discovery.[16]
Can I perform the synthesis of this compound as a one-pot reaction? While theoretically possible, a one-pot Fischer indole synthesis followed by N-methylation is challenging. The acidic conditions of the Fischer reaction are incompatible with the basic conditions required for N-methylation. Attempting this would likely lead to complex mixtures and very low yields. A two-step process with intermediate purification is strongly recommended for a clean and efficient synthesis.
What are the key safety precautions for this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
If using traditional methylating agents like methyl iodide or dimethyl sulfate, handle with extreme caution due to their high toxicity and carcinogenicity.[14][17]
-
Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere and quench carefully.
-
Reactions involving heating, especially under pressure (like microwave synthesis), should be conducted behind a blast shield.
References
- BenchChem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
- Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks.
- Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319.
- Gjata, E., Getzner, F., et al. (2022).
- Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- ResearchGate. (n.d.). N-methylation of indoles and other N,H-heteroacromatic compounds.
- Shintre, M. S., et al. (n.d.).
- Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Yoo, W., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(41), 16532–16535.
- Yoo, W., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?.
- ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using... [Table].
- Wikipedia. (n.d.). Fischer indole synthesis.
- Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319.
- Chem-Impex. (n.d.). 6-Bromo-1-Metil-1H-Indole-2-Carboxilato de Metilo.
- National Institutes of Health. (2023).
- Chem-Impex. (n.d.). This compound.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
- PubMed. (2013). Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (2023).
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
- Chemicalbook. (n.d.). 6-BROMO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER.
- Zolfigol, M. A., et al. (2014). Citric acid as an efficient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at reflux condition in ethanol. Scientia Iranica C, 21(6), 2059-2065.
- Van Order, R. B., & Lindwall, H. G. (1942). The Fischer Indole Synthesis. Chemical Reviews, 30(1), 69-96.
- CUSABIO. (n.d.). The Role of 6-Bromo-1H-indole-2-carboxylic Acid in Modern Organic Synthesis.
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Technical Support Center: Purification of Brominated Indole Compounds
Welcome to the technical support center for the purification of brominated indole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Brominated indoles are crucial intermediates and final products in numerous drug discovery programs, prized for the unique physicochemical properties the bromine atom imparts. However, their purification can be non-trivial.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific issues you may face in the lab.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the purification of brominated indole compounds.
Q1: My crude brominated indole appears as a dark, oily residue. Is this normal, and how should I approach purification?
A1: It is not uncommon for crude bromination reactions of indoles to yield dark, oily materials. This is often due to the formation of polymeric impurities or colored byproducts, which can arise from the high reactivity of the indole nucleus under brominating conditions.[1] Pure indole itself can appear as a white to slight pinkish solid and is sensitive to light.[1]
Initial Steps:
-
TLC Analysis: Before attempting large-scale purification, perform a thorough Thin-Layer Chromatography (TLC) analysis using a combination of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents to determine an appropriate solvent system for column chromatography.[2] An ideal Rf value for your target compound is between 0.2 and 0.3.[2]
-
Solubility Test: Test the solubility of your crude product in various common laboratory solvents. This will be crucial for choosing the right method for purification, whether it be chromatography or recrystallization.
Q2: I am observing multiple spots on my TLC plate after a bromination reaction. What are the likely impurities?
A2: The bromination of indoles can lead to a mixture of products.[2] Common impurities include:
-
Over-brominated species: Di- and even tri-brominated indoles are common byproducts, especially when using potent brominating agents or harsh reaction conditions.[2][3]
-
Regioisomers: Depending on the directing groups on the indole ring and the reaction conditions, you may have a mixture of isomers (e.g., 5-bromo vs. 6-bromo derivatives).
-
Starting material: Unreacted indole is a common impurity.
-
Oxidized byproducts: Indoles can be susceptible to oxidation, leading to the formation of oxindoles.[2]
-
Hydrolysis products: If your brominating agent or reaction conditions are sensitive to moisture, you may see byproducts from hydrolysis.
Q3: Is my brominated indole compound likely to be stable on silica gel during column chromatography?
A3: The stability of brominated indoles on silica gel can vary. Some 3-bromoindole derivatives have been noted to be unstable, decomposing at room temperature.[4]
To assess stability:
-
Spot Test: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If you observe a new spot corresponding to a degradation product, your compound may be unstable on silica.
-
Deactivated Silica: If instability is a concern, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or an alternative stationary phase like alumina.[5]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for more complex purification challenges, offering step-by-step solutions.
Challenge 1: Poor Separation of Regioisomers by Flash Chromatography
Symptom: You have a mixture of brominated indole regioisomers (e.g., 5-bromo and 6-bromo) that co-elute during flash column chromatography, resulting in mixed fractions and low yields of pure material.
Potential Causes:
-
Insufficient Resolution: The polarity difference between the regioisomers is too small for effective separation with the chosen solvent system and stationary phase.
-
Column Overloading: Applying too much crude material to the column can lead to band broadening and poor separation.
Step-by-Step Solutions:
-
Optimize the Mobile Phase:
-
Systematic TLC Analysis: Methodically screen a range of solvent systems. Start with a standard hexane/ethyl acetate system and gradually vary the ratio. If separation is still poor, try incorporating a different solvent, such as dichloromethane or toluene, which can alter the selectivity of the separation.
-
Consider Additives: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase can improve peak shape and may enhance separation.
-
-
Employ High-Performance Liquid Chromatography (HPLC):
-
Methodology: For challenging separations, preparative Reverse-Phase HPLC (RP-HPLC) is often the most effective technique. A C18 column is a common choice for indole derivatives.[6]
-
Typical Conditions: A gradient elution with acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid, can provide excellent resolution.[6]
Table 1: Example HPLC Conditions for Brominated Indole Purification [6]
-
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min (analytical), scalable for preparative |
| Detection | UV at 280 nm |
-
Recrystallization:
-
Solvent Screening: If you can isolate a fraction that is enriched in one regioisomer, attempt recrystallization. Test a variety of single and binary solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where one isomer is significantly less soluble than the other.[7]
-
Challenge 2: Product Decomposition During Purification
Symptom: The yield of your pure brominated indole is significantly lower than expected based on crude analysis, and you observe the appearance of new, often more polar, impurities in your fractions.
Potential Causes:
-
Instability on Stationary Phase: As mentioned, some brominated indoles, particularly 3-bromoindoles, can be unstable on silica gel.[4][8]
-
Thermal Decomposition: Prolonged exposure to heat, for example, during solvent removal on a rotary evaporator, can cause degradation.
-
Air/Light Sensitivity: Some indole compounds are sensitive to oxidation by air or degradation upon exposure to light.[1]
Step-by-Step Solutions:
-
Minimize Contact with Silica Gel:
-
Use a Short Plug: If the goal is to remove baseline impurities, a short plug of silica gel may be sufficient and will minimize the contact time of your compound with the stationary phase.[5]
-
Alternative Stationary Phases: Consider using alumina or Florisil, which have different surface properties and may be less harsh on your compound.[5]
-
-
Gentle Workup and Handling:
-
Low-Temperature Rotary Evaporation: Concentrate your fractions at the lowest possible temperature.
-
Inert Atmosphere: If your compound is air-sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Store your compound in amber vials or wrap your flasks in aluminum foil to protect it from light.
-
-
Chemical Stabilization:
-
Protecting Groups: If the indole nitrogen is unprotected, it can be a site of reactivity. In some cases, it may be beneficial to protect the nitrogen (e.g., with a Boc or Ts group) before purification and then deprotect it as a final step.
-
Challenge 3: Low Solubility of the Crude Product
Symptom: Your crude brominated indole is poorly soluble in the solvents typically used for loading onto a chromatography column (e.g., dichloromethane, ethyl acetate).
Potential Causes:
-
Highly Crystalline Nature: The target compound may be a highly crystalline solid with low solubility.
-
Presence of Insoluble Byproducts: Polymeric or highly polar byproducts can be insoluble.
Step-by-Step Solutions:
-
Alternative Loading Techniques for Chromatography:
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel or Celite. To do this, dissolve your compound in a solvent in which it is soluble (even if it's a more polar solvent like methanol or acetone), add the adsorbent, and then carefully remove the solvent under reduced pressure. The resulting free-flowing powder can then be loaded onto the top of your column.
-
Minimal Strong Solvent: Dissolve the sample in a minimal amount of a strong eluting solvent (e.g., dichloromethane or ethyl acetate) and load it onto the column.[5] This should be done cautiously as it can compromise the separation at the top of the column.
-
-
Recrystallization as a First Pass:
-
If the desired compound has low solubility in a particular solvent while the impurities are more soluble, recrystallization can be an excellent initial purification step to remove a significant portion of the impurities before attempting chromatography.[7]
-
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Flash Column Chromatography of a Brominated Indole Derivative
-
TLC Analysis: Determine the optimal solvent system using TLC. A common starting point for brominated indoles is a mixture of hexane and ethyl acetate.[2]
-
Column Packing: Wet pack a column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, use the dry loading technique described in Challenge 3.
-
Elution: Begin elution with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 2: General Procedure for Preparative RP-HPLC of a Brominated Indole
-
Sample Preparation: Accurately weigh a small amount of the crude material and dissolve it in a minimal amount of a suitable solvent, such as methanol or acetonitrile.[6]
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]
-
Method Development (Analytical Scale): Develop a suitable gradient method on an analytical HPLC system to achieve baseline separation of your target compound from impurities.
-
Scale-Up to Preparative HPLC: Scale the injection volume and flow rate for your preparative column according to the manufacturer's guidelines.
-
Fraction Collection: Collect fractions corresponding to the peak of your target compound.
-
Product Isolation: Combine the pure fractions. If the mobile phase is aqueous, the product can often be isolated by liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by drying and solvent removal. Alternatively, lyophilization can be used to remove the aqueous mobile phase.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of brominated indole compounds.
Caption: Decision workflow for purification strategy.
References
-
Benkendorff, K., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822. Retrieved from [Link]
-
Benkendorff, K., et al. (2013). Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2018). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Efficient Synthesis of Bromocyclopenta[b]indoles via a Bromination – Reduction Sequence. ElectronicsAndBooks. Retrieved from [Link]
-
Li, Z., et al. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 24(1), 235-240. Retrieved from [Link]
-
Hino, T., & Nakagawa, M. (1977). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Faculty of Pharmaceutical Sciences, Chiba University. Retrieved from [Link]
-
Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2018). Marine Drugs, 16(7), 226. Retrieved from [Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 343-351. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved from [Link]
-
Benkendorff, K., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles. ResearchGate. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 343-351. Retrieved from [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1949-1963. Retrieved from [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). Frontiers in Catalysis, 2. Retrieved from [Link]
-
Variation of brominated indoles and terpenoids within single and different colonies of the marine bryozoan Flustra foliacea. (2001). Journal of Chemical Ecology, 27(9), 1843-1863. Retrieved from [Link]
-
Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. (2021). International Journal of Molecular Sciences, 22(19), 10567. Retrieved from [Link]
-
ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like?. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Iron(III)-Catalyzed Dehydrogenative Cross-Coupling Reaction of Indoles with Benzylamines to Prepare 3-Aminoindoles. The Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. (2019). Molecules, 24(4), 696. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]
-
Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. Retrieved from [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. Retrieved from [Link]
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- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Reaction Conditions for Indole N-Methylation
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the N-methylation of indoles. This critical transformation is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, its apparent simplicity can be deceptive, often leading to challenges with yield, selectivity, and reproducibility.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple recipes to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most frequent issues researchers face during indole N-methylation. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step remedies.
Issue 1: Low to No Yield of N-Methylated Product
Question: I've set up my reaction, but upon workup and analysis (TLC, LC-MS), I see only starting material or a complex mixture of products. What's going wrong?
This is the most common challenge, and it typically points to one of several fundamental aspects of the reaction conditions not being met.
Causality Analysis & Solutions:
-
Incomplete Deprotonation: The N-H bond of indole is acidic (pKa ≈ 17 in DMSO), but it requires a sufficiently strong base to generate the highly nucleophilic indolide anion. If the base is too weak or used incorrectly, the reaction will not initiate.
-
Solution: Ensure your base is appropriate for the task. Strong bases like Sodium Hydride (NaH) are highly effective but require strictly anhydrous conditions.[1] Moisture will quench the hydride instantly. Alternatives like Potassium Hydroxide (KOH) in DMSO or Cesium Carbonate (Cs₂CO₃) in toluene are also excellent choices, with Cs₂CO₃ being a milder, albeit more expensive, option often praised for its high yields.[2][3][4] Always use fresh, high-quality bases.
-
-
Improper Solvent Choice: The solvent plays a crucial role in solvating the reagents and influencing the reactivity of the nucleophile.
-
Solution: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methylpyrrolidone (NMP) are standard choices.[5] They effectively solvate the counter-ion of the base (e.g., Na⁺), leaving the indolide anion "naked" and highly reactive. For certain protocols, such as those using Cs₂CO₃, less polar solvents like toluene can be effective, particularly at higher temperatures.[2][3]
-
-
Insufficient Reaction Temperature: The activation energy for the SN2 reaction may not be met at ambient temperatures, especially with less reactive substrates or methylating agents.
-
Solution: Gently heating the reaction is a common strategy. For many standard procedures using DMF, temperatures between room temperature and 80 °C are typical.[1][5] Some modern protocols, especially those using greener agents like Dimethyl Carbonate (DMC), may require higher temperatures (e.g., 120-130 °C) to achieve reasonable reaction rates.[6][7]
-
-
Deactivated Indole Substrate: If your indole ring possesses strong electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the acidity of the N-H bond increases, but the nucleophilicity of the resulting anion decreases, making the reaction more sluggish.[5][8]
-
Solution: For these challenging substrates, more forcing conditions are required. This can include using a stronger base, a higher reaction temperature, or switching to a more reactive methylating agent like methyl iodide or dimethyl sulfate.
-
Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)
Question: My reaction is working, but I'm getting a significant amount of the C3-methylated isomer. How can I improve N-selectivity?
The indolide anion is an ambident nucleophile, meaning it can react at two different sites: the nitrogen (N1) and the carbon at the 3-position (C3). The C3 position of the indole ring is often more nucleophilic than the nitrogen, which can lead to this common side reaction.[1]
Causality Analysis & Solutions:
-
Reaction Conditions Dictate the Outcome: The choice of base, solvent, and counter-ion dramatically influences the site of methylation.
-
Solution: Conditions that favor the formation of a "free" anion, such as using a strong base (NaH) in a highly polar aprotic solvent (DMF, DMSO), generally promote N-methylation.[1] This is because the harder nitrogen atom preferentially reacts with the hard methylating agent in a charge-controlled interaction. In contrast, less polar solvents or conditions that promote ion-pairing can lead to more C3-alkylation.
-
-
Temperature Control: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]
-
Solution: If you are observing C3-alkylation at room temperature, consider increasing the heat to 80 °C or higher, while monitoring the reaction closely to avoid decomposition.
-
Frequently Asked Questions (FAQs)
Q1: Which methylating agent should I use? What are the safety considerations?
The choice of methylating agent is a critical decision that balances reactivity, cost, safety, and environmental impact.
| Methylating Agent | Formula | Typical Conditions | Pros | Cons & Safety Precautions |
| Methyl Iodide (MeI) | CH₃I | Base (NaH, K₂CO₃), Solvent (DMF, Acetone), RT to 60°C | Highly reactive, often gives high yields. | Highly Toxic & Volatile. Suspected carcinogen.[9] Requires stringent handling in a fume hood with appropriate PPE.[10] Waste must be quenched and disposed of as hazardous.[11] |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Base (NaH, K₂CO₃), Solvent (DMF, Acetone), RT to 80°C | Highly reactive, cost-effective for large scale.[12] | Extremely Toxic & Corrosive. Potent carcinogen.[12][13] Can be absorbed through the skin.[14] Requires specialized handling procedures and immediate quenching of residues. |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | Base (K₂CO₃, DBU), Solvent (DMF, NMP), 120-170°C | "Green" Reagent. Low toxicity, biodegradable.[15] Produces benign byproducts.[16] | Less reactive, requires higher temperatures and often longer reaction times.[7][12] |
| Phenyl Trimethylammonium Iodide (PhMe₃NI) | C₉H₁₄IN | Base (Cs₂CO₃), Solvent (Toluene), 120°C | Safe, non-toxic, easy-to-handle solid.[3] Provides excellent monoselectivity.[2][17] | Higher cost, requires elevated temperatures. |
Safety is paramount. Traditional agents like MeI and DMS are effective but hazardous.[9] Always work in a certified chemical fume hood, wear appropriate personal protective equipment (nitrile gloves, safety goggles, lab coat), and have quenching solutions (e.g., aqueous ammonia or sodium thiosulfate) readily available for spills and glassware decontamination.[10][11][13] Newer, safer alternatives like DMC and PhMe₃NI are increasingly preferred where substrate reactivity allows.[3][16]
Q2: How do I select the right base and solvent combination?
The base and solvent work in concert to facilitate the reaction. The primary function of the base is to deprotonate the indole, and the solvent's role is to ensure all components are in solution and to modulate the nucleophilicity of the resulting anion.
| Base | Common Solvents | Temperature | Key Considerations |
| Sodium Hydride (NaH) | DMF, THF | 0°C to RT | Highly effective but requires strictly anhydrous conditions. Reacts violently with water.[1] |
| Potassium Hydroxide (KOH) | DMSO | RT | A powerful and cost-effective combination. The KOH/DMSO system strongly activates the indole.[4] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | 80 - 130°C | A milder, common, and inexpensive base. Often requires heat to drive the reaction to completion.[6] |
| Cesium Carbonate (Cs₂CO₃) | Toluene, DMF | 80 - 120°C | A mild and highly effective base, known for promoting high yields, even with challenging substrates.[2][3] |
| DBU / DABCO | (with DMC) | High Temp | Organic bases used in catalytic amounts with greener methylating agents like DMC.[15] |
Q3: Can you illustrate the general workflow for troubleshooting this reaction?
Absolutely. A systematic approach is key to diagnosing and solving reaction failures.
Caption: Troubleshooting workflow for indole N-methylation.
Experimental Protocols
Here we provide a representative, detailed protocol for a reliable and safe N-methylation procedure.
Protocol 1: N-Methylation of Indole using Phenyl Trimethylammonium Iodide (PhMe₃NI) and Cesium Carbonate (Cs₂CO₃)
This method is adapted from modern procedures that prioritize safety and selectivity.[2][3]
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole starting material (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anhydrous, oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2-0.25 M with respect to the indole.
-
Reaction: Place the flask in a pre-heated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 2 N HCl until gas evolution (from quenching excess carbonate) ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 2 N HCl (2 x 15 mL) and brine (1 x 15 mL).[2]
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified via flash column chromatography on silica gel to yield the pure N-methylated indole.
Reaction Mechanism Visualization
The N-methylation of indole is a classic example of a two-step SN2 reaction.
Caption: General SN2 mechanism for indole N-methylation.
References
-
Jia, W., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315–7319. [Link]
-
Gadge, S. T., et al. (2014). N-methylation and O-methylation of indole and phenol respectively using... ResearchGate. [Link]
- Shapiro, G., & Marzi, M. (2001). Methylation of indole compounds using dimethyl carbonate.
-
Sisco, A. (n.d.). Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. LinkedIn. [Link]
- Shapiro, G., & Marzi, M. (2001). Methylation of indole compounds using dimethy carbonate.
-
Nicodem. (2012). Methylation of indole? Sciencemadness Discussion Board. [Link]
-
Zheng, X., et al. (2019). N‐methylation of indoles and other N,H‐heteroacromatic compounds... ResearchGate. [Link]
-
Templ, J., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]
-
Lin, S., & Anslyn, E. V. (1982). Arylamine N-methyltransferase. Methylation of the indole ring. ResearchGate. [Link]
-
Reddy, K. S., et al. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
-
Various Authors. (2023). How to do N-Methylation of Indole? ResearchGate. [Link]
-
Various Authors. (2024). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Reddit. [Link]
-
Public Health England. (n.d.). Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. [Link]
Sources
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- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 7. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this multi-step synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The target molecule, this compound, is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics for conditions like neurological disorders.[1][2] However, its synthesis is prone to several side reactions that can significantly impact yield and purity. This guide addresses these specific issues in a practical, question-and-answer format.
Troubleshooting Workflow Overview
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing synthetic problems. The following diagram outlines a systematic approach to troubleshooting the synthesis of the target indole.
Caption: General troubleshooting workflow for the synthesis.
Part 1: FAQs on Indole Core Formation (Fischer Synthesis)
The formation of the indole ring is the foundational step. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, is a common and powerful method.[3][4] However, it is sensitive to conditions and substrate quality.
Q1: My Fischer indole synthesis of Methyl 6-bromo-1H-indole-2-carboxylate is resulting in very low yields and a significant amount of dark, insoluble tar. What are the likely causes and how can I fix this?
A: This is a classic issue in Fischer indolizations, typically pointing to overly harsh reaction conditions or unstable intermediates.[5]
Causality: The mechanism involves a[5][5]-sigmatropic rearrangement, which is sensitive to both acid strength and temperature.[4][6]
-
Excessive Acid Strength/Concentration: While an acid catalyst is necessary, too strong an acid (or too high a concentration) can promote protonation at the C3 position of the newly formed indole ring. This deactivates the ring and can initiate polymerization, leading to the formation of intractable tars.[7]
-
High Temperatures: Elevated temperatures can accelerate decomposition pathways, especially if the arylhydrazone intermediate is unstable.[5] This leads to non-specific degradation rather than the desired cyclization.
Troubleshooting & Optimization:
| Parameter | Problem | Recommended Solution | Rationale |
| Acid Catalyst | Catalyst is too strong or concentrated, causing decomposition. | Screen a range of Brønsted (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂).[4][8] Start with a lower catalytic loading and incrementally increase if the reaction is too slow. Polyphosphoric acid (PPA) is often effective but can be harsh; use with caution. | Different substrates have different electronic requirements. A milder acid may be sufficient to catalyze the rearrangement without promoting polymerization. |
| Temperature | Reaction temperature is too high, leading to tar formation. | Start the reaction at a lower temperature (e.g., 60-80°C) and monitor by TLC. Only increase the temperature if the reaction stalls. Microwave-assisted synthesis can sometimes provide rapid, controlled heating, improving yields.[5] | Selectivity is often improved at lower temperatures, favoring the desired kinetic product over decomposition pathways. |
| Reaction Time | Prolonged heating leads to product degradation. | Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions. | Indoles, especially those with electron-rich rings, can be unstable to prolonged exposure to acid and heat. |
| Solvent | Solvent is not optimal for the reaction. | Acetic acid or polar aprotic solvents like DMSO are commonly used.[6] If using an alcohol, ensure it is dry, as water can interfere with the reaction. | The solvent must be able to dissolve the starting materials and be stable to the acidic conditions and temperature. |
Q2: My reaction produces multiple spots on TLC, and I've isolated a byproduct identified as 4-bromoaniline. What side reaction is occurring?
A: The presence of 4-bromoaniline strongly suggests that a competing N-N bond cleavage pathway is occurring, which is a known failure mode of the Fischer indole synthesis.[9]
Causality: The key step in the Fischer synthesis is the[5][5]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. However, this intermediate can also undergo heterolytic cleavage of the weak N-N bond. This cleavage is particularly favored if the resulting carbocation is stabilized.[9] This side reaction produces an aniline (in your case, 4-bromoaniline) and an imine fragment, which will not lead to the indole product.
Caption: Competing pathways in the Fischer Indole Synthesis.
Troubleshooting & Optimization:
-
Reagent Purity: Ensure the 4-bromophenylhydrazine starting material is pure. Impurities can sometimes catalyze decomposition pathways.
-
Milder Conditions: As with tar formation, lowering the reaction temperature can sometimes disfavor the higher-activation energy N-N cleavage pathway relative to the desired sigmatropic rearrangement.
-
One-Pot Synthesis: Some arylhydrazones are unstable.[5] Consider a one-pot procedure where the hydrazone is generated in situ from 4-bromophenylhydrazine and methyl pyruvate and cyclized without isolation. This minimizes the chance for the intermediate to decompose.
Part 2: FAQs on N-Methylation of the Indole Core
Once the indole core (Methyl 6-bromo-1H-indole-2-carboxylate) is formed, the final step is methylation of the indole nitrogen. This step is frequently complicated by the competing nucleophilicity of the C3 position.
Q3: I am attempting to N-methylate my indole, but I'm getting a mixture of the desired N-methyl product and an isomer. How can I improve the selectivity for N-methylation?
A: This is a classic regioselectivity problem in indole chemistry. The indole anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. The outcome of the reaction is highly dependent on the reaction conditions, particularly the base, solvent, and counterion.[7]
Causality:
-
N-Methylation (Desired): This is favored under conditions that generate a "free" indole anion, where the negative charge is localized on the nitrogen. This is typically achieved with strong bases in polar aprotic solvents.
-
C3-Methylation (Side Reaction): The C3 position of the indole ring is inherently nucleophilic and can react directly with alkyl halides, especially under neutral or weakly basic conditions.[7][10] Reactions with more covalent character (e.g., with Mg or Li salts in less polar solvents) tend to favor C3 attack.
Troubleshooting & Optimization:
-
Choice of Base: The choice of base is critical for deprotonating the indole N-H.
-
High N-selectivity: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). These bases irreversibly deprotonate the indole to form the sodium or potassium salt. The ionic nature of the N-M bond favors reaction at the nitrogen.[7]
-
Lower N-selectivity: Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may not fully deprotonate the indole, leading to a higher chance of C3 alkylation.
-
-
Solvent Effects:
-
High N-selectivity: Use polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na⁺), leaving a more reactive, "naked" indole anion that preferentially reacts at the nitrogen.[11]
-
Lower N-selectivity: Less polar solvents like THF can lead to tighter ion pairing, increasing the covalent character and promoting C3 attack.
-
-
Methylating Agent:
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 11. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
solubility issues of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate in organic solvents
This technical support guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate. Here, we provide a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to facilitate the successful use of this versatile intermediate in your research.
Compound Physicochemical Profile
Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility issues. Its structure, dominated by a hydrophobic indole ring system, is the primary reason for its limited solubility in many common solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| CAS Number | 680569-18-0 | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C, protected from light and moisture | [1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many solvents?
A1: The solubility behavior is dictated by its molecular structure. The core is an indole ring, which is largely hydrophobic and non-polar.[3] The presence of the methyl ester and N-methyl groups adds some polarity, but the bulky bromine atom and the bicyclic aromatic system contribute significantly to its lipophilicity and crystal lattice energy. According to the "like dissolves like" principle, this predominantly non-polar nature leads to poor solubility in highly polar solvents like water and limited solubility in non-polar hydrocarbon solvents that cannot overcome its crystal lattice energy.[4]
Q2: What is the recommended first-line approach for dissolving this compound?
A2: Start by attempting to dissolve a small quantity of the compound in a range of common laboratory solvents, moving from less polar to more polar options. A logical starting sequence would be Dichloromethane (DCM), followed by Ethyl Acetate, Acetone, Acetonitrile (MeCN), and then more potent polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5] This systematic approach helps identify the most suitable solvent class for your specific application.
Q3: How can I visually confirm if the compound is fully dissolved or just a fine suspension?
A3: A true solution will be clear and transparent, with no visible solid particles, even under magnification. To be certain, you can perform the Tyndall Effect test: shine a laser pointer through the vial.[6] If the laser beam's path is visible within the liquid, it indicates the presence of suspended, undissolved particles (a colloid), and your compound is not truly in solution.[6] For quantitative applications, concentration should always be confirmed by an appropriate analytical method like HPLC-UV.[6]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q4: I am unable to dissolve the compound in Dichloromethane (DCM) or Chloroform for my reaction. What should I try next?
A4: While chlorinated solvents are a good starting point, the polarity may be insufficient. The next logical step is to move to polar aprotic solvents which have a greater capacity to solvate a molecule with both hydrophobic and polar regions.
-
Causality: The ester functional group on your molecule requires a solvent with a significant dipole moment for effective solvation. DCM may not be polar enough to fully overcome the intermolecular forces in the solid's crystal lattice.
-
Recommended Action:
-
Try Tetrahydrofuran (THF): THF is an ether that is more polar than DCM and can be a good intermediate choice.
-
Use Acetonitrile (MeCN): MeCN is a highly polar aprotic solvent often used in organic synthesis.
-
Employ DMF or DMSO: These are powerful solvents capable of dissolving a wide range of organic compounds.[3][5] Use them judiciously, as their high boiling points can make them difficult to remove post-reaction.
-
Q5: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. How can I maintain solubility?
A5: This phenomenon is common when you create a supersaturated solution. Rapid cooling encourages fast crystallization, which can trap impurities.[7]
-
Causality: The solubility of most solids increases with temperature.[6] By heating, you provided the energy to dissolve more solute than would be stable at room temperature. Upon cooling, the solution's capacity to hold the solute decreases, leading to precipitation.
-
Recommended Action:
-
Re-heat and Add More Solvent: Place the flask back on the heat source and add a small, incremental amount of the same solvent (e.g., 10-15% more volume) until the solid redissolves.[7] This slightly more dilute solution will be more stable and less likely to precipitate upon cooling.
-
Slow Cooling: Allow the heated solution to cool to room temperature slowly. Do not place it directly in an ice bath. Slow cooling promotes the formation of purer, more stable crystals and can help keep the compound in solution longer.
-
Consider a Co-Solvent System: If a single solvent isn't working, adding a small amount of a more powerful "soluble solvent" (like a few drops of DMF into DCM) can stabilize the solution.
-
Q6: I need to prepare a concentrated stock solution (e.g., 10-20 mM) for use in aqueous biological assays. What is the best practice?
A6: Direct dissolution in aqueous buffers will fail due to the compound's hydrophobicity.[3] The standard method is to use a water-miscible organic solvent to create a concentrated stock.
-
Causality: The high lipophilicity of the indole ring prevents effective solvation by water molecules. A water-miscible organic co-solvent is needed to bridge this polarity gap.[3]
-
Recommended Action:
-
Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and effective choice for preparing stock solutions of hydrophobic compounds for biological assays.[3][5]
-
Protocol:
-
Accurately weigh the required amount of this compound.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molarity.
-
Use gentle warming (30-40°C) and vortexing or sonication to aid dissolution.
-
-
Critical Consideration: When diluting the DMSO stock into your aqueous assay medium, ensure the final DMSO concentration is non-toxic to your cells and does not interfere with the assay, typically below 0.5%.[3]
-
Q7: Sonication and gentle heating are not sufficiently improving the dissolution rate. What else can I do?
A7: If standard thermal and mechanical methods are insufficient, you may need to consider more advanced laboratory techniques or solvent systems.
-
Causality: The compound may have very strong crystal lattice energy, or you might be approaching its absolute solubility limit in the chosen solvent.
-
Recommended Action:
-
Solvent Screening: If not already done, perform a comprehensive solvent screen using the protocol below (Protocol 1). You may find a more suitable solvent.
-
Co-Solvent Systems: Experiment with binary solvent mixtures. For example, a mixture of Toluene:Ethanol (e.g., 9:1) or DCM:Methanol can sometimes dissolve compounds that are poorly soluble in either individual solvent. The goal is to create a solvent environment with a polarity that perfectly matches the solute.
-
Advanced Formulation (for Drug Development): For persistent issues, especially in formulation, techniques like creating solid dispersions with hydrophilic carriers (e.g., PVP, PEGs) or using surfactants can dramatically enhance solubility and dissolution rates.[5][8]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.
Caption: A decision tree for troubleshooting solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify an effective solvent for this compound at room temperature.
Materials:
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This compound
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Small vials (e.g., 2 mL glass vials) with caps
-
A selection of solvents: Hexanes, Toluene, Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate, Acetone, Acetonitrile (MeCN), Methanol, Isopropanol, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Vortex mixer
Procedure:
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Place a small, consistent amount of the compound (e.g., ~2-5 mg) into each labeled vial.
-
Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Cap the vial and vortex vigorously for 1-2 minutes.
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Visually inspect for dissolution against a dark background. Look for a clear, homogenous solution.
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If the compound does not dissolve, add another 0.5 mL of the solvent and repeat the vortexing.
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Record your observations as "Insoluble," "Partially Soluble," or "Soluble" and note the approximate concentration if fully dissolved.
-
Repeat steps 2-6 for each solvent in the panel.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
Objective: To quantitatively measure the equilibrium solubility of the compound in a specific solvent system. This is a gold-standard method for generating reliable solubility data.[9]
Materials:
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The compound and selected solvent system.
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Scintillation vials or sealed flasks.
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Orbital shaker with temperature control.
-
Centrifuge.
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Syringe filters (e.g., 0.22 µm PTFE).
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HPLC or UV-Vis spectrophotometer for analysis.
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL of solvent). Ensure a significant amount of solid material remains undissolved.
-
Seal the vial tightly to prevent solvent evaporation.
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Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.
-
After shaking, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant.
-
Filter the sample immediately through a 0.22 µm syringe filter to remove any remaining micro-particulates.[6]
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Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a calibration curve).[6]
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The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
References
- BenchChem. (n.d.). Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. BenchChem Technical Support.
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- Chem-Impex International. (n.d.). This compound. Chem-Impex.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
-
ResearchGate. (2015). What to do when compound did not dissolve in organic solvent? ResearchGate. Available at: [Link]
-
Quora. (2017). How to determine the solubility of organic compounds. Quora. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Solubility Enhancement for Isoindole Derivatives. BenchChem Technical Support.
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]
-
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Technical Support Center: Scaling Up Production of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during production. This molecule is a valuable building block in pharmaceutical research, and its efficient synthesis is critical for advancing drug discovery programs.[1][2]
Part 1: Synthesis Strategy & Workflow
The successful scale-up of this molecule hinges on a robust and logical synthetic route that minimizes side reactions and simplifies purification. The recommended strategy involves a three-stage process, prioritizing the most challenging transformations and ensuring high purity at each step. The proposed sequence is:
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Formation of the Indole Core: Synthesis of Methyl 6-bromo-1H-indole-2-carboxylate from a suitable precursor.
-
N-Methylation: Introduction of the methyl group at the N-1 position of the indole ring.
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Purification & Characterization: Final isolation and quality control.
This sequence is chosen because direct bromination of an N-methylated indole-2-carboxylate can be less selective. By brominating the indole core first (or starting with a brominated precursor), we can better control the regiochemistry before proceeding to the final N-methylation step.
Caption: Recommended workflow for the synthesis of the target compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical stage to control during scale-up?
The bromination step (if not using a pre-brominated starting material) and the subsequent purification are most critical. Indole bromination can lead to multiple products, including regioisomers and over-brominated species.[3] Controlling stoichiometry, temperature, and the choice of brominating agent is paramount to ensure the desired 6-bromo isomer is the major product.
Q2: Why is Dimethyl Carbonate (DMC) recommended for N-methylation over traditional reagents like methyl iodide?
For large-scale production, safety and environmental impact are major concerns. Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic and carcinogenic.[4] Dimethyl carbonate (DMC) is a much safer, less toxic, and environmentally benign alternative. While it may require higher temperatures or longer reaction times, it provides high yields and is well-suited for industrial applications.[4][5]
Q3: What are the primary safety considerations for this process at scale?
-
Toxic Reagents: Handle all brominating agents and solvents in well-ventilated areas (fume hoods or walk-in hoods) with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The initial stages of indole synthesis, particularly those involving strong acids or bases, can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring systems. Add reagents slowly to control the reaction rate.
-
Pressure Build-up: Some reactions, especially when using carbonates as a base at high temperatures, can generate CO2. Ensure the reactor is properly vented to prevent pressure build-up.[5]
Q4: How does the ester group at C2 influence the reactivity of the indole ring?
The methyl carboxylate group at the C-2 position is electron-withdrawing. This deactivates the pyrrole ring towards electrophilic attack. Normally, the C-3 position is the most reactive site on an indole for electrophiles.[6] With the C-2 position substituted, the reactivity at C-3 is somewhat reduced, which can help prevent unwanted side reactions during subsequent steps like bromination, potentially favoring substitution on the benzene ring.
Part 3: Troubleshooting Guides by Experimental Stage
Stage 1: Indole Core Synthesis (e.g., Reissert or Fischer Synthesis)
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Yield of Indole Product | 1. Incorrect Acid Catalyst: The acid may be too weak to promote cyclization or too strong, causing degradation of the starting material or product.[7] 2. Unstable Intermediate: The hydrazone intermediate in a Fischer synthesis can be unstable under harsh acidic conditions.[8] 3. N-N Bond Cleavage: A common side reaction in the Fischer synthesis, especially with electron-donating groups on the carbonyl component, which competes with the desired cyclization.[9][10] | 1. Optimize Catalyst: Screen different Brønsted acids (e.g., p-TsOH, H₂SO₄) or Lewis acids (e.g., ZnCl₂) and their concentrations. Weaker acids may be preferable to prevent degradation.[8] 2. In-situ Formation: Consider forming the hydrazone intermediate under milder conditions in situ before proceeding with the high-temperature cyclization step. 3. Modify Substrate/Conditions: If N-N bond cleavage is suspected (often indicated by the formation of aniline byproducts), try running the reaction at a lower temperature or using a milder acid catalyst to disfavor this competing pathway.[9] |
| Formation of Unwanted Regioisomers | 1. Unsymmetrical Ketone/Aldehyde: In a Fischer synthesis, an unsymmetrical carbonyl compound can lead to two different enamine intermediates, resulting in a mixture of indole regioisomers.[8] | 1. Use a Symmetrical Precursor: The best solution is to design the synthesis to use a symmetrical ketone or an aldehyde to avoid this issue altogether. 2. Control Cyclization: If an unsymmetrical ketone is unavoidable, the product ratio can sometimes be influenced by the choice of acid catalyst. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[8] Extensive optimization would be required. |
Stage 2: Bromination of the Indole Core
| Problem | Potential Causes | Solutions & Explanations |
| Over-bromination (Di- and Tri-brominated byproducts detected) | 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent is a common cause. 2. High Reaction Temperature: Higher temperatures increase the reaction rate and can reduce selectivity, leading to multiple brominations.[3] 3. Highly Reactive Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to over-bromination with electron-rich systems like indoles.[3] | 1. Control Stoichiometry: Use precisely 1.0 to 1.05 equivalents of the brominating agent. Add the agent slowly to the reaction mixture to avoid localized high concentrations. 2. Lower Temperature: Perform the reaction at 0°C or even lower to improve selectivity.[3] 3. Use a Milder Agent: Switch to a milder, more selective brominating agent such as N-Bromosuccinimide (NBS) or Pyridinium bromide perbromide.[3] |
| Incorrect Regioselectivity (e.g., C3-Bromo byproduct) | 1. Unprotected Indole Nitrogen: The C3 position is the most kinetically favored site for electrophilic attack on a simple indole. | 1. Protecting Groups: While the C2-ester deactivates the ring, some C3-bromination might still occur. If this is a persistent issue, consider protecting the indole nitrogen with a group like Boc or Ts before bromination to further direct the substitution. However, this adds extra steps to the synthesis. 2. Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic solvents like THF or DMF are generally preferred for bromination with NBS. |
| Formation of Oxindole Byproducts | 1. Presence of Water with NBS: The reaction of indoles with NBS in the presence of water or other nucleophilic solvents can lead to the formation of oxindoles.[3] | 1. Use Anhydrous Conditions: Ensure all solvents (e.g., THF, DMF, CCl₄) and glassware are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize moisture contamination.[3] |
Stage 3: N-Methylation
| Problem | Potential Causes | Solutions & Explanations |
| Low Conversion / No Reaction | 1. Insufficiently Strong Base: The indole N-H has a pKa of ~17 in DMSO. The base must be strong enough to deprotonate it effectively. 2. Inactive Methylating Agent: The chosen methylating agent may not be reactive enough under the applied conditions. | 1. Base Selection: For DMC, a strong base like K₂CO₃ in a polar aprotic solvent like DMF at high temperatures is effective.[11] For other agents, bases like NaH in THF or KOH in DMSO are common choices. 2. Optimize Conditions: If using DMC, ensure the reaction is heated sufficiently (e.g., 130-150°C) as it is less reactive than traditional agents.[4][11] |
| Competing C3-Alkylation | 1. Ambident Nucleophile: The indole anion is an ambident nucleophile, with reactivity at both N1 and C3. Alkylation at C3 is a known side reaction.[12] | 1. Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the N/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation. Using K₂CO₃ can also favor N-alkylation.[4] |
Stage 4: Purification
| Problem | Potential Causes | Solutions & Explanations |
| Product Degradation on Silica Gel Column | 1. Acidic Nature of Silica: Some indole derivatives, particularly electron-rich or halogenated ones, can be sensitive to the acidic surface of standard silica gel, leading to streaking or decomposition.[3] | 1. Neutralize the Stationary Phase: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%). 2. Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase if sensitivity to silica is a major issue.[3] 3. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). |
| Difficulty Separating Product from Starting Material | 1. Similar Polarity: The N-methylated product and the N-H starting material may have very similar polarities, making chromatographic separation difficult. | 1. Optimize Eluent System: Perform thorough TLC screening with various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find an eluent that provides the best possible separation (ΔRf). 2. Recrystallization: If the product is a solid, recrystallization is often a superior method for purification at scale. Screen various solvents to find one where the product has high solubility at high temperature and low solubility at room temperature, while impurities remain soluble. |
Part 4: Scalable Experimental Protocol
This protocol outlines the N-methylation of Methyl 6-bromo-1H-indole-2-carboxylate, a critical step in the synthesis.
Objective: To perform N-methylation on a multi-gram scale using a safe and scalable reagent.
Reaction: Methyl 6-bromo-1H-indole-2-carboxylate + Dimethyl Carbonate (DMC) ---(K₂CO₃, DMF)--> this compound
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Methyl 6-bromo-1H-indole-2-carboxylate | 268.10 | 26.81 | 0.10 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 22.11 | 0.16 | 1.6 |
| Dimethyl Carbonate (DMC) | 90.08 | 26.12 (24.6 mL) | 0.29 | 2.9 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
Step-by-Step Methodology:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with Methyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.6 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the reactor.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Reagent Addition: Add dimethyl carbonate (DMC, 2.9 eq) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 150°C using a circulating oil bath on the reactor jacket.[11] The mixture will change color, often to a dark green or brown.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The reaction is typically complete within 3-6 hours. Look for the disappearance of the starting material spot.
-
Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a separate vessel containing vigorously stirred water (10x the volume of DMF). The product should precipitate as a solid.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual DMF and inorganic salts.
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.
-
Final Purification (if needed): If HPLC analysis shows impurities, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Part 5: Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing low yield in the final product.
Caption: Decision tree for troubleshooting low final product yield.
References
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Technical Support Center: A Guide to Palladium-Catalyzed Reactions with Bromoindoles
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving bromoindole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The unique electronic and structural properties of the indole nucleus, particularly when substituted with bromine, present a distinct set of challenges and opportunities. This resource, presented in a question-and-answer format, aims to provide not only solutions to common problems but also a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a 5-bromoindole is giving a low yield. What are the most common culprits?
Low yields in Suzuki-Miyaura couplings with 5-bromoindoles can often be traced back to a few key factors: suboptimal reaction conditions, catalyst deactivation, or issues with the starting materials. The indole nitrogen, if unprotected, can coordinate to the palladium catalyst, leading to inhibition.[1] Furthermore, the purity of your bromoindole and boronic acid is paramount, as impurities can poison the catalyst.[2]
A systematic approach to troubleshooting is crucial.[2] Begin by ensuring all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Even trace amounts of oxygen can lead to the formation of palladium black and homocoupling of the boronic acid.[3]
Q2: I'm observing a significant amount of palladium black in my Heck reaction. What does this signify and how can I prevent it?
The formation of palladium black, which is aggregated Pd(0) species, is a clear indicator of catalyst deactivation.[4] This is a common issue in palladium catalysis and can be triggered by high temperatures, the absence of a stabilizing ligand, or impurities in the reaction mixture. For bromoindole substrates, the reaction temperature is a critical parameter to control.
To mitigate the formation of palladium black, consider the following:
-
Ligand Selection: Ensure you are using a suitable phosphine ligand to stabilize the Pd(0) catalyst. The ligand not only prevents aggregation but also influences the reactivity and selectivity of the reaction.
-
Temperature Control: Avoid excessive temperatures, which can accelerate catalyst decomposition. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.
-
Reagent Purity and Inert Atmosphere: Use pure, degassed solvents and reagents. Oxygen can promote the oxidation and subsequent aggregation of the palladium catalyst.[3]
Q3: Should I protect the indole nitrogen (N-H) before attempting a cross-coupling reaction?
The decision to protect the indole nitrogen is a critical one and depends on the specific reaction, the position of the bromine, and the reaction conditions.
-
For N-H Bromoindoles: The acidic proton of the indole N-H can interfere with basic reagents and the catalyst. More significantly, the lone pair on the indole nitrogen can coordinate to the palladium center, acting as a catalyst poison and hindering the catalytic cycle.[1][5] In some cases, this can be overcome by using specific ligand systems or stronger bases.
-
For N-Protected Bromoindoles: Protection of the indole nitrogen (e.g., with Boc, Ts, or SEM groups) prevents coordination to the palladium catalyst and can lead to more consistent and higher yields.[6] N-alkylation has also been shown to improve yields in certain coupling reactions.[6] However, this adds extra steps to your synthetic route (protection and deprotection).
In many instances, especially for challenging couplings, N-protection is the more robust strategy to ensure reproducibility and high yields.[6]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Problem: Low to no conversion of my bromoindole.
Analysis and Solution:
Besides the general points mentioned in the FAQs, consider the following for Suzuki-Miyaura reactions:
-
Base Selection: The base plays a crucial role in the transmetalation step.[7] For bromoindoles, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent-dependent. For instance, K₂CO₃ in a dimethoxyethane/water mixture has been shown to be effective.[8]
-
Ligand Choice: The ligand is not just a stabilizer but an active participant in the catalytic cycle. For Suzuki couplings of bromoindoles, ligands like dppf and bulky, electron-rich phosphines such as PCy₃ have been used, with varying degrees of success.[8] A comparative analysis can guide your selection (see Table 1).
-
Side Reaction - Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is often promoted by aqueous basic conditions. If you observe significant formation of the corresponding arene from your boronic acid, consider using anhydrous conditions or a milder base like KF.
Table 1: Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromoindazoles (a close analogue of bromoindoles)
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [8] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [8] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [8] |
Workflow: Suzuki-Miyaura Coupling of 5-Bromoindole
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination of a bromoindole is sluggish and gives multiple byproducts.
Analysis and Solution:
The Buchwald-Hartwig amination is particularly sensitive to the choice of ligand, base, and the nature of the amine coupling partner.[9] For bromoindoles, careful optimization is often required.
-
Ligand Selection is Key: Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often the ligands of choice for challenging substrates like bromoindoles.[10][11] These ligands promote the reductive elimination step and can help overcome catalyst inhibition.
-
Base Compatibility: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[9] However, these strong bases may not be compatible with all functional groups. Weaker bases like K₂CO₃ or K₃PO₄ can be used, but may require higher temperatures or more active catalyst systems.
-
N-H vs. N-Protected: For Buchwald-Hartwig amination, an unprotected indole N-H can be particularly problematic, as it can be deprotonated by the strong base, leading to side reactions. N-protection is highly recommended for this transformation.
Detailed Protocol: Buchwald-Hartwig Amination of an N-Protected Bromoindole
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.[10][11]
-
Reagent Addition: Add the N-protected bromoindole (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to a concentration of 0.1-0.2 M with respect to the bromoindole).
-
Reaction: Seal the flask and heat with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Sonogashira and Heck Couplings
Problem: I am observing significant dehalogenation of my bromoindole in a Sonogashira/Heck reaction.
Analysis and Solution:
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[12] This can occur through various mechanisms, often involving a hydride source in the reaction mixture.
-
Hydride Sources: Potential hydride sources include the amine base (especially triethylamine), solvent (e.g., alcohols), or impurities.
-
Minimizing Dehalogenation:
-
Choice of Base: Consider using a non-coordinating, sterically hindered base.
-
Solvent: Use high-purity, anhydrous aprotic solvents like DMF, dioxane, or toluene.
-
Additives: In Sonogashira couplings, the use of a copper(I) co-catalyst (e.g., CuI) is standard and can improve reaction efficiency, potentially reducing the lifetime of palladium intermediates susceptible to dehalogenation.[13] However, copper-free conditions have also been developed.
-
Problem: My Sonogashira coupling with a bromoindole is not going to completion.
Analysis and Solution:
In addition to dehalogenation, Sonogashira couplings can be hampered by the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.
-
Inert Atmosphere: A strictly oxygen-free environment is critical to suppress Glaser coupling.
-
Ligand and Catalyst: The combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a suitable ligand is crucial. For bromoindoles, ligands like PPh₃ are commonly employed.[5]
-
Amine Base: An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and often as the solvent. It is essential that the amine is pure and dry.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole. BenchChem.
- BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
-
Cella, R., & Stefani, H. A. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal. [Link]
- Pye, D. R., & Krska, S. W. (2017). Buchwald-Hartwig Amination. In Science of Synthesis: Cross Coupling and Heck-Type Reactions 1. Georg Thieme Verlag.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
-
Cella, R., & Stefani, H. A. (2012). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Request PDF. [Link]
-
Dachwitz, T., et al. (2019). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]
-
Maccioni, E., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2496-2508. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]
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ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Cella, R., & Stefani, H. A. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed. [Link]
-
Reis, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Larhed, M. (2015). Palladium(II)-Catalyzed Heck Reactions. DiVA portal. [Link]
-
Orha, L., et al. (2021). Palladium(0)/NHC-Catalyzed Reductive Heck Reaction of Enones: A Detailed Mechanistic Study. Request PDF. [Link]
-
Goss, R. J. M., et al. (2020). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Access to Azaindoles and Indoles. [Link]
-
Request PDF. (2015). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Reis, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
O'Duill, M., et al. (2014). Synthesis of indoles using visible light: photoredox catalysis for palladium-catalyzed C-H activation. PubMed. [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]
-
Request PDF. (2014). ChemInform Abstract: Palladium Catalyzed Heck-Mizoroki and Suzuki-Miyaura Coupling Reactions (Review). [Link]
-
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
NIH. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]
-
NIH. (2023). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. [Link]
-
Semantic Scholar. (2016). Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Technical Support Center: Navigating the Instability of Indole Intermediates
A Senior Application Scientist's Guide to Preventing Decomposition
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry and drug development: the inherent instability of indole intermediates. Due to its electron-rich aromatic structure, the indole nucleus is highly susceptible to degradation, primarily through oxidation.[1] This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you preserve the integrity of your valuable indole-containing compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding indole stability.
Q1: My indole compound is turning pink/brown. What's happening and is it still usable?
A color change to pink, red, or brown is a classic visual indicator of indole oxidation and potential polymerization.[1] This occurs because the electron-rich pyrrole ring is easily attacked by atmospheric oxygen, leading to the formation of colored degradation products. While a minor color change might not significantly affect the bulk purity for certain applications, it is a definitive sign of degradation. For sensitive downstream applications, such as in drug development, it is crucial to assess the purity of the compound before proceeding.
Q2: What are the fundamental causes of indole decomposition?
The primary drivers of indole intermediate decomposition are:
-
Exposure to Atmospheric Oxygen: Oxygen is the main culprit, leading to oxidative degradation. The electron-rich C2-C3 double bond of the indole ring is particularly vulnerable.[1][2]
-
Light Exposure: Photochemical reactions can accelerate degradation pathways.
-
Elevated Temperatures: Heat increases the rate of oxidative reactions.[1]
-
Acidic Conditions: While N-protection is often used to stabilize indoles against various conditions, strong acidic environments can lead to decomposition or unwanted side reactions.[3]
-
Presence of Metal Ions: Certain metal ions can act as catalysts, promoting oxidation.[1]
Q3: What are the ideal storage conditions for indole intermediates?
To maximize the shelf-life of your indole compounds, adhere to the following storage protocols:
-
Temperature: Store at cool temperatures, typically 2-8°C. For long-term storage, -20°C is recommended.[1]
-
Light: Always use amber or opaque vials to protect the compound from light.[1]
-
Atmosphere: For sensitive indole derivatives, storing under an inert atmosphere, such as nitrogen or argon, is essential to displace oxygen.[1][4]
Q4: When should I consider using an antioxidant?
The addition of an antioxidant is a proactive measure to prevent degradation and is recommended in the following scenarios:
-
The indole derivative is known to be particularly prone to oxidation.
-
The compound will be stored for an extended period.
-
The compound is dissolved in a solvent that has not been deoxygenated.
-
The experimental procedure involves conditions that could promote oxidation, such as heating in the presence of air.[1]
Troubleshooting Guide: Diagnosing and Solving Instability Issues
This guide provides a systematic approach to troubleshooting when you suspect your indole intermediate is decomposing.
Issue 1: Rapid Color Change Observed During Reaction or Work-up
If you observe a rapid color change during your experimental procedure, it's a strong indication of decomposition.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid indole decomposition.
Issue 2: Low Yield and Multiple Spots on TLC After Purification
Low yields and the appearance of multiple, often colored, spots on a Thin Layer Chromatography (TLC) plate are common symptoms of indole decomposition during a reaction or purification.
-
Causality Analysis: The primary cause is often oxidation of the indole ring, leading to a mixture of products. A common oxidative degradation pathway involves the formation of oxindole and isatin.[5][6][7]
-
Decomposition Pathway Visualization:
Caption: Simplified oxidative decomposition pathway of indoles.
-
Mitigation Strategies:
-
N-Protection: If not already implemented, consider protecting the indole nitrogen. Electron-withdrawing groups like tosyl (Ts) or Boc can increase stability.[8][9][10]
-
Inert Atmosphere: Ensure all steps of the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon).[11][12][13]
-
Degassed Solvents: Use freshly degassed solvents for both the reaction and chromatography.[14][15][16]
-
Antioxidant Addition: For particularly sensitive intermediates, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) to the reaction mixture or purification solvents.[1]
-
Key Experimental Protocols
Protocol 1: Establishing an Inert Atmosphere in a Reaction Flask (Schlenk Technique)
This protocol describes the "evacuate-refill" cycle, a fundamental technique for handling air-sensitive compounds.[11]
Materials:
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septum
-
Vacuum/inert gas manifold (Schlenk line)[11]
-
Source of high-purity inert gas (Nitrogen or Argon)
Procedure:
-
Assemble the glassware and seal the flask with a rubber septum.
-
Connect the flask's sidearm to the Schlenk line via thick-walled vacuum tubing.
-
Carefully open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes to remove the majority of the air.
-
Close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas line to backfill the flask. You should hear the gas flowing in.
-
Repeat this evacuate-refill cycle at least three times to ensure a thoroughly inert atmosphere.[14]
-
After the final refill, maintain a slight positive pressure of the inert gas. This can be monitored with an oil bubbler on the manifold.
Protocol 2: Deoxygenating Solvents
Dissolved oxygen in solvents is a common and often overlooked cause of indole degradation.[17][18][19] Here are two common methods for deoxygenating solvents.
Method A: Inert Gas Purging (Sparging)
This method is suitable for many applications and involves bubbling an inert gas through the solvent.[16][17]
Procedure:
-
Place the solvent in a flask with a sidearm or a two-neck flask.
-
Seal the flask and insert a long needle connected to an inert gas source, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle as an outlet for the displaced gas.[17]
-
Bubble the inert gas through the solvent for at least 30-60 minutes. The time required depends on the solvent volume and the sensitivity of your reaction.[16]
Method B: Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved gases and is recommended for highly sensitive reactions.[15][17][18]
Procedure:
-
Place the solvent in a sturdy Schlenk flask (do not fill more than halfway).
-
Freeze the solvent completely by immersing the flask in a cold bath (e.g., liquid nitrogen).
-
Once frozen solid, open the flask to a high vacuum for several minutes to remove gases from the headspace.
-
Close the stopcock and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.
-
Repeat the freeze-pump-thaw cycle at least three times for maximum efficiency.[15]
Protocol 3: Using BHT as an Antioxidant
Butylated hydroxytoluene (BHT) is a common and effective antioxidant for stabilizing organic compounds.[1]
Procedure for Preparing a 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., ethanol or the reaction solvent) to dissolve the BHT.
-
Once dissolved, bring the volume up to the 10 mL mark.
-
Mix thoroughly and store in a sealed amber vial at 4°C.[1]
Procedure for Adding BHT to a Solution:
-
Determine the desired final concentration of BHT. A common concentration is 0.01%.
-
To prepare a 10 mL solution containing 0.01% BHT, add 10 µL of the 1% BHT stock solution.
-
Ensure the BHT is thoroughly mixed into the final solution.[1]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term)[1] | Slows the rate of oxidative reactions.[1] |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1] | Displaces oxygen, the primary oxidant.[1] |
| Lighting | Amber or Opaque Vials[1] | Prevents light-induced degradation. |
| Solvents | Freshly deoxygenated[15][16] | Removes dissolved oxygen, a key reactant in decomposition. |
| Antioxidants (e.g., BHT) | 0.01% (typical concentration)[1] | Scavenges free radicals that initiate oxidation. |
| pH Conditions | Neutral to Mildly Basic | Avoids acid-catalyzed decomposition or polymerization.[3] |
References
- Technical Support Center: Prevention of Indole Compound Oxid
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. (2018-11-01). [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. (2013-08-06). [Link]
-
The manipulation of air-sensitive compounds - ResearchGate. [Link]
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem.
-
Techniques for Handling Air-Sensitive Compounds - Wipf Group, University of Pittsburgh. [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008-04-12). [Link]
- Troubleshooting common issues in Fischer indole synthesis
-
How To: Degas Solvents - Department of Chemistry, University of Rochester. [Link]
-
Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. [Link]
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Degassing solvents - Chemistry Teaching Labs, University of York. [Link]
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Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC, NIH. [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A - ACS Publications. (2020-12-24). [Link]
-
Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway | ACS Omega - ACS Publications. [Link]
-
Indole: A Versatile Heterocyclic - Chemistry Research Journal. (2021). [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review - The Open Medicinal Chemistry Journal. (2021). [Link]
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. (2014-04-07). [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023-10-10). [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012-10-02). [Link]
-
Indole - Wikipedia. [Link]
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. [Link]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023-07-18). [Link]
-
Deoxygenation of Solutions and Its Analytical Applications - ResearchGate. [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023-07-18). [Link]
-
Green Oxidation of Indoles using halide Catalysis - Research Communities. (2019-10-29). [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021-12-09). [Link]
-
Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - MDPI. (2023-08-12). [Link]
-
(PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018-11-01). [Link]
-
Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay | Request PDF - ResearchGate. [Link]
-
Synthesis of indoles - Organic Chemistry Portal. [Link]
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Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate. [Link]
-
Indole Synthesis - Sciencemadness Discussion Board. (2009-12-22). [Link]
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Protecting group - Wikipedia. [Link]
-
Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence. [Link]
-
Protecting Groups. [Link]
-
Regioselective oxidation of indoles to 2-oxindoles - RSC Publishing. [Link]
-
Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant - MDPI. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. [Link]
-
Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58) - YouTube. (2021-09-11). [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]
-
Microbial Degradation of Indole and Its Derivatives - Semantic Scholar. (2015-03-29). [Link]
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. (2024-12-23). [Link]
-
Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin - PubMed. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Techniques for Indole Esters
Welcome to the technical support center for the purification of indole esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the purity, yield, and efficiency of your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when planning the purification of a newly synthesized indole ester.
Q1: What is the best initial purification strategy for a new indole ester derivative?
A1: The optimal starting point involves a preliminary assessment of your crude product's composition and polarity.
-
Thin-Layer Chromatography (TLC): Begin by running TLC plates with a few common solvent systems (e.g., gradients of ethyl acetate in hexanes, and dichloromethane in methanol) to visualize the number of components and estimate the polarity of your target compound.[1]
-
Solubility Tests: Check the solubility of your crude material in various common recrystallization solvents.
-
Strategy Selection:
-
If TLC shows a major spot with good separation from impurities, and the compound appears to be a solid, crystallization is often the most efficient first step.
-
If the mixture is complex, contains products of similar polarity, or is an oil, flash column chromatography is the more appropriate initial approach.[2]
-
Q2: My indole ester appears to be degrading during purification on a silica gel column. What are the likely causes and solutions?
A2: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1]
-
Diagnosis: To confirm instability, spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot or a streak originating from the baseline appears, your compound is likely unstable on silica.[3]
-
Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your column eluent containing 1-2% triethylamine (for basic compounds) or acetic acid (for acidic compounds) and pack the column with this mixture. This neutralizes the active sites.[1]
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or Florisil for acid-sensitive compounds. For very polar derivatives, reversed-phase (C18) chromatography is an excellent alternative.[3]
-
Q3: How can I quickly remove baseline impurities without performing a full column separation?
A3: A "plug" or "short-path" filtration is an effective technique for removing highly polar or non-polar impurities that have a significant difference in Rf from your product.
-
Method: Place a sintered glass funnel with a layer of cotton or glass wool at the bottom, add a short column of silica gel (typically 2-3 inches), and pre-elute with your chosen solvent system. Dissolve your crude mixture in a minimum amount of solvent and pass it through the silica plug, collecting the eluate. This method is much faster than running a full column and is ideal for removing impurities that remain at the baseline (Rf=0) or run with the solvent front (Rf=1).[3]
Purification Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during chromatography and crystallization.
Guide 1: Flash Column Chromatography
Flash chromatography is the workhorse of purification for many indole esters. However, achieving optimal separation requires careful technique.
Q: My indole ester is co-eluting with a non-polar impurity. How can I improve the separation?
A: This is a classic challenge where the polarity of the mobile phase is too high, or the selectivity of the system is insufficient. The goal is to have your target compound with an Rf value between 0.2 and 0.5 for good separation.[2]
-
Causality: If the Rf values of your product and the impurity are very close (e.g., 0.6 and 0.7), they will be difficult to separate. A high Rf value ( > 0.5) for your product indicates it is eluting too quickly, reducing its interaction time with the silica and thus minimizing separation.[2]
-
Solutions:
-
Decrease Mobile Phase Polarity: Systematically reduce the percentage of the polar solvent (e.g., reduce ethyl acetate in a hexanes/ethyl acetate system). This will increase the retention of both compounds on the silica, hopefully to different extents, thereby improving separation.
-
Change Solvent Selectivity: If reducing polarity doesn't work, the impurity and product may have similar polarities but different functional groups. Try a different solvent system. For instance, instead of an ester-based solvent like ethyl acetate, try an ether (diethyl ether, THF) or a chlorinated solvent (DCM) paired with a non-polar solvent like hexanes or petroleum ether.[2]
-
Implement a Step Gradient: A linear gradient is not always optimal. A step gradient, where the solvent polarity is increased in discrete steps, can sharpen peaks and improve the resolution between closely eluting compounds.[4]
-
Q: My highly polar indole ester is stuck at the baseline (Rf=0) even with 100% ethyl acetate. What should I do?
A: This indicates that your compound is strongly adsorbed to the silica gel and a more aggressive, polar mobile phase is required.[3]
-
Causality: The hydroxyl groups on the surface of silica gel are acidic and form strong hydrogen bonds with polar functional groups on your molecule, preventing it from moving.
-
Solutions:
-
Introduce a More Polar Solvent: Switch to a solvent system like dichloromethane/methanol. Start with a low percentage of methanol (1-2%) and gradually increase it.
-
Use Additives: If your indole ester has an acidic or basic handle, adding a small amount of a modifier to the mobile phase can dramatically improve chromatography. For basic compounds (e.g., those with an amine), add 0.5-1% triethylamine or ammonia in methanol.[5] For acidic compounds, add 0.5-1% acetic acid or formic acid.
-
Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase (RP) chromatography is often more effective. In RP, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Guide 2: Crystallization
Crystallization is a powerful technique that can yield exceptionally pure material if the conditions are right.
Q: My indole ester is "oiling out" of solution instead of forming crystals. How can I fix this?
A: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent, or when the solution is too supersaturated.[6]
-
Causality: The molecules are coming out of solution too rapidly to organize into a crystal lattice, instead forming an amorphous, liquid phase.
-
Solutions:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in a colder environment like a refrigerator or ice bath. A slower cooling rate gives molecules more time to orient themselves correctly.
-
Use a More Dilute Solution: Oiling out is often a concentration effect. Try using more solvent to dissolve the compound initially.
-
Change the Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Often, a binary solvent system is required. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and add a "poor" or "anti-solvent" (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[6][7] This technique carefully controls the supersaturation point.
-
Q: I have very low recovery after recrystallization. How can I improve my yield?
A: Low yield is typically due to using too much solvent or the compound having significant solubility in the solvent even at low temperatures.
-
Causality: The goal of recrystallization is to find a solvent that dissolves your compound when hot but not when cold. If too much solvent is used, a significant portion of the product will remain dissolved in the mother liquor upon cooling.
-
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent needed to fully dissolve your compound. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to minimize the solubility of your compound and maximize precipitation.[8]
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often obtain a "second crop" of crystals by concentrating the mother liquor by about half and re-cooling. Note that this second crop may be less pure than the first.
-
Wash Crystals Sparingly: When washing the collected crystals to remove residual mother liquor, use a minimal amount of ice-cold recrystallization solvent. Using room temperature solvent will redissolve some of your product.[8]
-
Data Summary: Common Purification Solvents
The choice of solvent is critical for both chromatography and crystallization. The following table provides common solvent systems, ordered by increasing polarity for chromatographic elution.
| Technique | Solvent System (Non-polar to Polar) | Application Notes |
| Chromatography | Hexanes / Petroleum Ether | For very non-polar compounds. |
| Hexanes / Diethyl Ether | Good general-purpose system.[2] | |
| Hexanes / Ethyl Acetate | Very common, but ethyl acetate can be a strong solvent.[2][4] | |
| Dichloromethane / Methanol | For more polar compounds.[5] | |
| Crystallization | n-Hexane / Heptane | For non-polar solids.[6] |
| Ethyl Acetate / Hexanes | Excellent and common binary system for moderately polar esters.[7] | |
| Acetone / Water | For polar compounds that are water-insoluble.[7] | |
| Ethanol / Water | A classic choice for compounds with hydrogen-bonding capability.[9] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Indole Ester
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf of ~0.3 for your target compound. For this example, let's assume 20% Ethyl Acetate in Hexanes.
-
Column Packing: Select a column size appropriate for the amount of crude material. As a rule of thumb, use a silica-to-crude material ratio of 50:1 to 100:1 by weight. Pack the column using the "slurry method" with the initial, less polar eluent (e.g., 10% EtOAc/Hexanes).
-
Sample Loading (Dry Loading): Dissolve your crude indole ester (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., DCM or acetone). Add ~1-2 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. Carefully layer this powder on top of the packed column.
-
Elution: Begin elution with a solvent system of lower polarity than your target Rf system (e.g., 10% EtOAc/Hexanes). Run 2-3 column volumes of this initial solvent to elute very non-polar impurities.
-
Gradient Elution: Gradually increase the polarity. You can do this linearly or in steps (e.g., increase to 15% EtOAc, then 20%, then 25%). A step gradient often provides better separation.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole ester.
Protocol 2: Recrystallization of an Indole Ester using a Binary Solvent System (Ethyl Acetate/Hexanes)
-
Solvent Selection: This protocol is for a compound that is soluble in ethyl acetate and insoluble in hexanes.
-
Dissolution: Place the crude indole ester in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethyl acetate required to completely dissolve the solid. Keep the solution gently boiling.
-
Addition of Anti-Solvent: While the solution is hot and stirring, add hexanes dropwise. The solution will become cloudy (turbid). This is the point of saturation.
-
Clarification: Add 1-2 drops of hot ethyl acetate, just enough to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes (or a hexanes-rich mixture from the solvent system) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualized Workflows
General Purification Workflow
This diagram outlines the decision-making process when faced with a crude indole ester product.
Caption: Decision tree for selecting an initial purification strategy for indole esters.
Troubleshooting Logic for Poor Chromatographic Separation
This flowchart provides a logical path for diagnosing and solving poor separation in flash chromatography.
Caption: A logical workflow for troubleshooting poor separation in flash chromatography.
References
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Retrieved from [Link]
-
ResearchGate. (2017). How to remove non-polar impurity from the compound?. Retrieved from [Link]
-
Biotage. (n.d.). Strategies for Improving Flash Chromatography Efficiency. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
PubMed. (1987). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isolation and Characterization of Esters of Indole-3-Acetic Acid from the Liquid Endosperm of the Horse Chestnut (Aesculus species). Retrieved from [Link]
- Unknown Source. (n.d.). viii.
-
Semantic Scholar. (n.d.). [PDF] Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2014). Crystallization purification of indole. Retrieved from [Link]
-
ResearchGate. (2024). Removing Nonpolar Impurities from Methanol Extract-which solvent do you recommend?. Retrieved from [Link]
- Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of....
-
ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]
-
YouTube. (2020). Chromatography Troubleshooting. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Welcome to the dedicated technical support center for Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on maintaining the stability and purity of this versatile indole derivative. In the following sections, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, storage, and application of this compound. Our aim is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experimental outcomes.
Understanding the Stability Profile of this compound
The indole scaffold is a privileged structure in medicinal chemistry, but it is also susceptible to various degradation pathways.[1] The stability of this compound is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents. The electron-rich nature of the indole ring makes it prone to oxidation, while the ester functional group can be susceptible to hydrolysis under certain conditions.
Troubleshooting Unstable Samples and Unexpected Results
This section addresses common issues that may indicate degradation of your this compound sample.
Issue 1: Discoloration of Solid Compound or Solutions
Question: My solid sample of this compound, which was initially a light yellow solid, has developed a pink, brown, or purplish hue. What is causing this, and is the compound still usable?
Answer:
Discoloration is a common indicator of indole degradation, often due to oxidation and subsequent polymerization. The indole nucleus is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[1]
-
Causality: The observed color change is likely due to the formation of oxidized species, such as oxindoles, and potentially the formation of colored oligomers. The N-methylation in your compound can influence the specific degradation pathway, but the general susceptibility to oxidation remains.
-
Troubleshooting Steps:
-
Assess Purity: Before use, assess the purity of the discolored sample using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Thin-Layer Chromatography (TLC). Compare the chromatogram to that of a known pure sample, if available. The presence of new peaks or spots indicates the formation of degradation products.
-
Purification: If the purity is compromised, purification by column chromatography on silica gel or recrystallization may be necessary.
-
Preventative Measures: To prevent future discoloration, store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature of 0-8°C.[2]
-
Issue 2: Inconsistent or Poor Results in Chemical Reactions
Question: I am using this compound in a cross-coupling reaction, but I am observing low yields and the formation of unexpected byproducts. Could this be related to the stability of the starting material?
Answer:
Yes, the purity and stability of your starting material are critical for achieving consistent and high-yielding reactions. Degradation products can interfere with catalytic cycles or lead to the formation of unwanted side products.
-
Causality:
-
Oxidative Degradation: Oxidized impurities can potentially poison catalysts or participate in side reactions.
-
Hydrolysis: If the compound has been exposed to acidic or basic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid could have occurred. This carboxylic acid may react differently under your reaction conditions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 0-8°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[2] For solutions, use degassed solvents and store them at low temperatures, also protected from light.
Q2: How does pH affect the stability of this compound in solution?
A2: While specific data for this compound is limited, indole derivatives are generally most stable in neutral to slightly basic conditions (pH 7-8.5).[1] Strong acidic conditions can lead to protonation of the indole ring, potentially causing side reactions. Strongly basic conditions can promote hydrolysis of the methyl ester to the corresponding carboxylic acid.[3]
Q3: Is this compound sensitive to light?
A3: Yes, indole-containing compounds are often susceptible to photodegradation.[1] It is crucial to protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing should be conducted as part of forced degradation studies to understand the specific sensitivity of this molecule.[4][5]
Q4: What are the likely degradation products I should look for?
A4: Based on the structure, the most probable degradation pathways are oxidation of the indole ring and hydrolysis of the methyl ester.
-
Oxidation Products: Look for the formation of oxindole or other hydroxylated species.[6]
-
Hydrolysis Product: The primary hydrolysis product would be 6-bromo-1-methyl-1H-indole-2-carboxylic acid.
Q5: What analytical techniques are best for assessing the stability and purity of this compound?
A5: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method using a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is the gold standard for separating the parent compound from its degradation products.[7] UV detection is suitable for this chromophoric molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify and quantify impurities and degradation products.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of degradation products, aiding in their structural elucidation.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample and a solution of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5]
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method to monitor the formation of degradation products.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for purity assessment.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a sample solution of this compound in the mobile phase or a suitable solvent at a concentration of approximately 0.1 mg/mL.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Hypothetical Degradation Pathways
Sources
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Validation & Comparative
A Comparative Guide to the Bioactivity of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate Derivatives
For researchers, medicinal chemists, and drug development professionals, the indole nucleus represents a privileged scaffold, forming the core of numerous biologically active compounds. Among these, derivatives of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate are of significant interest due to their potential as versatile intermediates in the synthesis of novel therapeutic agents targeting cancer and infectious diseases.[1][2] The strategic placement of a bromine atom at the C6-position and a methyl group on the indole nitrogen enhances the potential for diverse functionalization, making this scaffold a prime candidate for developing new chemical entities with tailored biological activities.[1][3]
This guide provides a comparative analysis of the bioactivity of key derivatives of this compound, drawing upon experimental data from structurally related indole compounds to project their potential therapeutic applications. We will delve into their anticancer and antimicrobial properties, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
The Core Scaffold: A Foundation for Bioactivity
The parent compound, this compound, serves as a crucial starting material for generating a library of derivatives.[1][2] Its structure is primed for modifications, primarily at the C2-carboxy methyl ester group, which can be hydrolyzed and subsequently coupled with various amines or other functionalities to yield a diverse range of amides and other derivatives. This versatility allows for a systematic exploration of the structure-activity landscape.
Comparative Bioactivity Analysis
While a direct head-to-head comparative study on a complete series of this compound derivatives is not extensively documented, we can extrapolate and compare potential bioactivities based on robust studies of closely related 6-bromo-indole and indole-2-carboxamide analogues. The primary areas of therapeutic promise for these derivatives are in oncology and microbiology.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5] Modifications of the indole-2-carboxamide moiety have been shown to yield potent cytotoxic agents against a variety of cancer cell lines.
A representative structure-activity relationship study on indolylisoxazolines, which share a common indole core, revealed that substitutions on the indole ring significantly impact cytotoxicity.[6] For instance, the placement of a methoxy group at the C6-position of the indole ring led to a substantial improvement in cytotoxicity against several cancer cell lines.[6] This suggests that derivatives of our core scaffold, which already possesses a bromo group at this position, could exhibit potent anticancer effects.
Table 1: Comparative Anticancer Activity of Representative Indole-2-Carboxamide Derivatives
| Compound ID | Derivative Class | Modification from Parent Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical-1 | Amide | N-phenylethyl amide | MCF-7 (Breast) | 8.5 | N/A |
| Hypothetical-2 | Amide | N-(4-fluorobenzyl) amide | MCF-7 (Breast) | 5.2 | N/A |
| Hypothetical-3 | Hydrazide | Hydrazide | MCF-7 (Breast) | 12.1 | N/A |
| Hypothetical-4 | Amide | N-phenylethyl amide | MDA-MB-231 (Breast) | 6.7 | N/A |
| Hypothetical-5 | Amide | N-(4-fluorobenzyl) amide | MDA-MB-231 (Breast) | 4.1 | N/A |
| Hypothetical-6 | Hydrazide | Hydrazide | MDA-MB-231 (Breast) | 10.8 | N/A |
| Doxorubicin | Standard Drug | - | MCF-7 / MDA-MB-231 | ~1-2 | [6] |
Note: The data presented for hypothetical compounds are extrapolated from studies on structurally similar indole derivatives for illustrative purposes.
The projected data suggests that the nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency. Aromatic and substituted aromatic moieties, such as the 4-fluorobenzyl group, appear to enhance cytotoxicity compared to a simple hydrazide. This is a common theme in the SAR of indole-based anticancer agents, where lipophilic and electronically distinct groups can improve target engagement.[5]
Many indole-based anticancer agents exert their effects by inducing apoptosis (programmed cell death) in cancer cells.[6] This is often achieved through the modulation of key signaling pathways, such as the p53 and Bcl-2 pathways, and the activation of caspases.
Caption: Proposed apoptotic pathway induced by indole-2-carboxamide derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Bromo-substituted indoles have demonstrated significant promise in this area, exhibiting both intrinsic antibacterial activity and the ability to potentiate existing antibiotics.[7]
Studies on 6-bromoindolglyoxylamido derivatives, which are structurally related to our core scaffold, have identified compounds with potent activity against both Gram-positive and Gram-negative bacteria.[7] The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[7]
Table 2: Comparative Antimicrobial Activity of Representative 6-Bromo-Indole Derivatives
| Compound ID | Derivative Class | Modification from Parent Scaffold | Bacterial Strain | MIC (µg/mL) | Reference |
| Hypothetical-A | Amide | N-butyl amide | S. aureus | 16 | N/A |
| Hypothetical-B | Amide | N-octyl amide | S. aureus | 8 | N/A |
| Hypothetical-C | Polyamine Conjugate | Spermine conjugate | S. aureus | 4 | [7] |
| Hypothetical-D | Amide | N-butyl amide | E. coli | 32 | N/A |
| Hypothetical-E | Amide | N-octyl amide | E. coli | 16 | N/A |
| Hypothetical-F | Polyamine Conjugate | Spermine conjugate | E. coli | 8 | [7] |
| Ciprofloxacin | Standard Drug | - | S. aureus / E. coli | ~0.5-2 | [8] |
Note: The data presented for hypothetical compounds are extrapolated from studies on structurally similar 6-bromo-indole derivatives for illustrative purposes.
The SAR for antimicrobial activity suggests that increasing the lipophilicity of the alkyl chain on the amide (from butyl to octyl) enhances antibacterial potency. Furthermore, conjugation with polyamines like spermine can lead to a significant boost in activity, likely due to enhanced interaction with and disruption of the negatively charged bacterial membrane.
Experimental Protocols
To ensure the reproducibility and validation of the bioactivity data, it is essential to follow standardized experimental protocols.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with significant potential for development as anticancer and antimicrobial agents. The SAR insights gleaned from related indole structures suggest that strategic modifications to the C2-carboxamide moiety can lead to potent and selective compounds. Future research should focus on the synthesis and systematic evaluation of a dedicated library of these derivatives to establish a definitive SAR and identify lead candidates for further preclinical development. In particular, exploring a wider range of amine substituents and polyamine conjugates could unlock derivatives with superior efficacy and improved pharmacological profiles.
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N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. ResearchGate. [Link]
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Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
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The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Synthesis of Substituted Indoles: From Classic Reactions to Modern Catalysis
The indole scaffold is a privileged structural motif, forming the core of a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Its prevalence in biologically active molecules underscores the critical importance of efficient and versatile synthetic methods for accessing substituted indole derivatives.[2] This guide provides an in-depth, objective comparison of seminal, classical indole syntheses—the Fischer, Bischler-Möhlau, and Reissert routes—with modern, transition-metal-catalyzed strategies. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each method, supported by experimental protocols and comparative data to inform your synthetic planning.
Classical Approaches: The Bedrock of Indole Synthesis
For over a century, a handful of named reactions have been the workhorses for indole synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant and are often the most cost-effective for large-scale production.
The Fischer Indole Synthesis: A Timeless Classic
First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[3][4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3][4][5]
Mechanism and Rationale:
The power of the Fischer synthesis lies in its elegant and robust mechanism. The process begins with the formation of a phenylhydrazone from the condensation of a phenylhydrazine with a carbonyl compound.[4][5] Under acidic conditions, the hydrazone tautomerizes to an enamine intermediate.[3][5] This enamine is the crucial component for the key bond-forming step: a[4][4]-sigmatropic rearrangement, which leads to the cleavage of the N-N bond and the formation of a di-imine intermediate.[3][5] Subsequent cyclization and elimination of ammonia under the acidic conditions yield the final aromatic indole product.[4][5] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[2][4][5]
Caption: Workflow of the Bischler-Möhlau Indole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [1]
-
Synthesis of N-Phenacylaniline: Equimolar amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.
-
Microwave-Assisted Cyclization: A mixture of the resulting N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.
Advantages and Limitations:
The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles. However, the classical conditions are harsh, often requiring high temperatures and leading to low yields and potential side products. [6][7]The regiochemical outcome can also be unpredictable. [7]Modern modifications, such as the use of microwave irradiation, have significantly improved the efficiency and practicality of this method. [1]
The Reissert Indole Synthesis
The Reissert synthesis is a versatile method for preparing indoles, particularly those with substituents at the 2-position. [8]It involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. [8][9] Mechanism and Rationale:
The synthesis begins with the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. [8][9]This intermediate is then subjected to reductive cyclization, typically using zinc dust in acetic acid. [8][9]This step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form indole-2-carboxylic acid. [8]The resulting carboxylic acid can be decarboxylated upon heating to yield the corresponding indole. [8][9]
Caption: Mechanism of the Reissert Indole Synthesis.
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid [1]
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.
-
Decarboxylation (Optional): The indole-2-carboxylic acid can be decarboxylated by heating to yield indole.
Advantages and Limitations:
The Reissert synthesis is particularly useful for preparing indoles with a carboxylic acid group at the 2-position, which can be a handle for further functionalization. The starting materials are readily available. However, the reaction conditions, which involve strong bases and reducing agents, may not be suitable for all substrates.
Modern Catalytic Approaches: A New Era of Indole Synthesis
The advent of transition-metal catalysis has revolutionized organic synthesis, and indole synthesis is no exception. These modern methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to their classical counterparts. [10]
Palladium-Catalyzed Indole Synthesis
Palladium catalysis has been extensively employed for the synthesis of indoles. [10]Methods such as the Hegedus, Buchwald-Hartwig, and Larock syntheses have emerged as powerful tools. [5][11][12] Mechanism and Rationale:
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. [11]The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form the key C-N bond in the indole ring from an appropriately substituted precursor. [5][13]This reaction is known for its excellent functional group tolerance. [13]
Caption: Simplified Catalytic Cycle for a Palladium-Catalyzed Indole Synthesis.
Experimental Protocol: Buchwald-Hartwig Amination for Indole Synthesis [14] (Note: This is a general representation. Specific conditions vary widely based on substrates and ligands.)
-
Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the amine or hydrazone (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Reaction Execution: The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Advantages and Limitations:
Palladium-catalyzed methods offer significant advantages, including mild reaction conditions, broad substrate scope, and high functional group tolerance. [13]They can be used to synthesize indoles that are inaccessible through classical routes. The primary limitations are the cost and sensitivity of the palladium catalysts and ligands, which can be a consideration for large-scale synthesis.
Comparative Analysis
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methods.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), High temperature | Versatile, one-pot possible, cost-effective [3][4] | Harsh conditions, limited functional group tolerance, requires α-hydrogens [2][3] | Moderate to excellent [3] |
| Bischler-Möhlau | α-Halo-ketone, Aniline | Excess aniline, High temperature (classical); Microwave (modern) | Direct route to 2-arylindoles | Harsh conditions, low yields, unpredictable regiochemistry (classical) [6][7] | Low (classical) to good (modern) [1][6] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong base (e.g., KOEt), Reductive cyclization (e.g., Zn/AcOH) | Access to 2-carboxyindoles, readily available starting materials [8] | Use of strong base and reducing agents | Good |
| Palladium-Catalyzed | Aryl halide, Amine/Hydrazone/Alkene | Pd catalyst, Phosphine ligand, Base | Mild conditions, broad substrate scope, high functional group tolerance [13] | Catalyst cost and sensitivity | Good to excellent |
Conclusion
The synthesis of substituted indoles is a rich and evolving field. Classical methods like the Fischer, Bischler-Möhlau, and Reissert syntheses remain valuable tools, particularly for large-scale applications where cost is a primary driver. However, the advent of modern catalytic methods, especially those employing palladium, has opened up new avenues for the synthesis of complex and highly functionalized indoles under mild conditions. The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the functional group compatibility required. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, is paramount for the successful design and execution of a synthetic strategy for substituted indoles.
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- 14. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
A Researcher's Guide to Validating the Mechanism of Action of Novel Indole-Based Therapeutics
This guide provides a comprehensive framework for researchers and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel therapeutic candidates derived from the versatile chemical scaffold, Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate. While this starting material is primarily a synthetic intermediate, its indole core is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs.[1][2][3] This guide will, therefore, use a hypothetical derivative, "Indole-X," synthesized from this precursor, to illustrate a robust, multi-pronged approach to MoA validation.
The Hypothetical Starting Point: "Indole-X"
For the purpose of this guide, we will assume "Indole-X" has been synthesized from this compound and has demonstrated potent anti-proliferative activity against a panel of colorectal cancer cell lines in a phenotypic screen. The primary objective is now to uncover its molecular target and validate the mechanism by which it exerts its anti-cancer effects.
A Phased Approach to Mechanism of Action Validation
Our validation strategy is structured in three key phases:
-
Phase 1: Target Identification - Unbiased approaches to identify the molecular target(s) of Indole-X.
-
Phase 2: Target Engagement & Validation - Orthogonal assays to confirm the direct interaction of Indole-X with its putative target and validate its functional consequence.
-
Phase 3: Pathway Analysis & Cellular Phenotype Correlation - Connecting the molecular interaction to the observed cellular phenotype.
Below is a workflow diagram illustrating this phased approach.
Caption: A three-phased workflow for elucidating and validating the mechanism of action of a novel compound.
Phase 1: Target Identification
The initial step is to generate a list of potential molecular targets for Indole-X. An unbiased approach is crucial to avoid confirmation bias.
Experimental Strategy: Affinity Chromatography-Mass Spectrometry
Rationale: This technique allows for the isolation of proteins from a cell lysate that physically interact with Indole-X. By immobilizing a derivative of Indole-X onto a solid support, we can "fish" for its binding partners.
Detailed Protocol:
-
Synthesis of Affinity Probe: Synthesize an analog of Indole-X with a linker arm and a reactive group (e.g., an amine or carboxylic acid) for immobilization, ensuring the modification does not abrogate its biological activity.
-
Immobilization: Covalently attach the affinity probe to activated sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from the colorectal cancer cell line of interest.
-
Affinity Pulldown: Incubate the lysate with the Indole-X-conjugated beads. As a negative control, incubate the lysate with beads conjugated with a structurally similar but inactive analog.
-
Washing: Wash the beads extensively with a low-stringency buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using a high-salt buffer, a change in pH, or by competing with an excess of free Indole-X.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Interpretation: Putative targets will be proteins that are significantly enriched in the Indole-X pulldown compared to the negative control.
Alternative and Complementary Approaches
| Method | Principle | Advantages | Disadvantages |
| Yeast Two-Hybrid | Genetically based method to detect protein-protein interactions. Can be adapted to screen for small molecule-protein interactions. | In vivo method, sensitive. | High rate of false positives; requires a nuclear-localized interaction. |
| Computational Target Prediction | In silico methods that predict targets based on the chemical structure of the small molecule and its similarity to known ligands. | Fast, cost-effective, can provide a broad range of potential targets. | Predictions require experimental validation; accuracy depends on the quality of the database. |
Phase 2: Target Engagement and Validation
Once a list of putative targets is generated, the next critical step is to confirm direct binding and assess the functional consequences of this interaction. Let's assume our target identification pointed towards the serine/threonine kinase, CDK2 , a known regulator of the cell cycle.
Experimental Strategy 1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Detailed Protocol:
-
Cell Treatment: Treat intact colorectal cancer cells with Indole-X at various concentrations. A vehicle-treated control (e.g., DMSO) is essential.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Protein Quantification: Analyze the amount of soluble CDK2 in the supernatant at each temperature using Western blotting or ELISA.
Data Interpretation: A positive result is a shift in the melting curve of CDK2 to a higher temperature in the presence of Indole-X, indicating stabilization upon binding.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Strategy 2: In Vitro Kinase Assay
Rationale: To confirm that the binding of Indole-X to CDK2 has a functional consequence, we must test its effect on the enzyme's catalytic activity.
Detailed Protocol:
-
Reaction Setup: In a multi-well plate, set up a reaction mixture containing recombinant human CDK2/Cyclin E1 complex, a specific peptide substrate (e.g., a fragment of Histone H1), and ATP.
-
Compound Addition: Add Indole-X at a range of concentrations. As a positive control, include a known CDK2 inhibitor (e.g., Roscovitine).
-
Reaction Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Plot the kinase activity against the concentration of Indole-X and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data: Indole-X vs. Known CDK2 Inhibitor
| Compound | Target Engagement (CETSA, ΔTm °C) | Functional Inhibition (Kinase Assay, IC50 nM) |
| Indole-X | 5.2 | 85 |
| Roscovitine | 6.1 | 50 |
| Inactive Analog | 0.3 | > 10,000 |
Note: Data is hypothetical for illustrative purposes.
Phase 3: Pathway Analysis & Cellular Phenotype Correlation
The final phase is to link the validated molecular interaction (Indole-X inhibiting CDK2) to the initial observation of anti-proliferative activity.
Experimental Strategy: Western Blotting for Pathway Markers
Rationale: CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition should lead to decreased phosphorylation of its downstream substrates, primarily the Retinoblastoma protein (Rb).
Detailed Protocol:
-
Cell Treatment: Treat colorectal cancer cells with Indole-X at concentrations around its cellular IC50 for proliferation.
-
Lysate Collection: Harvest cell lysates at various time points (e.g., 0, 6, 12, 24 hours).
-
Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against:
-
Phospho-Rb (Ser807/811) - the direct substrate of CDK2.
-
Total Rb.
-
Cyclin E1 - the regulatory partner of CDK2.
-
β-actin - as a loading control.
-
Expected Outcome: Treatment with Indole-X should lead to a time- and dose-dependent decrease in the phosphorylation of Rb at Ser807/811, confirming the on-target effect in cells.
Correlating to Cellular Phenotype: Cell Cycle Analysis
Rationale: If Indole-X inhibits CDK2, it should induce a cell cycle arrest at the G1/S checkpoint.
Detailed Protocol:
-
Cell Treatment: Treat cells with Indole-X for 24 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain their DNA with a fluorescent dye like propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Expected Outcome: A significant increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases, would strongly support the proposed MoA.
Conclusion
This guide outlines a systematic and rigorous approach to move from a phenotypic hit to a validated mechanism of action for a novel compound derived from a common indole scaffold. By employing a combination of unbiased target identification, orthogonal target engagement and functional assays, and downstream pathway analysis, researchers can build a robust and compelling case for the specific molecular mechanism of their compound. This level of detailed characterization is essential for the successful progression of any new chemical entity in the drug discovery pipeline.
References
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efficacy of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate vs. other halogenated indoles
An In-Depth Comparative Guide to the Efficacy of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate and Other Halogenated Indoles
Introduction: The Enduring Legacy of Halogenated Indoles in Modern Therapeutics
From the ancient, prized Tyrian purple dye—a brominated indigo derivative—to the forefront of modern medicinal chemistry, halogenated indoles have established themselves as a "privileged scaffold" in drug discovery.[1][2] These heterocyclic compounds, frequently found in marine organisms, exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[2][3][4] The incorporation of halogen atoms into the indole ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn modulates its metabolic stability, target binding affinity, and overall efficacy.[2][5][6]
This guide provides a comparative analysis of this compound, a versatile synthetic intermediate[7][8], against a range of other halogenated indoles. We will dissect the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols for assessing their biological activity.
The Subject Compound: this compound
This compound serves as a critical building block in the synthesis of more complex, biologically active molecules for therapeutic applications, particularly in oncology and neurology.[7][8][9] Its structure contains three key features whose impact on efficacy we will explore in comparison to other halogenated indoles:
-
Bromination at the C6-Position: A common feature in marine-derived indole alkaloids.[2]
-
N-Methylation: Methylation of the indole nitrogen.
-
Methyl Carboxylate at the C2-Position: An ester functional group at a key synthetic handle.
While this specific compound is primarily recognized as a synthetic intermediate[8], its structural motifs are present in numerous bioactive molecules. By analyzing the influence of each component part, we can infer its potential efficacy relative to other, more extensively studied halogenated indoles.
Structure-Activity Relationship (SAR): A Comparative Dissection
The biological activity of indole derivatives is critically dependent on the nature and position of substituents on the indole core. Halogenation is a key strategy in agrochemical and pharmaceutical design to enhance biological activity.[10]
The Crucial Role of Halogenation: Position and Identity
The placement of a halogen on the indole ring is a determining factor in potency and selectivity.
-
Positional Isomerism (C5 vs. C6 vs. C7):
-
C6-Bromination: As seen in our subject compound, bromine at the C6 position is a feature of naturally occurring bioactive meridianins (marine alkaloids).[3] Studies on meridianin analogues have shown that a single bromine substitution at the C5 or C6 position results in a considerable improvement in potency for kinase inhibition.[3] In anti-inflammatory assays, 6-bromoisatin demonstrated more potent nitric oxide (NO) inhibition than 5-bromoisatin and 7-bromoisatin.[11]
-
C5-Bromination: Substitution at the C5 position is also highly favorable. For instance, in a series of aplicyanins, a bromine at position 5 strongly favors antiproliferative activity.[3]
-
Multi-halogenation: The introduction of multiple halogens can further enhance activity. Quantitative structure–activity relationship (QSAR) models have identified that halogen substitutions at the C4, C5, and C6 positions are optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects.[5] For example, 4,6-dibromoindole and 5-bromo-4-chloroindole exhibit potent antifungal and antibiofilm effects against drug-resistant Candida species.[5][12]
-
-
Halogen Identity (Br vs. Cl, F, I):
-
Structure-activity relationship analyses frequently suggest that chloro and bromo groups at certain positions significantly enhance anticancer activity.[13]
-
Fluorine, while not the focus here, is also a critical substituent. In some indole-chalcone series, a fluoro group at the 6-position resulted in potent cytotoxicity.[14]
-
The choice of halogen can fine-tune the molecule's ability to form halogen bonds, a key non-covalent interaction that can improve binding affinity to biological targets.[12]
-
The Influence of N-Methylation and C2-Substitution
-
N-Methylation: Methylation of the indole nitrogen, as present in our subject compound, is known to be important for certain biological activities, such as kinase inhibition in meridianin compounds.[3] In a separate series of anti-trypanosomal compounds, N-methylation of both the indole and an amide side chain restored potency, potentially by influencing the molecule's spatial orientation.[15]
-
C2-Carboxylate Group: The methyl carboxylate group at the C2 position is a versatile handle for synthetic elaboration. While many potent natural indoles are substituted at the C3 position[3][4], functionalization at C2 is also synthetically accessible. The efficacy of this substitution pattern would need to be directly compared to other C2-substituted or C3-substituted analogs in relevant biological assays. In agrochemical research, the introduction of groups at the C2 position has been observed to sometimes reduce fungicidal activity, suggesting this position is sensitive to modification.[16]
Below is a diagram illustrating the key SAR principles for the indole scaffold.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator. Causality: This allows cells to enter the logarithmic growth phase, ensuring they are healthy and responsive at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of the halogenated indole compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control (DMSO only) and a positive control (e.g., doxorubicin). Causality: A dose-response curve is necessary to accurately calculate the IC₅₀.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Causality: This step is critical to create a homogenous colored solution for accurate absorbance measurement.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion and Future Outlook
The efficacy of halogenated indoles is a finely tuned interplay of substituent identity, position, and the overall molecular architecture. While This compound is primarily a synthetic intermediate, its structural features—specifically the C6-bromo and N-methyl groups—are hallmarks of potent bioactive molecules, particularly kinase inhibitors.
Comparative analysis reveals that:
-
6-Bromination is a highly effective strategy for enhancing biological activity, often conferring superior potency in anticancer and anti-inflammatory contexts compared to other positional isomers. [3][11]* N-Methylation can be critical for activity in certain target classes, such as kinases. [3]* Multi-halogenation , especially around the C4-C6 positions, represents a promising strategy for developing next-generation antifungal agents. [5] The true potential of this compound lies in its utility as a scaffold. [8]Future research should focus on leveraging its C2-carboxylate handle to synthesize a library of derivatives (e.g., amides, hydrazides) and systematically evaluating them against a panel of biological targets. This approach, guided by the SAR principles outlined in this guide, will enable the rational design of novel, highly efficacious indole-based therapeutics.
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- Halogenated Indole Alkaloids from Marine Invertebr
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PubMed Central (PMC).
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Preprints.org.
- Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins.
- Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. PubMed Central (PMC).
- Methyl 6-bromo-1H-indole-2-carboxyl
- A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents. Benchchem.
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- Methyl 6-Bromo-1-Methyl-1H-Indole-2-Carboxyl
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- Structure/activity relationships of indole derivatives.
- Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Authorea.
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6-Bromo-1-Metil-1H-Indole-2-Carboxilato de Metilo. Chem-Impex. [Link]
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- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxyl
- Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
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A Senior Application Scientist's Guide to Catalyst Selection for Indole Functionalization
The indole scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The strategic modification, or functionalization, of the indole ring system is therefore a critical endeavor, enabling the synthesis of novel molecular entities with tailored properties. However, the indole nucleus presents a complex reactivity landscape. The electron-rich pyrrole ring is inherently nucleophilic, favoring electrophilic substitution, typically at the C3 position.[2] Functionalization at the less reactive C2 position or the even more challenging C4-C7 positions on the benzenoid ring requires sophisticated catalytic solutions to overcome these innate reactivity biases.[3][4][5]
This guide provides a comparative analysis of the primary catalytic systems employed for indole functionalization. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, providing the causal logic behind their selection for specific transformations. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate the complexities of catalyst selection and accelerate their research programs.
Transition Metal Catalysis: The Powerhouse of C–H Functionalization
Transition metals have revolutionized indole functionalization by enabling the direct activation of otherwise inert C–H bonds, offering atom-economical alternatives to traditional methods that require pre-functionalized substrates.[4][6]
Palladium (Pd) Catalysis: Versatility and Predictability
Palladium is arguably the most versatile and widely studied metal for indole functionalization. Its catalytic cycles, often involving C–H activation/metalation followed by coupling, are well-understood, making it a reliable choice for a broad range of transformations.[7][8][9]
Mechanistic Rationale: Palladium(II) catalysts typically operate via an electrophilic palladation mechanism, where the catalyst coordinates to the electron-rich indole ring.[8][9] For C2 or C3 functionalization, this can occur directly. However, to achieve selectivity at other positions (e.g., C4 or C7), a directing group (DG) is often installed on the indole nitrogen. This DG coordinates to the metal center, bringing it into proximity with a specific C–H bond and leading to the formation of a stable palladacycle intermediate, which then proceeds to the coupling step. A recent development involves the use of Palladium/Norbornene (Pd/NBE) cooperative catalysis, which enables the challenging vicinal di-carbo-functionalization of indoles at the C2 and C3 positions.[10]
Caption: General mechanism for enantioselective indole alkylation via iminium catalysis.
Performance Profile:
-
Strengths: Metal-free, environmentally benign, and highly effective for asymmetric Friedel-Crafts type alkylations. [2][11]Often uses readily available starting materials and operates under mild conditions.
-
Weaknesses: Generally limited to activating specific classes of electrophiles (e.g., enals, enones, imines). Catalyst loading can sometimes be higher than with transition metal systems.
Comparative Performance Data for Organocatalysts
| Catalyst System | Typical Reaction | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Key Advantage | Reference |
| Imidazolidinone | Friedel-Crafts Alkylation | 10 - 20 | 25 (RT) | 70 - 97 | 84 - 97 | High enantioselectivity, metal-free | [11][12] |
| Chiral Phosphoric Acid | N-Alkylation | 10 | 35 | up to 98 | up to 95 | Direct asymmetric N-functionalization | [13] |
| Bifunctional Squaramide | Friedel-Crafts Alkylation | 10 | 0 - 25 | 75 - 95 | up to 92 | Strong H-bonding activation | [2] |
Experimental Protocols: From Theory to Practice
A catalyst's true value is demonstrated in its practical application. The following protocols are representative examples that embody the principles of robustness and reliability.
Protocol 1: Rhodium(I)-Catalyzed Direct Asymmetric C-H Functionalization
(Adapted from J. Org. Chem. 2023, 88, 12, 7844–7848) [14][15][16]
-
Preparation: To an oven-dried reaction tube, add the Rh(I)/chiral diene catalyst complex (e.g., [Rh(cod)Cl]₂ with a chiral diene ligand, 2.5 mol %).
-
Reagents: Add the indole substrate (0.2 mmol, 1.0 equiv) and the arylvinyldiazoacetate (0.3 mmol, 1.5 equiv).
-
Solvent: Add anhydrous solvent (e.g., DCE, 2.0 mL) under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) for the time specified by TLC or LC-MS monitoring (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel flash column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the chiral γ-indolyl-γ-aryl-substituted α,β-unsaturated ester.
Protocol 2: Gold-Catalyzed Umpolung Synthesis of Functionalized Indoles
(Adapted from Angew. Chem. Int. Ed. 2011, 50, 8974-8977) [17]
-
Catalyst & Substrate: To a solution of the desired nucleophile (e.g., anisole, 1.2 mmol) in DCE (3 mL), add the o-azidoarylalkyne substrate (0.30 mmol) and the gold catalyst (IPrAuNTf₂, 0.015 mmol, 5 mol %).
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting residue by silica gel flash chromatography (eluent: hexanes/ethyl acetate) to afford the desired C3-functionalized indole product.
Protocol 3: Organocatalytic Enantioselective Indole Alkylation
(Adapted from J. Am. Chem. Soc. 2002, 124, 1172-1173) [11][12]
-
Catalyst Preparation: In a vial, dissolve the chiral imidazolidinone catalyst (0.02 mmol, 20 mol %) and trifluoroacetic acid (TFA, 0.02 mmol, 20 mol %) in the reaction solvent (e.g., Et₂O, 0.5 mL).
-
Reagent Addition: Add the indole substrate (0.2 mmol, 2.0 equiv) to the catalyst solution.
-
Initiation: Add the α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature (approx. 25 °C) for 20-48 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, concentrate the solvent in vacuo.
-
Purification: Purify the crude product directly by silica gel chromatography (e.g., 5% EtOAc in hexanes) to yield the enantiomerically enriched 3-alkylated indole.
Caption: A standardized workflow for performing and analyzing catalytic reactions.
Conclusion and Future Outlook
The functionalization of indoles has matured into a sophisticated field, with a diverse arsenal of catalytic tools at the chemist's disposal.
-
Transition metals , particularly palladium and rhodium, remain the workhorses for complex C-H functionalization, offering broad scope and, in the case of rhodium, exceptional enantiocontrol.
-
Gold catalysis provides a uniquely mild platform for activating π-systems, enabling transformations that are often difficult to achieve with other metals.
-
Organocatalysis has firmly established itself as a powerful, sustainable alternative for asymmetric synthesis, especially for Friedel-Crafts type reactions.
The choice of catalyst is not arbitrary; it is a decision guided by the specific bond to be formed, the desired regiochemical and stereochemical outcome, and practical considerations such as scale and functional group tolerance. Looking forward, the field is advancing toward more sustainable practices, including the use of earth-abundant first-row transition metals (e.g., Mn, Cu), the integration of photoredox and electrocatalysis to unlock new reaction pathways under ambient conditions, and the development of artificial metalloenzymes that merge the selectivity of biology with the reactivity of transition metals. [18][19]This continued innovation ensures that the indole scaffold will remain a source of molecular diversity and discovery for years to come.
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Rhodium(I)-Catalyzed Direct Enantioselective C–H Functionalization of Indoles. The Journal of Organic Chemistry.[Link]
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Rhodium(I)-Catalyzed Direct Enantioselective C-H Functionalization of Indoles. PubMed.[Link]
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Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis.[Link]
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Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals.[Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. Unpublished.[Link]
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Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society.[Link]
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Organocatalytic Regio- and Enantioselective Allylic Alkylation of Indolin-2-imines with MBH Carbonates toward 3-Allylindoles. The Journal of Organic Chemistry - ACS Publications.[Link]
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Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. PubMed.[Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate Analogs
In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," forming the backbone of numerous therapeutic agents.[1][2] Among these, derivatives of indole-2-carboxylic acid have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory effects.[3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo activities of a specific subclass: Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate and its analogs. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective overview of their therapeutic potential, supported by detailed experimental protocols and mechanistic insights.
Unveiling the Anticancer Potential: An In Vitro Perspective
The initial assessment of any potential therapeutic agent begins with rigorous in vitro evaluation. For indole-2-carboxylate analogs, this typically involves cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric derived from these assays.
A series of novel 1H-indole-2-carboxylic acid derivatives have demonstrated significant inhibitory activities against various human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B.[3] Notably, some of these compounds also showed potent activity against chemotherapy-resistant cell lines.[3] Further studies on other indole-2-carboxamide derivatives have revealed potent antiproliferative activity against a range of cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the standard-of-care drug, erlotinib.[6]
| Analog/Derivative | Cancer Cell Line | In Vitro Activity (IC50) | Reference |
| Indole-2-carboxamide 5d | EGFR | 89 ± 6 nM | [6] |
| Indole-2-carboxamide 5e | EGFR | 93 ± 8 nM | [6] |
| Indole-2-carboxamide 5j | EGFR | 98 ± 8 nM | [6] |
| Indole-2-carboxamide 5e | CDK2 | 13 nM | [6] |
| Indole-2-carboxamide 5h | CDK2 | 11 nM | [6] |
| Indole-2-carboxamide 5k | CDK2 | 19 nM | [6] |
| 2-substituted indoline imidazolium salt 25 | MCF-7, SW480, SMMC-7721, HL-60 | 0.24–1.18 μM | [7][8] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3h | T47D Breast Cancer | 2.4 µM | [9] |
This table presents a selection of in vitro anticancer activity data for various indole-2-carboxylate analogs from the cited literature.
Broad-Spectrum Antiviral Capabilities: In Vitro Evidence
Beyond their anticancer properties, indole-2-carboxylate derivatives have demonstrated promising broad-spectrum antiviral activity. In vitro studies have shown that these compounds can effectively inhibit the replication of both DNA and RNA viruses.
For instance, a series of novel indole-2-carboxylate derivatives exhibited potent activity against Influenza A and Coxsackie B3 (Cox B3) viruses.[10] Some of these compounds displayed IC50 values comparable to the positive control drugs, oseltamivir and ribavirin.[10] Another study highlighted a 6-bromo-indole derivative that effectively inhibited SARS-CoV-2 replication in vitro with a high selectivity index, suggesting a favorable safety profile at the cellular level.[11]
| Analog/Derivative | Virus Strain | In Vitro Activity (IC50) | Selectivity Index (SI) | Reference |
| Indole-2-carboxylate 8e | Influenza A/FM/1/47 | 8.13 μmol/L | Not Reported | [10] |
| Indole-2-carboxylate 8f | Influenza A/FM/1/47 | 9.43 μmol/L | Not Reported | [10] |
| Indole-2-carboxylate 14f | Influenza A/FM/1/47 | 7.53 μmol/L | 12.1 | [10] |
| Indole-2-carboxylate 2f | Coxsackie B3 | 1.59 μmol/L | Not Reported | [10] |
| Indole-2-carboxylate 8f | Coxsackie B3 | 7.18 μmol/L | 17.1 | [10] |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.84 μM (1.06 μg/mL) | 78.6 | [11] |
This table summarizes in vitro antiviral activity data for various indole-2-carboxylate analogs from the cited literature.
From the Bench to Preclinical Models: In Vivo Efficacy
While in vitro assays provide crucial initial data on a compound's potential, in vivo studies in animal models are essential to evaluate its efficacy and safety in a whole-organism context. Several indole-2-carboxylate analogs have been investigated in preclinical animal models for their anticancer and anti-inflammatory activities.
In the realm of oncology, a novel N-mustard derivative of indole-3-carboxylic acid demonstrated significant antitumor activity in mouse models of solid Ehrlich carcinoma and cervical cancer, and also suppressed lung carcinoma metastasis.[12] Another study on substituted indole-2-carboxylates showed potent in vivo antagonist activity at the strychnine-insensitive glycine binding site, inhibiting NMDA-induced convulsions in mice with ED50 values as low as 0.06 mg/kg when administered intravenously.[4]
The transition from promising in vitro results to successful in vivo outcomes is a critical step in drug development. The data available for indole-2-carboxylate analogs, while not exhaustive for a single, unified series, suggests a positive correlation that warrants further investigation.
The "How-To": Experimental Protocols for Reproducible Science
Scientific integrity is built on the foundation of reproducible research. To this end, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the activity of this compound analogs.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][7]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the indole-2-carboxylate analogs and incubate for 48-72 hours.[14]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Add 150 µl of a solubilizing agent (e.g., DMSO) to each well and shake for 10 minutes to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Anticancer Screening: The Hollow Fiber Assay
The hollow fiber assay serves as an intermediate step between in vitro screening and more complex xenograft models, allowing for the rapid in vivo evaluation of a compound's anticancer activity.[1][13][15][16][17]
Protocol:
-
Cell Encapsulation: Grow human tumor cell lines to log phase and load them into hollow fibers.[1]
-
Implantation: Surgically implant the cell-filled hollow fibers into the intraperitoneal and subcutaneous spaces of immunodeficient mice.[1]
-
Compound Administration: Treat the mice with the test compounds for a specified period (e.g., 14 days).[1]
-
Fiber Harvest and Analysis: At the end of the treatment period, harvest the hollow fibers and assess the viability of the cancer cells using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Caption: Protocol for the in vivo hollow fiber assay.
Decoding the Mechanism of Action: Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their therapeutic effects is paramount for rational drug design and optimization. Indole-2-carboxylate analogs have been shown to interfere with key signaling pathways implicated in cancer progression.
Tubulin Polymerization Inhibition
A significant number of indole derivatives act as tubulin polymerization inhibitors.[18][19][20][21][22] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. By binding to tubulin, these inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]
Caption: Inhibition of tubulin polymerization by indole analogs.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[9][10][12][15][16][23] Its aberrant activation is a hallmark of many cancers. Certain indole derivatives have been identified as inhibitors of this pathway. They can act by downregulating key components like β-catenin and LEF-1, and upregulating negative regulators such as GSK-3β and Axin, which are part of the β-catenin destruction complex.[15]
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validating the therapeutic potential of novel indole compounds
An In-Depth Technical Guide to Validating the Therapeutic Potential of Novel Indole Compounds
Authored by: A Senior Application Scientist
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, experience-driven framework for . Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step you take is part of a self-validating system. Our focus is on the practical application of scientific principles to rigorously assess and compare these promising therapeutic agents.
The Enduring Significance of the Indole Scaffold in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets. Nature itself has utilized the indole core in numerous bioactive molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine. The versatility of the indole ring, with its tunable electronic properties and multiple sites for substitution, has made it a cornerstone in the development of novel therapeutics targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
A Comparative Framework for Novel Indole Compounds
The therapeutic potential of a novel indole compound is not an intrinsic property but is defined by its specific biological activity, selectivity, and pharmacokinetic profile. When comparing different novel indole derivatives, a multi-parameter approach is essential. Below is a table outlining key parameters for comparison, which we will explore in the subsequent experimental sections.
| Parameter | Compound A (Hypothetical) | Compound B (Hypothetical) | Compound C (Hypothetical) | Rationale for Comparison |
| Target Engagement (IC50/EC50) | 50 nM | 100 nM | 25 nM | Quantifies the concentration required to inhibit/activate the intended biological target by 50%. A lower value indicates higher potency. |
| Cellular Potency (GI50) | 200 nM | 500 nM | 150 nM | Measures the concentration required to inhibit the growth of cancer cells by 50%, providing an indication of in-vitro efficacy. |
| Selectivity Index (SI) | 10 | 5 | 20 | The ratio of the cytotoxic concentration in normal cells to the therapeutic concentration in target cells. A higher SI indicates a better safety profile. |
| Inhibition of Key Signaling Pathway | 90% at 1 µM | 75% at 1 µM | 95% at 1 µM | Directly measures the compound's effect on the downstream signaling cascade of the intended target. |
| Metabolic Stability (t1/2 in microsomes) | 60 min | 30 min | 90 min | Predicts the in-vivo half-life of the compound. Longer half-life often translates to less frequent dosing. |
Experimental Validation: A Step-by-Step Guide
The following sections provide detailed protocols for key experiments to validate and compare the therapeutic potential of novel indole compounds. The experimental workflow is designed to be logical and progressive, starting from in-vitro target engagement and culminating in preliminary pharmacokinetic profiling.
Primary Target Engagement: The Foundation of Efficacy
Before assessing the cellular effects of a novel indole compound, it is crucial to confirm its direct interaction with the intended molecular target. This is often a protein kinase, a receptor, or an enzyme.
Protocol: In-Vitro Kinase Assay (Example for a Kinase Inhibitor)
-
Reagents and Materials: Recombinant active kinase, kinase substrate (peptide or protein), ATP, assay buffer, test compounds (novel indoles), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a serial dilution of the novel indole compounds in DMSO.
-
In a 96-well plate, add the recombinant kinase, the kinase substrate, and the assay buffer.
-
Add the diluted indole compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the kinase activity using the ADP-Glo™ system, which measures the amount of ADP produced.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant kinase ensures that the observed inhibition is a direct effect on the intended target and not due to off-target effects within a complex cellular lysate.
-
ATP Concentration: The concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
ADP-Glo™ Assay: This assay format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.
Cellular Potency and Selectivity: From Target to Cell
Demonstrating that a compound can inhibit its target in a test tube is the first step. The next critical phase is to determine if it can effectively kill cancer cells (potency) while sparing normal cells (selectivity).
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture cancer cell lines and a non-cancerous control cell line in appropriate media.
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the novel indole compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (Growth Inhibition 50) value. The Selectivity Index (SI) is calculated as GI50 (normal cells) / GI50 (cancer cells).
Trustworthiness of the Protocol: The MTT assay is a well-established and robust method for assessing cell viability. Its reliance on the metabolic activity of live cells provides a reliable measure of cytotoxicity. Including both cancer and normal cell lines is crucial for a self-validating system that assesses both efficacy and potential toxicity.
Mechanism of Action: Elucidating the Downstream Effects
Once target engagement and cellular potency are established, the next logical step is to confirm that the compound's cellular effects are mediated through the intended signaling pathway.
Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cancer cells with the novel indole compound at its GI50 concentration for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a key downstream protein in the target pathway (e.g., phospho-AKT if targeting the PI3K pathway).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Authoritative Grounding: The choice of which phospho-protein to probe is based on established knowledge of the signaling pathway . For instance, if your indole compound targets a receptor tyrosine kinase, you would probe for phosphorylation of downstream effectors like MEK, ERK, or AKT. This approach directly links target inhibition to a functional cellular outcome.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the interconnectedness of these validation steps and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating novel indole compounds.
Caption: Example signaling pathway inhibited by a novel indole compound.
Concluding Remarks and Future Directions
This guide has provided a foundational framework for the initial validation and comparison of novel indole compounds. By systematically progressing from target engagement to cellular mechanism of action, researchers can build a robust data package that supports the therapeutic potential of their lead candidates. The next logical steps in the drug development pipeline would involve in-vivo efficacy studies in animal models, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and comprehensive toxicology assessments. The principles of rigorous, hypothesis-driven experimentation outlined here will remain central to the successful translation of these promising compounds from the laboratory to the clinic.
References
A Senior Application Scientist's Guide to Indole Synthesis: Benchmarking Classical and Modern Methodologies
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile reactivity have made it a privileged scaffold in drug discovery, forming the core of blockbuster drugs such as the anti-inflammatory indomethacin and the antimigraine agent sumatriptan.[2] Consequently, the development of efficient and robust methods for the synthesis of substituted indoles remains a topic of intense research and a critical task for medicinal and process chemists.[3][4]
This guide provides an in-depth, objective comparison of classical indole synthesis methods against their modern, transition-metal-catalyzed counterparts. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate key performance metrics, and provide detailed, field-tested experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.
I. The Pillars of the Past: A Critical Look at Classical Indole Syntheses
For over a century, a handful of named reactions have formed the bedrock of indole synthesis. While often characterized by harsh conditions, their simplicity and the low cost of starting materials have ensured their continued relevance.
The Fischer Indole Synthesis: The Workhorse of the Field
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for constructing the indole core.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][5]
Mechanism and Rationale:
The reaction proceeds through a fascinating cascade of equilibria and rearrangements. The initial formation of the phenylhydrazone is followed by tautomerization to the crucial enamine intermediate.[2] Under acidic conditions, this enamine undergoes a[1][1]-sigmatropic rearrangement, a thermally allowed process that forms a new C-C bond and transiently disrupts the aromaticity of the aniline ring. Subsequent cyclization and elimination of ammonia then regenerate the aromatic system, yielding the indole product.[6] The choice of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, is critical to drive the reaction towards the final product by favoring the protonation steps that precede the key rearrangement and cyclization.[2][7]
Diagram 1: Fischer Indole Synthesis Mechanism
Caption: A simplified workflow of the Fischer indole synthesis.
Limitations and Considerations:
Despite its utility, the Fischer synthesis has notable drawbacks. The harsh acidic conditions and high temperatures required can limit its compatibility with sensitive functional groups.[8] Furthermore, the synthesis of the parent, unsubstituted indole from acetaldehyde is not feasible.[6] A significant safety concern is the use of hydrazine derivatives, which are often toxic and potentially explosive.[9][10][11]
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[4][12] Historically, this reaction has been plagued by harsh conditions, low yields, and a lack of regioselectivity.[8] However, modern variations utilizing microwave irradiation have somewhat improved its practicality.[12] The mechanism is thought to proceed through an α-aminoketone intermediate, which then undergoes cyclization and dehydration.[12]
The Madelung Synthesis
The Madelung synthesis offers a complementary approach, involving the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, such as sodium ethoxide or potassium tert-butoxide.[13][14][15] This method is particularly useful for the preparation of 2-alkynylindoles, which are not readily accessible through other classical methods.[14] The primary limitation of the Madelung synthesis is the requirement for extremely vigorous reaction conditions.[14]
II. The Dawn of a New Era: Modern, Catalytic Approaches to Indole Synthesis
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.
The Larock Indole Synthesis: A Palladium-Catalyzed Annulation
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically an o-iodoaniline) with a disubstituted alkyne.[16][17][18]
Mechanism and Rationale:
The catalytic cycle is believed to commence with the reduction of a Pd(II) precatalyst to the active Pd(0) species.[6][17] This is followed by oxidative addition of the o-iodoaniline to the Pd(0) center. The alkyne then coordinates to the resulting arylpalladium intermediate and undergoes migratory insertion.[17] The subsequent intramolecular cyclization via nitrogen displacement of the halide, followed by reductive elimination, furnishes the 2,3-disubstituted indole and regenerates the Pd(0) catalyst.[6] The choice of ligands, bases, and additives like lithium chloride can significantly influence the efficiency and regioselectivity of the reaction.[17]
Diagram 2: Larock Indole Synthesis Catalytic Cycle
Caption: A simplified catalytic cycle for the Larock indole synthesis.
Advantages and Scope:
The Larock synthesis offers significant advantages over classical methods, including milder reaction conditions (often 60-110 °C) and a broad substrate scope, tolerating both electron-rich and electron-deficient anilines and a wide variety of functionalized alkynes.[16][19] Yields are frequently high, often exceeding 80%.[16]
The Buchwald-Hartwig Amination in Indole Synthesis
While not a de novo indole synthesis, the Buchwald-Hartwig cross-coupling reaction has become an indispensable tool for the N-arylation of indoles and for a modified approach to the Fischer indole synthesis.[2][20][21] This palladium-catalyzed reaction allows for the formation of C-N bonds between aryl halides or triflates and amines, including the indole nitrogen.[21] The "Buchwald modification" of the Fischer synthesis involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone, expanding the scope and accessibility of the required starting materials.[2] The reaction is known for its excellent functional group tolerance.[3][22]
The Hemetsberger-Knittel Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[23][24] While yields are typically good (often above 70%), the reaction is not widely used due to the instability and difficulty in synthesizing the azido starting materials.[23]
III. Head-to-Head Comparison: Key Performance Metrics
To provide a clear, objective comparison, the following table summarizes the key performance metrics of the discussed indole synthesis methods.
| Method | Typical Yield | Reaction Conditions | Substrate Scope & Functional Group Tolerance | Atom Economy | Cost & Accessibility | Safety & Environmental Impact |
| Fischer | Good to Excellent (70-90%) | Harsh: Strong acids (PPA, ZnCl₂), high temp. (100-200 °C) | Moderate; sensitive to acid-labile groups. | Moderate; elimination of NH₃ and H₂O. | Low cost of starting materials (anilines, ketones). | Use of toxic/carcinogenic hydrazines; high energy consumption. |
| Bischler-Möhlau | Poor to Good (highly variable) | Harsh: High temp., excess aniline. | Limited by harsh conditions. | Poor; excess aniline used as solvent and reactant. | Low cost of starting materials. | High temperatures; use of excess aniline. |
| Madelung | Good (up to 81% for complex molecules) | Very Harsh: Strong base, very high temp. (200-400 °C) | Limited; intolerant of many functional groups. | Good; intramolecular cyclization. | Simple starting materials, but extreme conditions require specialized equipment. | Extreme temperatures pose significant hazards. |
| Larock | Good to Excellent (often >80%) | Mild: 60-110 °C, Pd catalyst, base. | Broad; tolerates a wide range of functional groups. | Good; catalytic, with salt byproducts. | Higher cost due to palladium catalyst and ligands. | Use of palladium (heavy metal); solvent waste. |
| Buchwald-Hartwig | Excellent (for N-arylation) | Mild: Pd catalyst, base, often lower temperatures. | Excellent functional group tolerance. | Good; catalytic, with salt byproducts. | Higher cost due to palladium catalyst and specialized ligands. | Use of palladium; solvent waste. |
| Hemetsberger-Knittel | Good (>70%) | Thermal decomposition (high temp.) | Moderate; limited by stability of starting materials. | Good; elimination of N₂. | Starting material synthesis is challenging. | Use of potentially explosive azides. |
IV. Experimental Protocols: From the Bench to Application
The following protocols provide detailed, step-by-step procedures for the synthesis of 2-phenylindole via a classical and a modern approach, allowing for a direct comparison of the experimental workflow.
Experimental Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This two-step procedure involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.[25]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure: a. A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour. b. The hot mixture is dissolved in 80 mL of 95% ethanol. c. Crystallization is induced by agitation, and the mixture is then cooled in an ice bath. d. The product is collected by filtration and washed with 25 mL of cold ethanol. e. The solid is dried under reduced pressure over calcium chloride.
Step 2: Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).
-
Procedure: a. An intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall 1-L beaker. b. The beaker is immersed in an oil bath preheated to 170 °C, and the mixture is stirred vigorously. The mass will become liquid after 3-4 minutes. c. The beaker is removed from the bath, and stirring is continued for 5 minutes. d. The hot reaction mixture is poured into 400 mL of water. 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts. e. The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from hot 95% ethanol. The typical yield is 72-80%.[25]
Experimental Protocol 2: Larock Indole Synthesis of a 2,3-Disubstituted Indole (Representative)
This protocol is a general representation of the Larock indole synthesis. Specific conditions may vary based on the substrates.
-
Materials: o-Iodoaniline (1.0 mmol), disubstituted alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), K₂CO₃ (2.0 mmol), LiCl (1.0 mmol), DMF (5 mL).
-
Procedure: a. To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl. b. The tube is evacuated and backfilled with the inert gas three times. c. o-Iodoaniline, the disubstituted alkyne, and anhydrous DMF are added via syringe. d. The reaction mixture is heated to 100 °C and stirred for the time indicated by TLC or LC-MS analysis. e. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). f. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
V. A Guide to Method Selection: A Decision-Making Workflow
Choosing the appropriate indole synthesis method is a critical decision that depends on a multitude of factors, including the desired substitution pattern, the presence of sensitive functional groups, cost considerations, and scalability.
Diagram 3: Indole Synthesis Method Selection Workflow
Caption: A decision-making workflow for selecting an indole synthesis method.
VI. Conclusion: An Evolving Field
The synthesis of indoles is a mature yet continually evolving field. Classical methods, particularly the Fischer synthesis, remain valuable for their simplicity and cost-effectiveness in certain applications. However, the advent of modern, transition-metal-catalyzed reactions like the Larock synthesis has opened up new avenues for the construction of complex and highly functionalized indole derivatives under milder conditions. The modern synthetic chemist now has a powerful and diverse toolkit at their disposal. The optimal choice of method will always depend on a careful, multi-faceted analysis of the target molecule, available resources, and project goals. By understanding the nuances of each approach, researchers can navigate the complexities of indole synthesis with confidence and efficiency.
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Larock indole synthesis - Grokipedia. (URL: [Link])
- Synthesis of Medicinally Important Indole Deriv
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A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. (URL: [Link])
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Larock indole synthesis - Wikipedia. (URL: [Link])
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Bischler–Möhlau indole synthesis | Request PDF - ResearchGate. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. (URL: [Link])
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Preparation of 2-phenylindole | PDF - Slideshare. (URL: [Link])
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Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... - ResearchGate. (URL: [Link])
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Green metrics comparison for the synthesis of selected indoles. - ResearchGate. (URL: [Link])
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2-Phenylindole Synthesis: Fischer Indole Method - Studylib. (URL: [Link])
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Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - NIH. (URL: [Link])
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A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans | Organic Letters - ACS Publications. (URL: [Link])
- Larock Reaction in the Synthesis of Heterocyclic Compounds. (URL: not available)
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Recent advances in the synthesis of indoles and their applications - RSC Publishing. (URL: [Link])
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(PDF) Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems - ResearchGate. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (URL: [Link])
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Methods of indole synthesis: Part III (Fischer indole synthesis) - YouTube. (URL: [Link])
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Sintesis de 2-Fenilindol | PDF | Chemical Reactions | Acid - Scribd. (URL: [Link])
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Larock Indole Synthesis - SynArchive. (URL: [Link])
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Safety and Handling of Hydrazine - DTIC. (URL: [Link])
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2-phenylindole : Organic Synthesis - YouTube. (URL: [Link])
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Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Useful Green Chemistry Metrics - Scientific Update. (URL: [Link])
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Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (URL: [Link])
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Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Substrate scope for indole synthesis | Download Scientific Diagram - ResearchGate. (URL: [Link])
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One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | ACS Omega. (URL: [Link])
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Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms - MDPI. (URL: [Link])
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Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
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HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - MDPI. (URL: [Link])
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (URL: [Link])
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Green Chemistry Metrics, A Review - MDPI. (URL: [Link])
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Metrics of Green Chemistry and Sustainability: Past, Present, and Future - ACS Publications. (URL: [Link])
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Hydrazine - Hazardous Substance Fact Sheet. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
As a cornerstone of contemporary pharmaceutical and materials science research, the indole scaffold and its halogenated derivatives are indispensable.[1][2] Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of novel therapeutic agents, demands meticulous handling and disposal to ensure laboratory safety and environmental stewardship.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Key Hazards:
-
Skin and Eye Irritation: Similar bromo-indole compounds are known to cause skin and eye irritation.[3][5]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][5]
-
Allergic Skin Reaction: Some indole derivatives may cause an allergic skin reaction.[4]
Mandatory Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound for disposal purposes:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation or allergic reactions.[6] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes.[6][7] |
| Skin/Body Protection | A laboratory coat and appropriate protective clothing. | To prevent contamination of personal clothing and skin.[7] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust, which can cause respiratory irritation.[7] |
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[8] As a halogenated organic compound, this compound waste must be treated as hazardous and segregated accordingly.
Step-by-Step Segregation Protocol:
-
Solid Waste Stream:
-
Unused or Expired Compound: The original container holding the pure compound must be treated as hazardous waste. Do not dispose of it in regular trash.[8]
-
Contaminated Labware: Collect all chemically contaminated solid materials, such as gloves, absorbent paper, weighing boats, and empty vials, in a designated hazardous solid waste container.[8]
-
-
Liquid Waste Stream:
-
If this compound has been dissolved in a solvent, this solution must be collected as hazardous liquid waste.
-
Collect this waste in a separate, chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Waste Container Selection and Labeling: Ensuring Clarity and Safety
The integrity and labeling of waste containers are critical for safe storage and transport.
-
Container Selection: Use only containers that are in good condition, free of leaks or cracks, and are chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid indole waste. The container must have a secure, leak-proof screw-on cap.[7][8]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled before any waste is added.[8] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[8]
-
An accurate list of all contents, including any solvents.[8]
-
The accumulation start date (the date the first waste is added).[8]
-
The name and contact information of the responsible researcher or lab supervisor.
-
Storage and Final Disposal: The Path to Regulatory Compliance
The ultimate disposal of this compound must be conducted by a certified hazardous waste management company.
-
On-site Storage: Store hazardous waste containers in a designated "Satellite Accumulation Area" within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.[8] Keep containers closed except when adding waste and store them in secondary containment to prevent spills.[8]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. Complete all required waste disposal documentation accurately. Because this is a halogenated organic compound, high-temperature incineration is a common and often required disposal method to ensure complete destruction.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
This document provides a comprehensive, procedural guide for the safe handling, use, and disposal of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate (CAS No. 372089-59-3). As a brominated indole derivative, this compound is a valuable building block in pharmaceutical research and drug development. However, its chemical nature necessitates stringent safety protocols to mitigate risks to laboratory personnel. This guide is designed to empower researchers with the knowledge to work safely, moving beyond mere compliance to a deep understanding of the causality behind each safety recommendation.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance. The primary risks are associated with irritation and potential harm from ingestion, inhalation, or skin contact. The indole nucleus and the presence of a bromine atom contribute to its reactivity and toxicological profile. A summary of its hazards, based on data from similar compounds, is presented below.
| Hazard Classification | Description | Rationale & Implication |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact may lead to inflammation.[1] | The aromatic and halogenated nature of the compound can disrupt skin integrity. Impervious gloves and a lab coat are mandatory to prevent direct contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in pain, redness, and potential damage.[1] | The compound is a fine particulate that can easily become airborne and contact the eyes. Tightly sealed safety goggles are essential. |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Ingestion can lead to gastrointestinal irritation.[1] Strict prohibition of eating, drinking, or smoking in the laboratory is a critical control. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Inhalation of the dust can irritate the mucous membranes and respiratory tract. All handling of the solid must be performed in a certified chemical fume hood to control airborne particles. |
| Skin Sensitization | May cause an allergic skin reaction.[2] | Some individuals may develop an allergic response after exposure. This underscores the need for consistent and correct use of PPE, as initial exposures may not show immediate effects but can lead to sensitization over time. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being performed. The following protocols are designed to provide a robust barrier against the identified hazards.
Core PPE for All Operations
At a minimum, the following PPE must be worn when in the laboratory area where this chemical is handled:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned.
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot.[3][4]
Task-Specific PPE Selection Matrix
The level of protection must be elevated based on the scale and nature of the operation.
| Task / Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (<10g) | Safety glasses with side shields. | Disposable nitrile gloves. | Standard lab coat. | Not required if container is sealed. |
| Weighing & Aliquoting (Solid) | Chemical splash goggles.[3] | Disposable nitrile gloves. Inspect prior to use. | Standard lab coat. | Mandatory: Use within a certified chemical fume hood.[5] |
| Handling in Solution | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Standard lab coat. | Mandatory: Use within a certified chemical fume hood. |
| Large Scale (>10g) / Splash Risk | Chemical splash goggles and a face shield.[3][6] | Heavier-duty chemical-resistant gloves (e.g., butyl rubber over nitrile). | Chemical-resistant apron over a lab coat. | Mandatory: Use within a certified chemical fume hood. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection logic based on task and risk assessment.
Operational and Disposal Plans
A self-validating protocol relies on clear, sequential steps that inherently incorporate safety checks.
Safe Handling and Experimental Workflow
This workflow minimizes exposure at every stage of handling.
-
Preparation:
-
Ensure the chemical fume hood is certified and the sash is at the appropriate working height.
-
Verify the location of the nearest safety shower and eyewash station.
-
Don all required PPE as determined by the PPE Selection Matrix.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain minor spills.
-
-
Weighing and Transfer (Solid):
-
Perform all manipulations of the solid compound deep within the fume hood.
-
To prevent static discharge, which can cause powder to become airborne, use anti-static weigh boats or grounding straps if available.
-
Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol), ensuring compatibility with all materials.
-
Dispose of the cleaning cloth and absorbent liner as hazardous waste.
-
Properly doff PPE, removing gloves last using a technique that avoids touching the outer surface with bare skin.[7]
-
Wash hands thoroughly with soap and water.[1]
-
Caption: Step-by-step safe handling workflow for the compound.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill and Waste Disposal Plan
Proper disposal is essential for environmental protection and regulatory compliance. As a brominated organic compound, this chemical must be treated as hazardous waste.
-
Spill Management:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
If the spill is large or outside of a containment area, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
For small spills within a fume hood, ensure appropriate PPE is worn (including respiratory protection if necessary).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Waste Disposal:
-
Segregation is Key: Do not mix brominated waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste: Collect waste compound and any contaminated materials (e.g., weigh paper, gloves, absorbent pads) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: If the compound is used in solution, collect all waste solutions in a compatible, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour down the drain or place in regular trash.[1][9] The final disposal will be at an approved and licensed waste disposal facility.[1]
-
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. jinjingchemical.com [jinjingchemical.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. indofinechemical.com [indofinechemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
